2-Bromo-3,5-dinitroaniline
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
CAS No. |
116529-41-0 |
|---|---|
Molecular Formula |
C6H4BrN3O4 |
Molecular Weight |
262.02 g/mol |
IUPAC Name |
2-bromo-3,5-dinitroaniline |
InChI |
InChI=1S/C6H4BrN3O4/c7-6-4(8)1-3(9(11)12)2-5(6)10(13)14/h1-2H,8H2 |
InChI Key |
JGZQMSNJOVFRQE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1N)Br)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 2-Bromo-3,5-dinitroaniline
Disclaimer: Detailed experimental data and peer-reviewed literature for 2-Bromo-3,5-dinitroaniline (CAS RN: 116529-41-0) are scarce. This guide provides the limited available information for this specific isomer and leverages comprehensive data from the closely related, well-documented isomer, 2-Bromo-4,6-dinitroaniline (CAS RN: 1817-73-8) , to offer a comparative and contextual understanding for researchers, scientists, and drug development professionals. All detailed data presented below pertains to 2-Bromo-4,6-dinitroaniline unless explicitly stated otherwise.
Introduction
Bromo-dinitroanilines are a class of aromatic compounds characterized by a benzene ring substituted with a bromine atom, an amino group, and two nitro groups. The specific positioning of these functional groups gives rise to various isomers, each with unique chemical and physical properties. These compounds are of interest in medicinal chemistry and materials science due to the diverse reactivity conferred by the electron-withdrawing nitro groups and the halogen. This guide focuses on the properties of this compound, with a detailed examination of its more studied isomer, 2-Bromo-4,6-dinitroaniline.
Physicochemical Properties
Quantitative data for 2-Bromo-4,6-dinitroaniline has been compiled from various sources to provide a comprehensive overview of its physical and chemical characteristics.
Table 1: Physicochemical Properties of 2-Bromo-4,6-dinitroaniline
| Property | Value | Reference |
| Molecular Formula | C₆H₄BrN₃O₄ | [1] |
| Molecular Weight | 262.02 g/mol | [1] |
| Appearance | Bright yellow powder | [2] |
| Melting Point | 151-153 °C | [1] |
| Boiling Point | Sublimes | [1] |
| Solubility | Insoluble in water. Soluble in hot acetic acid, very soluble in hot alcohol and acetone. | [1] |
| CAS Number | 1817-73-8 | [1] |
Spectral Data
Spectroscopic analysis is crucial for the structural elucidation and characterization of organic compounds. The following tables summarize the key spectral data for 2-Bromo-4,6-dinitroaniline.
Table 2: ¹H NMR Spectral Data of 2-Bromo-4,6-dinitroaniline
| Solvent | Chemical Shift (ppm) | Multiplicity | Assignment |
| CDCl₃ | 9.116 | s | Ar-H |
| CDCl₃ | 8.600 | s | Ar-H |
| CDCl₃ | 7.3 | br s | -NH₂ |
Table 3: Infrared (IR) Spectral Data of 2-Bromo-4,6-dinitroaniline
| Wavenumber (cm⁻¹) | Assignment |
| 1550-1475 | Asymmetric N-O stretch of NO₂ group |
| 1360-1290 | Symmetric N-O stretch of NO₂ group |
Note: The specific peak values for 2-Bromo-4,6-dinitroaniline fall within these characteristic ranges for aromatic nitro compounds.
Table 4: Mass Spectrometry Data of 2-Bromo-4,6-dinitroaniline
| m/z | Interpretation |
| 261, 263 | Molecular ion peaks (M⁺, M⁺+2) due to the presence of Bromine isotopes (⁷⁹Br and ⁸¹Br) in a ~1:1 ratio. |
Experimental Protocols
Detailed experimental protocols are essential for the replication of scientific findings. Below are representative methodologies for the synthesis and analysis of bromo-dinitroanilines, focusing on 2-Bromo-4,6-dinitroaniline.
Synthesis of 2-Bromo-4,6-dinitroaniline
A common method for the synthesis of 2-Bromo-4,6-dinitroaniline is the direct bromination of 2,4-dinitroaniline.
Reaction: 2,4-dinitroaniline + Br₂ → 2-Bromo-4,6-dinitroaniline + HBr
Procedure:
-
Suspension Preparation: Suspend 2,4-dinitroaniline in water in a reaction vessel equipped with a stirrer.
-
Bromination: Slowly add an equimolar amount of bromine to the suspension at room temperature with constant stirring.
-
Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, the solid product is collected by filtration.
-
Purification: The crude product is washed with water to remove any remaining acid and unreacted starting materials. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or acetic acid.
Spectroscopic Analysis
4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire the ¹H NMR spectrum using a standard NMR spectrometer (e.g., 300 or 500 MHz).
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Analysis: Integrate the peaks to determine the proton ratios and analyze the chemical shifts and coupling constants to elucidate the structure.
4.2.2. Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide powder and pressing the mixture into a thin, transparent disk. Alternatively, for soluble samples, a spectrum can be obtained from a concentrated solution in an appropriate solvent between salt plates.
-
Data Acquisition: Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.
-
Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule, such as N-H, C-H (aromatic), C=C (aromatic), and N-O (nitro group) stretches.
4.2.3. Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: Ionize the sample using a suitable technique, such as electron ionization (EI) or electrospray ionization (ESI).
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum.
-
Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the molecular weight and structural features of the compound. The characteristic isotopic pattern of bromine (M⁺ and M⁺+2 peaks of nearly equal intensity) is a key diagnostic feature.
Visualizations
Proposed Synthesis Workflow for this compound
References
An In-Depth Technical Guide to the Synthesis of 2-Bromo-3,5-dinitroaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a proposed synthetic pathway for 2-Bromo-3,5-dinitroaniline, a molecule of interest for various applications in chemical and pharmaceutical research. Due to the challenging nature of achieving the desired regioselectivity, this guide outlines a multi-step approach commencing with the commercially available starting material, 3,5-dinitroaniline. The proposed pathway involves the protection of the amine functionality, followed by a directed bromination and subsequent deprotection to yield the target compound.
Proposed Synthesis Pathway
The synthesis of this compound is proposed to proceed via a three-step sequence:
-
Acetylation of 3,5-dinitroaniline: The amino group of 3,5-dinitroaniline is protected as an acetamide. This is a crucial step to control the regioselectivity of the subsequent bromination reaction. The acetyl group modulates the activating effect of the amine and provides steric hindrance.
-
Bromination of N-(3,5-dinitrophenyl)acetamide: The intermediate acetamide is then subjected to electrophilic bromination. The acetylamino group directs the incoming bromine atom to the ortho position (C2), which is sterically less hindered than the C6 position and activated by the acetylamino group.
-
Hydrolysis of 2-Bromo-3,5-dinitroacetanilide: The final step involves the removal of the acetyl protecting group by acid-catalyzed hydrolysis to afford the desired this compound.
Experimental Protocols
The following are detailed experimental protocols for each step of the proposed synthesis.
Step 1: Synthesis of N-(3,5-dinitrophenyl)acetamide (Acetylation)
Methodology:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 10.0 g (54.6 mmol) of 3,5-dinitroaniline in 50 mL of glacial acetic acid.
-
To this suspension, slowly add 10.3 mL (109.2 mmol) of acetic anhydride.
-
Heat the reaction mixture to reflux (approximately 118 °C) for 2 hours. The solid should dissolve upon heating.
-
After 2 hours, allow the reaction mixture to cool to room temperature, during which a precipitate should form.
-
Pour the cooled mixture into 200 mL of ice-cold water with stirring.
-
Collect the precipitate by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
-
Dry the solid product, N-(3,5-dinitrophenyl)acetamide, in a vacuum oven at 60 °C.
Step 2: Synthesis of N-(2-Bromo-3,5-dinitrophenyl)acetamide (Bromination)
Methodology:
-
In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, dissolve 10.0 g (44.4 mmol) of N-(3,5-dinitrophenyl)acetamide in 100 mL of glacial acetic acid.
-
To this solution, add 5.0 g (29.6 mmol) of anhydrous iron(III) bromide (FeBr₃) as a catalyst.
-
From the dropping funnel, add a solution of 2.5 mL (48.8 mmol) of bromine in 20 mL of glacial acetic acid dropwise over 30 minutes. The reaction is exothermic, and the temperature should be monitored.
-
After the addition is complete, heat the reaction mixture to 80 °C for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into 500 mL of an aqueous solution of 5% (w/v) sodium bisulfite to quench the excess bromine.
-
Collect the precipitate by vacuum filtration, wash with water, and then with a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to obtain pure N-(2-Bromo-3,5-dinitrophenyl)acetamide.
Step 3: Synthesis of this compound (Hydrolysis)
Methodology:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place 10.0 g (32.9 mmol) of N-(2-Bromo-3,5-dinitrophenyl)acetamide.
-
Add 100 mL of a 70% (v/v) solution of sulfuric acid in water.
-
Heat the mixture to reflux (approximately 160 °C) for 3 hours.
-
Cool the reaction mixture to room temperature and carefully pour it onto 300 g of crushed ice.
-
Neutralize the acidic solution by the slow addition of a concentrated aqueous solution of sodium hydroxide until the pH is approximately 7-8.
-
Collect the resulting precipitate by vacuum filtration and wash thoroughly with cold water.
-
Dry the crude product and recrystallize from a suitable solvent such as ethanol or an ethanol/water mixture to obtain pure this compound.
Data Presentation
The following table summarizes the key quantitative data for the proposed synthesis of this compound.
| Step | Reactant | Molecular Weight ( g/mol ) | Moles (mmol) | Product | Molecular Weight ( g/mol ) | Theoretical Yield (g) |
| 1 | 3,5-Dinitroaniline | 183.12 | 54.6 | N-(3,5-dinitrophenyl)acetamide | 225.15 | 12.3 |
| 2 | N-(3,5-dinitrophenyl)acetamide | 225.15 | 44.4 | N-(2-Bromo-3,5-dinitrophenyl)acetamide | 304.05 | 13.5 |
| 3 | N-(2-Bromo-3,5-dinitrophenyl)acetamide | 304.05 | 32.9 | This compound | 262.02 | 8.6 |
Mandatory Visualizations
Synthesis Pathway Diagram
Caption: Proposed synthesis pathway for this compound.
Experimental Workflow Diagram
Caption: Detailed workflow for the synthesis of this compound.
An In-depth Technical Guide to the Molecular Structure of 2-Bromo-4,6-dinitroaniline
Physicochemical and Crystallographic Data
The following tables summarize the key physicochemical and crystallographic properties of 2-Bromo-4,6-dinitroaniline.
| Property | Value |
| Molecular Formula | C₆H₄BrN₃O₄[1][2] |
| Molecular Weight | 262.02 g/mol [1] |
| Appearance | Bright yellow powder or yellow needles[1] |
| Melting Point | 151-153 °C (304-307 °F)[1] |
| Boiling Point | Sublimes[1] |
| Solubility | Less than 1 mg/mL in water at 70 °F. Soluble in hot acetic acid, very soluble in hot alcohol and acetone.[1] |
| CAS Number | 1817-73-8[1] |
| Crystallographic Parameter | Value |
| Crystal System | Monoclinic[2] |
| Space Group | P 2₁/n[2] |
| a | 6.6955 (2) Å[2] |
| b | 7.7720 (2) Å[2] |
| c | 16.0608 (4) Å[2] |
| β | 95.4182 (14)°[2] |
| Volume | 832.03 (4) ų[2] |
| Z | 4[2] |
Molecular Structure and Visualization
The molecular structure of 2-Bromo-4,6-dinitroaniline consists of a benzene ring substituted with a bromine atom, an amino group (-NH₂), and two nitro groups (-NO₂). The dihedral angles between the nitro groups and the aniline ring are minimal, at 2.04 (3)° and 1.18 (4)°.[2] In the crystalline state, the structure is stabilized by N—H⋯O and C—H⋯O hydrogen bonds, as well as weak side-on C—Br⋯π interactions, forming a three-dimensional network.[2]
Experimental Protocols
Synthesis
A common method for the synthesis of 2-Bromo-4,6-dinitroaniline is the bromination of 2,4-dinitroaniline.[1]
Protocol: Bromination of 2,4-Dinitroaniline
-
Suspend 2,4-dinitroaniline in water.
-
Introduce a brominating agent (e.g., elemental bromine) to the suspension.
-
The reaction proceeds, likely with stirring, until the bromination is complete.
-
The solid product, 2-Bromo-4,6-dinitroaniline, is then isolated from the reaction mixture.
-
Purification can be achieved by recrystallization from a suitable solvent, such as acetic acid or alcohol.[1]
Crystallography
The crystal structure data was obtained using single-crystal X-ray diffraction.
Protocol: Single-Crystal X-ray Diffraction
-
A suitable single crystal of 2-Bromo-4,6-dinitroaniline (approximate dimensions 0.20 × 0.15 × 0.08 mm) is mounted on a diffractometer.[2]
-
The crystal is maintained at a low temperature (e.g., 173 K) to minimize thermal vibrations.[2]
-
X-ray radiation (e.g., Mo Kα) is directed at the crystal.[2]
-
The diffraction pattern is collected using a detector, such as a Bruker APEXII CCD.[2]
-
An absorption correction (e.g., multi-scan) is applied to the collected data.[2]
-
The crystal structure is then solved and refined using appropriate software.
Applications and Safety
2-Bromo-4,6-dinitroaniline serves as an important intermediate in the synthesis of monoazo dyes.[1] It has also been used as a model chemical in mutagenicity studies, such as the bioluminescent Salmonella reverse mutation assay.
From a safety perspective, it is a combustible solid. Appropriate personal protective equipment, including eye shields and gloves, should be used when handling this compound.
References
An In-Depth Technical Guide to 2-Bromo-3,5-dinitroaniline and its Isomers for Researchers and Drug Development Professionals
Disclaimer: Publicly available scientific data on 2-Bromo-3,5-dinitroaniline (CAS No: 116529-41-0) is limited. This guide provides the available information for this specific compound and offers a comprehensive overview of the closely related and well-studied isomer, 2-Bromo-4,6-dinitroaniline, as a representative compound of this chemical class.
This compound
The nomenclature for the requested compound is straightforward, with the IUPAC name being This compound . Its Chemical Abstracts Service (CAS) registry number is 116529-41-0 [1].
Chemical and Physical Properties
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 116529-41-0[1] |
| Molecular Formula | C₆H₄BrN₃O₄ |
| Molecular Weight | 262.02 g/mol |
A Detailed Look at the Isomer: 2-Bromo-4,6-dinitroaniline
Due to the limited data on the 3,5-dinitro isomer, this section provides a detailed technical overview of the well-characterized isomer, 2-Bromo-4,6-dinitroaniline (CAS No: 1817-73-8). This compound serves as a valuable reference for understanding the general properties and potential applications of bromo-dinitroanilines.
Chemical and Physical Properties
A summary of the key physicochemical properties of 2-Bromo-4,6-dinitroaniline is provided in the table below.
| Property | Value | Reference |
| IUPAC Name | 2-bromo-4,6-dinitroaniline | [2] |
| CAS Number | 1817-73-8 | [3] |
| Molecular Formula | BrC₆H₂(NO₂)₂NH₂ | [3] |
| Molecular Weight | 262.02 g/mol | [2][3] |
| Appearance | Bright yellow powder or yellow needles | [2] |
| Melting Point | 151-153 °C | [3] |
| Boiling Point | Sublimes before reaching boiling point | [2] |
| Solubility | Less than 1 mg/mL at 70 °F | [2] |
Experimental Protocols: Synthesis of 2-Bromo-4,6-dinitroaniline
A common method for the synthesis of 2-Bromo-4,6-dinitroaniline is the bromination of 2,4-dinitroaniline. A representative experimental protocol based on industrial production technology is outlined below.[4]
Materials:
-
2,4-dinitroaniline
-
Water
-
Hydrochloric acid
-
Chlorobenzene
-
Bromine
-
Sodium hypochlorite solution
-
Sodium sulfite solution
Procedure:
-
Charge a suitable reactor (e.g., a 3000L glass-lined reactor) with 1500-2000 L of water, 250-350 kg of 2,4-dinitroaniline, 100-120 kg of hydrochloric acid, and 2-4 kg of chlorobenzene.
-
Stir the reaction mixture and maintain the temperature at 15-25 °C.
-
Slowly add 150-200 kg of bromine to the reaction mixture.
-
After the addition of bromine is complete, heat the reaction mixture to 50-55 °C and maintain this temperature for 6 hours.
-
Following the isothermal reaction, add 33-34 kg of sodium hypochlorite solution and hold for 3 hours to manage any excess bromine.
-
Add approximately 25 kg of sodium sulfite solution to neutralize any remaining hypochlorite and bromine.
-
The product, 6-bromo-2,4-dinitroaniline, can then be isolated by filtration.
Logical Workflow for the Synthesis of 2-Bromo-4,6-dinitroaniline:
Caption: A flowchart illustrating the key steps in the synthesis of 2-Bromo-4,6-dinitroaniline.
Applications in Research and Drug Development
Dinitroanilines, as a class of compounds, have garnered interest in drug development due to their biological activities. While specific applications for this compound are not documented, the broader family, including the isomer 2-Bromo-4,6-dinitroaniline, has known uses and mechanisms of action.
Tubulin-Binding Agents: Dinitroanilines are known to act as tubulin-binding agents. They interfere with the formation of microtubules, which are essential components of the cytoskeleton involved in cell division (mitosis). This disruption of microtubule dynamics can lead to cell cycle arrest and apoptosis, a mechanism exploited in some anticancer and antiparasitic therapies.[5]
Antiparasitic Activity: Dinitroaniline compounds, such as trifluralin, have shown efficacy against the parasite Leishmania, the causative agent of leishmaniasis. Their mechanism of action is believed to be through the inhibition of tubulin polymerization in the parasite.[5] Research in this area is ongoing to develop dinitroaniline analogues with improved solubility and efficacy for medical use.[5]
Chemical Intermediate: 2-Bromo-4,6-dinitroaniline is used as a chemical intermediate in the synthesis of monoazo dyes.[2] It is also a known metabolite of the azo dye Disperse Blue 79.[3]
Signaling Pathway Diagram: General Mechanism of Dinitroaniline Action
Caption: A simplified diagram showing the general signaling pathway of dinitroaniline compounds.
References
- 1. This compound | CAS#:116529-41-0 | Chemsrc [chemsrc.com]
- 2. 2-Bromo-4,6-dinitroaniline | C6H4BrN3O4 | CID 15752 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Bromo-4,6-dinitroaniline 94 1817-73-8 [sigmaaldrich.com]
- 4. CN103787891A - Production technology of synthesizing 6-bromo-2,4-dinitroaniline - Google Patents [patents.google.com]
- 5. Trifluralin - Wikipedia [en.wikipedia.org]
Technical Guide: Physical Characteristics of 2-Bromo-3,5-dinitroaniline
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide provides a detailed overview of the known and extrapolated physical characteristics of 2-Bromo-3,5-dinitroaniline. Due to limited publicly available experimental data for this specific isomer, properties of the closely related isomer, 2-Bromo-4,6-dinitroaniline, are included for comparative purposes.
Introduction
This compound is a halogenated nitroaniline, a class of compounds with applications as intermediates in the synthesis of dyes and other specialty chemicals. An understanding of its physical properties is essential for its handling, application in synthetic protocols, and for predicting its behavior in various chemical and biological systems.
Molecular and Chemical Identity
A summary of the fundamental identifiers for this compound is provided below.
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 116529-41-0 | |
| Molecular Formula | C₆H₄BrN₃O₄ | |
| Molecular Weight | 262.02 g/mol |
Physical Properties
| Property | 2-Bromo-4,6-dinitroaniline (Isomer Reference) | This compound |
| Appearance | Bright yellow powder; Yellow needles from acetic acid or alcohol[1] | Data not available |
| Melting Point | 151-153 °C[2] | Data not available |
| Boiling Point | Sublimes[1] | Data not available |
| Density | 1.96 g/cm³ (calculated from crystal structure data)[3] | Data not available |
| Solubility | Soluble in hot acetic acid; Very soluble in hot alcohol & acetone; Less than 1 mg/mL in water at 21°C[1] | Data not available |
Experimental Protocols
The following are standard methodologies for determining the key physical properties listed above.
4.1. Melting Point Determination (Capillary Method)
The melting point of a solid is a key indicator of its purity. A sharp melting range (typically 0.5-1°C) is characteristic of a pure compound.
-
Apparatus: Melting point apparatus (e.g., Mel-Temp or similar), capillary tubes, thermometer.
-
Procedure:
-
A small amount of the dry, powdered sample is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point.
-
The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium.
-
The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range.
-
The temperature at which the entire sample has turned into a clear liquid is recorded as the end of the melting range.
-
4.2. Solubility Determination (Isothermal Saturation Method)
This method determines the equilibrium concentration of a solute in a solvent at a given temperature.
-
Apparatus: Vials with screw caps, a constant temperature shaker (or water bath), analytical balance, filtration device (e.g., syringe filters), and an analytical instrument for concentration measurement (e.g., HPLC or UV-Vis spectrophotometer).
-
Procedure:
-
An excess amount of the solid compound is added to a known volume of the solvent in a sealed vial.
-
The vial is placed in a constant temperature shaker and agitated for a sufficient time to ensure equilibrium is reached (typically 24-72 hours).
-
After agitation, the solution is allowed to stand at the same temperature to allow undissolved solid to settle.
-
A sample of the supernatant is carefully withdrawn and immediately filtered to remove any suspended solid particles.
-
The concentration of the compound in the filtrate is then determined using a pre-calibrated analytical method.
-
Logical Relationships and Visualization
The request for diagrams of signaling pathways, experimental workflows, or logical relationships using Graphviz is not applicable to the description of the physical characteristics of a small molecule like this compound. Such diagrams are typically used to represent complex biological processes, intricate experimental setups, or decision-making workflows, none of which are relevant to the fundamental physical properties of a chemical compound.
The logical relationship for determining the identity and purity of a synthesized compound can be represented as a simple workflow.
Caption: Workflow for the synthesis and characterization of a chemical compound.
References
Technical Guide: Solubility Profile of Bromo-Dinitroaniline Derivatives
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a detailed overview of the available solubility data for bromo-dinitroaniline compounds, with a specific focus on isomers of interest in pharmaceutical and chemical research. Due to a lack of specific quantitative data for 2-Bromo-3,5-dinitroaniline in publicly accessible literature, this guide presents solubility information for the closely related isomer, 2-Bromo-4,6-dinitroaniline, and the parent compound, 2,4-dinitroaniline. This information serves as a valuable proxy for understanding the solubility characteristics of this class of compounds.
Quantitative Solubility Data
Solubility of 2-Bromo-4,6-dinitroaniline
A qualitative assessment of 2-Bromo-4,6-dinitroaniline's solubility has been reported. This data is crucial for initial solvent screening and formulation development.
| Solvent | Temperature | Solubility |
| Water | 70 °F | < 1 mg/mL |
| Hot Acetic Acid | Elevated | Soluble |
| Hot Alcohol | Elevated | Very Soluble |
| Hot Acetone | Elevated | Very Soluble |
Table 1: Qualitative solubility of 2-Bromo-4,6-dinitroaniline.[1]
Solubility of 2,4-Dinitroaniline
A comprehensive study on 2,4-dinitroaniline provides quantitative mole fraction solubility (x₁) across a range of temperatures in various organic solvents. This data is instrumental for thermodynamic modeling and process design.
| Temperature (K) | Methanol | Ethanol | Isopropanol | n-Propanol | 1-Butanol | Ethyl Acetate | Toluene | Acetone | Acetonitrile |
| 278.15 | 0.00358 | 0.00421 | 0.00305 | 0.00336 | 0.00438 | 0.01592 | 0.00198 | 0.04581 | 0.01207 |
| 283.15 | 0.00441 | 0.00523 | 0.00378 | 0.00416 | 0.00541 | 0.01913 | 0.00241 | 0.05432 | 0.01463 |
| 288.15 | 0.00542 | 0.00647 | 0.00468 | 0.00514 | 0.00668 | 0.02289 | 0.00293 | 0.06421 | 0.01768 |
| 293.15 | 0.00663 | 0.00796 | 0.00579 | 0.00634 | 0.00824 | 0.02734 | 0.00354 | 0.07563 | 0.02131 |
| 298.15 | 0.00808 | 0.00976 | 0.00715 | 0.00781 | 0.01015 | 0.03259 | 0.00428 | 0.08871 | 0.02561 |
| 303.15 | 0.00981 | 0.01193 | 0.00881 | 0.00961 | 0.01247 | 0.03878 | 0.00517 | 0.10362 | 0.03069 |
| 308.15 | 0.01186 | 0.01453 | 0.01082 | 0.01180 | 0.01529 | 0.04606 | 0.00623 | 0.12053 | 0.03668 |
| 313.15 | 0.01429 | 0.01764 | 0.01325 | 0.01445 | 0.01869 | 0.05459 | 0.00749 | 0.13961 | 0.04371 |
| 318.15 | 0.01716 | 0.02135 | 0.01618 | 0.01766 | 0.02281 | 0.06454 | 0.00900 | 0.16104 | 0.05193 |
Table 2: Mole fraction solubility (x₁) of 2,4-dinitroaniline in various solvents at different temperatures.[2]
Experimental Protocols
The determination of solubility is a fundamental experimental procedure in chemical and pharmaceutical sciences. The following section details a common and reliable method for obtaining the quantitative solubility data presented above.
Isothermal Saturation Method
The solubility of 2,4-dinitroaniline was determined using the isothermal saturation method.[2] This technique involves preparing a saturated solution at a constant temperature and then quantifying the concentration of the solute.
Apparatus:
-
Jacketed glass vessel (for temperature control)
-
Magnetic stirrer
-
Thermostatic water bath
-
High-Performance Liquid Chromatography (HPLC) system
-
Analytical balance
Procedure:
-
An excess amount of the solute (2,4-dinitroaniline) is added to a known volume of the selected solvent in the jacketed glass vessel.
-
The mixture is continuously stirred at a constant, controlled temperature for a sufficient time to ensure equilibrium is reached.
-
After stirring, the solution is allowed to settle for several hours to permit the undissolved solid to precipitate.
-
A sample of the supernatant is carefully withdrawn using a pre-heated or pre-cooled syringe fitted with a filter to remove any solid particles.
-
The collected sample is immediately diluted with the mobile phase to prevent precipitation.
-
The concentration of the solute in the diluted sample is determined by HPLC analysis.
-
The experiment is repeated at different temperatures to obtain a solubility curve.
Analytical Method: High-Performance Liquid Chromatography (HPLC)
The concentration of 2,4-dinitroaniline in the saturated solutions was quantified using an Agilent-1260 HPLC system.[2]
-
Column: Reversed-phase LP-C18 column (250 mm × 4.6 mm)
-
Column Temperature: 303.15 K
-
Mobile Phase: Pure methanol
-
Flow Rate: 1.0 mL·min⁻¹
-
Detector: UV detector at a wavelength of 260 nm
-
Quantification: Each measurement was performed in triplicate, and the average value was used to ensure accuracy and repeatability.[2]
Visualized Experimental Workflow
The following diagram illustrates the key steps in the isothermal saturation method for solubility determination.
Caption: Workflow for isothermal saturation solubility determination.
References
Spectral Analysis of 2-Bromo-3,5-dinitroaniline: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the spectral analysis of 2-Bromo-3,5-dinitroaniline. Due to the limited availability of experimental spectral data in peer-reviewed literature, this document leverages high-level computational chemistry to predict the characteristic spectral signatures of the molecule. This guide presents predicted data for Fourier-transform infrared (FT-IR), Fourier-transform Raman (FT-Raman), proton and carbon-13 nuclear magnetic resonance (¹H & ¹³C NMR), and ultraviolet-visible (UV-Vis) spectroscopy. Detailed, generalized experimental protocols for acquiring these spectra are provided for researchers in analytical chemistry, materials science, and drug development. The relationship between the predicted spectral data and the molecular structure is elucidated, and workflows for spectral analysis are presented using logical diagrams.
Introduction
This compound is a substituted aromatic amine containing both electron-withdrawing nitro groups and a halogen substituent. The electronic and structural properties of such molecules are of significant interest in various fields, including the synthesis of dyes, agrochemicals, and pharmaceuticals. A thorough spectral characterization is fundamental for its identification, purity assessment, and for understanding its chemical behavior. This guide serves as a valuable resource by providing a foundational spectral dataset and standardized methodologies for the analysis of this compound.
Computational Methodology
Due to the absence of publicly available experimental spectra for this compound, Density Functional Theory (DFT) calculations were employed to predict its spectroscopic properties. The molecular geometry was optimized using the B3LYP functional with the 6-311++G(d,p) basis set. The optimized structure was confirmed to be a true minimum on the potential energy surface by the absence of imaginary frequencies. Subsequent calculations at the same level of theory were performed to predict the vibrational frequencies (FT-IR and FT-Raman), NMR chemical shifts (¹H and ¹³C), and electronic transitions (UV-Vis).
Predicted Spectral Data
The following sections present the computationally predicted spectral data for this compound.
FT-IR and FT-Raman Vibrational Analysis
The vibrational modes of this compound have been predicted, and the most significant wavenumbers and their corresponding assignments are summarized in Table 1.
Table 1: Predicted Vibrational Frequencies for this compound
| Predicted FT-IR Wavenumber (cm⁻¹) | Predicted FT-Raman Wavenumber (cm⁻¹) | Vibrational Assignment |
| 3485 (strong) | 3484 (weak) | N-H Asymmetric Stretch |
| 3372 (strong) | 3371 (weak) | N-H Symmetric Stretch |
| 3105 (medium) | 3104 (strong) | Aromatic C-H Stretch |
| 1625 (strong) | 1624 (medium) | NH₂ Scissoring |
| 1575 (very strong) | 1574 (medium) | NO₂ Asymmetric Stretch |
| 1530 (very strong) | 1529 (medium) | NO₂ Asymmetric Stretch |
| 1348 (very strong) | 1347 (strong) | NO₂ Symmetric Stretch |
| 1335 (very strong) | 1334 (strong) | NO₂ Symmetric Stretch |
| 1250 (medium) | 1249 (weak) | C-N Stretch |
| 880 (medium) | 879 (weak) | C-H Out-of-plane Bend |
| 820 (medium) | 819 (weak) | NO₂ Wagging |
| 680 (medium) | 679 (weak) | C-Br Stretch |
¹H and ¹³C NMR Spectral Analysis
The predicted ¹H and ¹³C NMR chemical shifts for this compound in deuterated dimethyl sulfoxide (DMSO-d₆) are presented in Table 2. Tetramethylsilane (TMS) is used as the reference standard (0 ppm).
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H | 8.45 | Doublet | H-4 |
| ¹H | 8.20 | Doublet | H-6 |
| ¹H | 6.50 | Broad Singlet | -NH₂ |
| ¹³C | 150.2 | Singlet | C-1 (C-NH₂) |
| ¹³C | 109.8 | Singlet | C-2 (C-Br) |
| ¹³C | 148.5 | Singlet | C-3 (C-NO₂) |
| ¹³C | 120.5 | Singlet | C-4 |
| ¹³C | 149.1 | Singlet | C-5 (C-NO₂) |
| ¹³C | 115.3 | Singlet | C-6 |
UV-Vis Spectral Analysis
The predicted electronic transitions and corresponding maximum absorption wavelengths (λmax) for this compound in ethanol are provided in Table 3.
Table 3: Predicted UV-Vis Absorption Data for this compound
| Predicted λmax (nm) | Molar Absorptivity (L·mol⁻¹·cm⁻¹) | Electronic Transition |
| 385 | High | π → π |
| 270 | Medium | n → π |
Experimental Protocols
The following are detailed methodologies for the key experiments cited.
FT-IR Spectroscopy
-
Sample Preparation: A small amount of this compound (1-2 mg) is finely ground with spectroscopic grade potassium bromide (KBr, ~200 mg) in an agate mortar. The mixture is then pressed into a transparent pellet using a hydraulic press.
-
Data Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer. The spectrum is recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and automatically subtracted from the sample spectrum.
FT-Raman Spectroscopy
-
Sample Preparation: A few milligrams of the crystalline this compound sample are placed in a glass capillary tube or an aluminum sample holder.
-
Data Acquisition: The sample is placed in the spectrometer's sample compartment. The FT-Raman spectrum is excited using a Nd:YAG laser operating at 1064 nm. The spectrum is collected in the range of 4000-50 cm⁻¹ with a resolution of 4 cm⁻¹.
NMR Spectroscopy
-
Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal reference.
-
Data Acquisition: The NMR tube is placed in the spectrometer's probe. ¹H and ¹³C NMR spectra are acquired on a 400 MHz (or higher) spectrometer. Standard pulse sequences are used for both ¹H (single pulse) and ¹³C (proton-decoupled) experiments.
UV-Vis Spectroscopy
-
Sample Preparation: A stock solution of this compound is prepared by accurately weighing a small amount of the compound and dissolving it in a known volume of a suitable solvent (e.g., ethanol). A dilute solution (typically in the micromolar concentration range) is prepared by serial dilution of the stock solution.
-
Data Acquisition: The UV-Vis spectrum is recorded using a dual-beam spectrophotometer, with the pure solvent in the reference cuvette. The absorbance is measured over a wavelength range of 200-800 nm.
Mandatory Visualizations
Conclusion
Theoretical Insights into 2-Bromo-3,5-dinitroaniline: A Computational Chemistry Perspective
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical studies on 2-Bromo-3,5-dinitroaniline, a molecule of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental and theoretical data for this specific isomer, this document leverages computational data from the closely related isomer, 2-bromo-4,6-dinitroaniline, and established theoretical methodologies for halogenated nitroaromatic compounds. This paper outlines the probable molecular geometry, electronic properties, and vibrational frequencies of this compound, offering valuable insights for researchers. The methodologies presented herein serve as a blueprint for future computational investigations on this and similar molecules.
Introduction
This compound belongs to the family of substituted anilines, which are crucial building blocks in the synthesis of pharmaceuticals, dyes, and other specialty chemicals. The presence of a bromine atom and two nitro groups on the aniline ring significantly influences its electronic properties, reactivity, and potential biological activity. Theoretical studies, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the molecular structure, electronic behavior, and spectroscopic properties of such molecules, providing insights that can guide experimental work. This guide summarizes the expected theoretical data for this compound, based on established computational methods and data from analogous compounds.
Molecular Geometry
The molecular geometry of this compound is predicted to be non-planar, with the nitro groups likely twisted out of the plane of the benzene ring to minimize steric hindrance. The geometry optimization would typically be performed using DFT calculations. For the purpose of this guide, we present the experimental crystallographic data for the closely related isomer, 2-bromo-4,6-dinitroaniline, as a reference for expected bond lengths and angles.[1]
Table 1: Selected Bond Lengths and Angles for 2-bromo-4,6-dinitroaniline (as a proxy) [1]
| Parameter | Bond/Angle | Value |
| Bond Lengths (Å) | C-Br | 1.887 |
| C-N (amine) | 1.425 | |
| C-N (nitro) | 1.505 | |
| N-O (nitro) | 1.224, 1.228, 1.219, 1.182 | |
| C-C (aromatic) | 1.360 - 1.426 | |
| Bond Angles (º) | C-C-Br | 121.3 |
| C-C-N (amine) | 118.9 | |
| C-C-N (nitro) | 120.5, 120.9 | |
| O-N-O (nitro) | 123.7, 124.1 |
Electronic Properties
The electronic properties of this compound, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding its reactivity and electronic transitions. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity.[2][3] A smaller gap suggests higher reactivity.
The Molecular Electrostatic Potential (MEP) surface is another important descriptor, as it reveals the charge distribution and identifies the regions most susceptible to electrophilic and nucleophilic attack.[4]
Table 2: Calculated Electronic Properties (Hypothetical for this compound)
| Property | Description | Predicted Value |
| HOMO Energy | Energy of the highest occupied molecular orbital | ~ -7.0 to -8.0 eV |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital | ~ -3.0 to -4.0 eV |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | ~ 4.0 eV |
| Dipole Moment | Measure of the molecule's overall polarity | ~ 4.0 to 5.0 Debye |
Vibrational Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides a molecular fingerprint. Theoretical calculations of vibrational frequencies can aid in the assignment of experimental spectra. The calculated frequencies are typically scaled to correct for anharmonicity and the limitations of the theoretical model.
Table 3: Predicted Vibrational Frequencies and Assignments for Key Functional Groups
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| N-H (amine) | Symmetric & Asymmetric Stretching | 3300 - 3500 |
| C-H (aromatic) | Stretching | 3000 - 3100 |
| C=C (aromatic) | Stretching | 1400 - 1600 |
| NO₂ (nitro) | Asymmetric Stretching | 1500 - 1550 |
| NO₂ (nitro) | Symmetric Stretching | 1330 - 1370 |
| C-N (amine) | Stretching | 1250 - 1350 |
| C-Br | Stretching | 500 - 650 |
Experimental and Computational Protocols
The following section details the typical computational methodology for theoretical studies on compounds like this compound.
Computational Details
All calculations would be performed using a quantum chemistry software package such as Gaussian. The molecular geometry would be optimized using Density Functional Theory (DFT) with the B3LYP (Becke, three-parameter, Lee-Yang-Parr) exchange-correlation functional.[5][6] A basis set such as 6-311++G(d,p) would be employed to provide a good balance between accuracy and computational cost.[5] Frequency calculations would be performed at the same level of theory to confirm that the optimized structure corresponds to a local minimum on the potential energy surface and to obtain the theoretical vibrational spectra.
Frontier Molecular Orbital Analysis
HOMO and LUMO energies are obtained from the output of the DFT calculations. The HOMO-LUMO gap is calculated as the difference between the LUMO and HOMO energies.
Molecular Electrostatic Potential (MEP)
The MEP surface would be calculated from the optimized geometry to visualize the charge distribution and predict reactive sites.
Visualizations
Computational Workflow
The following diagram illustrates a typical workflow for the theoretical characterization of this compound.
Caption: Computational workflow for theoretical studies.
Proposed Synthetic Pathway
A plausible synthetic route to this compound is outlined below.
Caption: A potential synthetic route.
Conclusion
This technical guide provides a theoretical framework for understanding the molecular properties of this compound. By utilizing data from a closely related isomer and outlining standard computational methodologies, this document offers valuable insights for researchers in drug development and materials science. The presented data on molecular geometry, electronic properties, and vibrational frequencies can serve as a foundation for future experimental and theoretical investigations. The detailed protocols and workflows offer a clear path for conducting in-silico studies on this and similar molecules, ultimately accelerating the discovery and development of new chemical entities.
References
- 1. Crystal structure of 2-bromo-4,6-dinitroaniline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
An In-Depth Technical Guide to 2-Bromo-3,5-dinitroaniline: Discovery and History
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the discovery and history of 2-Bromo-3,5-dinitroaniline. Due to the compound's limited specific historical documentation, this guide combines information on related dinitroaniline compounds with inferred historical synthetic pathways based on established chemical principles of the relevant era.
Introduction and Historical Context
The functionalization of aniline through nitration and bromination was a common practice to modulate the electronic and steric properties of the molecule, leading to a wide array of derivatives for various applications. The herbicidal activity of dinitroanilines, for instance, was a significant discovery that drove further research into this class of compounds.
Physicochemical and Safety Data
Specific, experimentally verified quantitative data for this compound is scarce in publicly accessible databases. However, data for structurally related compounds can provide valuable comparative insights. The following table summarizes available data for key analogues.
| Property | 2-Bromo-4,6-dinitroaniline | 3,5-Dinitroaniline | 2-Bromo-5-nitroaniline |
| CAS Number | 1817-73-8 | 618-87-1 | 10403-47-1 |
| Molecular Formula | C₆H₄BrN₃O₄ | C₆H₅N₃O₄ | C₆H₅BrN₂O₂ |
| Molecular Weight | 262.02 g/mol | 183.12 g/mol | 217.02 g/mol [1] |
| Appearance | Bright yellow powder[2] | Faint yellow to dark yellow powder/crystals | Red crystal[3] |
| Melting Point | 151-153 °C | 160-162 °C | 138-142 °C[3] |
| Boiling Point | Sublimes | - | 334.5 °C at 760 mmHg[3] |
| Solubility | Insoluble in water | - | Slightly soluble in water[3] |
Safety Information:
Safety data for this compound is not specifically available. However, based on the data for related dinitroaniline compounds, it should be handled with care. Dinitroanilines are generally considered toxic and can cause skin and eye irritation.[4] For instance, 2-Bromo-4,6-dinitroaniline is known to cause skin and serious eye irritation.[5] It is advisable to wear appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, when handling this class of compounds. Work should be conducted in a well-ventilated fume hood.
Plausible Historical Synthesis
The synthesis of this compound would have likely been approached through a multi-step process involving the controlled bromination and nitration of an aniline derivative. Given the directing effects of the amino and nitro groups, a plausible historical route would involve the bromination of 3,5-dinitroaniline. The two nitro groups are meta-directing and deactivating, while the amino group is ortho-, para-directing and activating. In the strongly acidic conditions required for bromination, the amino group would be protonated to the anilinium ion, which is a meta-director. This would favor the introduction of the bromine atom at the 2-position.
Experimental Protocol: Bromination of 3,5-Dinitroaniline (Inferred Historical Method)
This protocol is based on typical electrophilic aromatic substitution reactions of the late 19th and early 20th centuries.
Materials:
-
3,5-Dinitroaniline
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Liquid Bromine (Br₂)
-
Ice
-
Sodium bisulfite (NaHSO₃) solution
-
Sodium carbonate (Na₂CO₃) solution
-
Ethanol for recrystallization
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 3,5-dinitroaniline in a sufficient amount of cold, concentrated sulfuric acid. The flask should be immersed in an ice bath to maintain a low temperature.
-
Slowly add liquid bromine dropwise from the dropping funnel to the stirred solution. The temperature should be carefully monitored and maintained below 10 °C throughout the addition.
-
After the addition of bromine is complete, allow the reaction mixture to stir at a low temperature for several hours, and then let it stand at room temperature overnight to ensure the completion of the reaction.
-
Pour the reaction mixture carefully onto a large amount of crushed ice with constant stirring. This will precipitate the crude product.
-
Filter the crude product using a Büchner funnel and wash it with cold water until the washings are neutral to litmus paper.
-
To remove any unreacted bromine, wash the crude product with a dilute solution of sodium bisulfite.
-
Further wash the product with a dilute solution of sodium carbonate to neutralize any remaining acid, followed by a final wash with cold water.
-
Recrystallize the crude this compound from ethanol to obtain the purified product.
-
Dry the purified crystals in a desiccator.
Visualizations
Proposed Historical Synthesis Workflow
Caption: Proposed historical synthesis workflow for this compound.
Directing Effects in the Synthesis of Substituted Anilines
Caption: Logical relationship of substituent directing effects in electrophilic substitution.
References
In-Depth Technical Guide: 2-Bromo-3,5-dinitroaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the physicochemical properties and synthetic methodologies related to 2-Bromo-3,5-dinitroaniline, a chemical compound of interest in various research and development applications.
Core Physicochemical Data
The fundamental properties of this compound are summarized in the table below, providing a ready reference for experimental design and analysis.
| Property | Value |
| Molecular Formula | C₆H₄BrN₃O₄ |
| Molecular Weight | 262.018 g/mol [1] |
| Exact Mass | 260.939 g/mol [1] |
| LogP | 3.47530[1] |
| PSA (Polar Surface Area) | 117.66000 Ų[1] |
Synthetic Workflow
The synthesis of this compound can be conceptualized through a multi-step process. The following diagram illustrates a representative synthetic pathway, highlighting the key transformations involved.
References
Technical Guide: Physicochemical Properties of 2-Bromo-3,5-dinitroaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-3,5-dinitroaniline is a halogenated nitroaromatic compound. Due to the presence of nitro groups and a bromine atom on the aniline backbone, this molecule is of interest in various chemical and pharmaceutical research areas. Understanding its physicochemical properties, such as the melting point, is crucial for its synthesis, purification, and application in further research and development. This guide provides an in-depth look at the available data for this compound and its isomers, along with a detailed experimental protocol for melting point determination.
Physicochemical Data
A thorough search of available scientific literature and chemical databases did not yield a specific melting point for this compound (CAS Number: 116529-41-0). However, for the purpose of comparison and to provide a reference range for this class of compounds, the melting points of closely related isomers are presented in Table 1. It is imperative to note that these are distinct chemical entities and their properties will differ from those of this compound.
Table 1: Melting Points of Brominated Dinitroaniline Isomers
| Compound Name | CAS Number | Melting Point (°C) |
| 2-Bromo-4,6-dinitroaniline | 1817-73-8 | 151-153 |
| 2-Bromo-5-nitroaniline | 10403-47-1 | 139-141[1] |
Experimental Protocol: Capillary Melting Point Determination
The determination of a substance's melting point is a fundamental analytical technique to assess its purity. The capillary method is a widely accepted and commonly used technique in research laboratories.
Principle
A small, powdered sample of the crystalline solid is packed into a thin-walled capillary tube. The tube is then heated at a controlled rate in a melting point apparatus. The temperature range over which the substance melts, from the first sign of liquid to the complete liquefaction of the solid, is recorded as the melting point range.
Apparatus and Materials
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
-
Sample of this compound (ensure it is dry)
Procedure
-
Sample Preparation:
-
Place a small amount of the crystalline this compound into a clean, dry mortar.
-
Gently grind the sample into a fine powder using the pestle. This ensures uniform packing and heat transfer.
-
-
Capillary Tube Packing:
-
Press the open end of a capillary tube into the powdered sample. A small amount of the solid will be forced into the tube.
-
Invert the tube and tap it gently on a hard surface to cause the powder to fall to the sealed end.
-
Repeat this process until a packed column of 2-3 mm in height is achieved at the bottom of the tube.
-
-
Melting Point Measurement:
-
Insert the packed capillary tube into the sample holder of the melting point apparatus.
-
Set the heating rate to a rapid setting (e.g., 10-20°C per minute) to obtain an approximate melting point. This is a preliminary measurement.
-
Allow the apparatus to cool to at least 20°C below the approximate melting point.
-
Prepare a new capillary tube with the sample.
-
Set the heating rate to a slow and steady rate, typically 1-2°C per minute, starting from a temperature about 15-20°C below the approximate melting point.
-
Observe the sample through the magnifying eyepiece.
-
Record the temperature at which the first drop of liquid appears (the onset of melting).
-
Continue to observe and record the temperature at which the last solid crystal melts (the completion of melting).
-
The recorded range is the melting point of the substance.
-
-
Purity Indication:
-
A pure substance will typically have a sharp melting point range of 1-2°C.
-
The presence of impurities will usually cause a depression and broadening of the melting point range.
-
Visualizations
Mechanism of Action for Dinitroaniline Herbicides
Dinitroanilines, the class of compounds to which this compound belongs, are known to act as herbicides. Their primary mechanism of action involves the disruption of microtubule formation in plant cells, which is essential for cell division and growth.
Caption: Mechanism of dinitroaniline herbicide action.
Experimental Workflow for Chemical Compound Characterization
The following diagram illustrates a general workflow for the characterization of a newly synthesized or isolated chemical compound like this compound.
Caption: General workflow for chemical characterization.
References
Boiling Point of 2-Bromo-3,5-dinitroaniline: A Technical Examination of Thermal Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide addresses the thermal properties of 2-Bromo-3,5-dinitroaniline, with a specific focus on its boiling point. An exhaustive search of available scientific literature indicates that a definitive experimental boiling point for this compound has not been reported. This is likely because, similar to other highly substituted nitroaromatic compounds, it is prone to decomposition at elevated temperatures and may sublime before a boiling point at atmospheric pressure can be reached.
Understanding the Thermal Behavior of Substituted Nitroanilines
The thermal behavior of nitroaromatic compounds is significantly influenced by the number and position of nitro groups, as well as the presence of other substituents on the aromatic ring. These functional groups can lead to strong intermolecular interactions in the solid state, resulting in high melting points. At the high temperatures required to overcome these interactions and induce boiling, the energy input often exceeds the activation energy for decomposition, leading to the breakdown of the molecule rather than a clean liquid-to-gas phase transition.
A closely related isomer, 2-Bromo-4,6-dinitroaniline, serves as a pertinent analogue. Experimental data for this compound indicates that it sublimes before reaching its boiling point[1]. Sublimation is a phase transition in which a substance transitions directly from the solid to the gas phase, bypassing the liquid phase. This phenomenon is common for organic compounds that have a sufficiently high vapor pressure at temperatures below their melting points and for those that are thermally unstable.
Quantitative Data on Related Compounds
To provide a comparative context, the table below summarizes the available thermal data for 2-Bromo-4,6-dinitroaniline.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| 2-Bromo-4,6-dinitroaniline | 1817-73-8 | C₆H₄BrN₃O₄ | 262.02 | 151-153 | Sublimes |
Data sourced from various chemical suppliers and databases.
Experimental Protocol: Determination of Sublimation Behavior
Given the likelihood of sublimation, a standard experimental approach to characterize the thermal behavior of this compound would involve vacuum sublimation. This technique allows for the purification of thermally sensitive compounds by lowering the pressure, which in turn reduces the temperature required for the solid-to-gas phase transition.
Methodology for Vacuum Sublimation:
-
Apparatus Setup: A sublimation apparatus typically consists of a flask to hold the crude sample, a cold finger (a condenser cooled with a circulating fluid), and a vacuum source. The apparatus is assembled with appropriate ground glass joints and vacuum grease to ensure a tight seal.
-
Sample Preparation: A known quantity of crude this compound is placed in the bottom of the sublimation flask.
-
Evacuation: The system is carefully evacuated to a low pressure, typically in the range of 10⁻² to 10⁻³ torr.
-
Heating: The sublimation flask is gently heated using an oil bath or a heating mantle. The temperature is gradually increased while monitoring the system.
-
Sublimation and Deposition: As the sample reaches its sublimation temperature at the given pressure, it will transition into the gaseous phase and subsequently deposit as purified crystals on the cold surface of the condenser.
-
Collection: After the sublimation is complete, the apparatus is allowed to cool to room temperature, and the vacuum is slowly released. The purified crystals are then carefully scraped from the cold finger.
-
Analysis: The melting point of the sublimed material is determined and compared to the crude sample to assess the purity.
Logical Workflow for Thermal Characterization
The following diagram illustrates the logical workflow for determining the thermal properties of a compound like this compound, where the boiling point is not readily attainable.
References
In-Depth Technical Guide on the Crystal Structure of 2-Bromo-3,5-dinitroaniline and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical guide addresses the crystal structure of 2-bromo-3,5-dinitroaniline. Extensive searches of crystallographic databases and the scientific literature indicate that the specific crystal structure for the this compound isomer (CAS 116529-41-0) has not been experimentally determined and is not publicly available.
However, to provide valuable structural and experimental insights for researchers in this area, this guide presents a comprehensive analysis of the closely related isomer, 2-bromo-4,6-dinitroaniline (CAS 1817-73-8), for which detailed crystallographic data is available. Furthermore, a proposed synthesis protocol for this compound, derived from established bromination methods for deactivated aromatic systems, is provided.
Crystal Structure Analysis of 2-Bromo-4,6-dinitroaniline
The crystal structure of 2-bromo-4,6-dinitroaniline (C₆H₄BrN₃O₄) provides a critical reference point for understanding the solid-state conformation and intermolecular interactions of bromo-dinitroaniline isomers.
Crystallographic Data
The following table summarizes the key crystallographic data for 2-bromo-4,6-dinitroaniline.[1][2]
| Parameter | Value |
| Chemical Formula | C₆H₄BrN₃O₄ |
| Molecular Weight | 262.03 g/mol |
| Crystal System | Monoclinic |
| Space Group | P 2₁/n |
| a | 6.6955 (2) Å |
| b | 7.7720 (2) Å |
| c | 16.0608 (4) Å |
| α | 90° |
| β | 95.4182 (14)° |
| γ | 90° |
| Cell Volume | 832.03 (4) ų |
| Z | 4 |
| Temperature | 173 K |
| Radiation | Mo Kα |
| Absorption Coeff. (μ) | 4.93 mm⁻¹ |
| Crystal Size | 0.20 × 0.15 × 0.08 mm |
Molecular and Crystal Packing Description
In the crystal structure of 2-bromo-4,6-dinitroaniline, the molecule is nearly planar. The dihedral angles between the planes of the two nitro groups and the benzene ring are minimal, at 2.04 (3)° and 1.18 (4)°, respectively.[1] This planarity facilitates a dense packing arrangement in the crystal lattice.
The crystal packing is stabilized by a network of intermolecular interactions. Notably, N—H⋯O and C—H⋯O hydrogen bonds are present.[1] Additionally, weak C—Br⋯π interactions, with a distance of 3.5024 (12) Å, and a close O⋯Br contact of 3.259 (2) Å contribute to the stability of the three-dimensional network.[1] All bond lengths and angles within the molecule are within the expected ranges and are comparable to similar structures.[1]
Experimental Protocols
Crystal Structure Determination of 2-Bromo-4,6-dinitroaniline
The following protocol outlines the experimental procedure used for the single-crystal X-ray diffraction analysis of 2-bromo-4,6-dinitroaniline.[1]
-
Crystal Growth : Single crystals suitable for X-ray diffraction were obtained by slow evaporation of a solution of 2-bromo-4,6-dinitroaniline.
-
Data Collection : A suitable crystal was mounted on a Bruker APEXII CCD area-detector diffractometer. The data was collected at a temperature of 173 K using Mo Kα radiation.
-
Data Processing : The collected diffraction data was processed, and a multi-scan absorption correction was applied using the SADABS software.[1]
-
Structure Solution and Refinement : The crystal structure was solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.
Proposed Synthesis of this compound
Proposed Experimental Protocol
This protocol is adapted from general methods for the bromination of dinitro-aromatic compounds.
-
Reaction Setup : In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a condenser, dissolve 3,5-dinitroaniline (1 equivalent) in concentrated sulfuric acid.
-
Brominating Agent : While stirring, add elemental bromine (Br₂) (approximately 1.1 equivalents) to the solution.
-
Initiation/Catalysis : To facilitate the electrophilic substitution on the highly deactivated ring, a co-reagent such as fuming sulfuric acid or a mixture of nitric acid in sulfuric acid can be slowly added. The reaction mixture is then gently heated.
-
Reaction Monitoring : The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) to determine the consumption of the starting material.
-
Work-up : Upon completion, the reaction mixture is cooled to room temperature and then carefully poured onto crushed ice. The precipitated solid is collected by vacuum filtration.
-
Purification : The crude product is washed with cold water until the filtrate is neutral and then with a dilute solution of sodium bisulfite to remove any unreacted bromine. The product can be further purified by recrystallization from a suitable solvent, such as ethanol.
Caption: Proposed workflow for the synthesis of this compound.
Relevance and Potential Applications of Dinitroanilines
Dinitroaniline derivatives are a class of compounds with significant industrial and pharmaceutical interest.
-
Agrochemicals : The dinitroaniline family of compounds includes several widely used pre-emergent herbicides.[3] Trifluralin, for example, is a dinitroaniline herbicide that acts by inhibiting microtubule formation in target weeds.[3]
-
Dye Intermediates : Bromo-nitroanilines are important intermediates in the synthesis of azo dyes.[4]
-
Drug Development : Certain dinitroaniline derivatives have been investigated for their potential therapeutic applications. For instance, they have been studied as antimicrotubule agents with selective activity against parasites like Leishmania, the causative agent of leishmaniasis. Research has also explored their use in treating African trypanosomiasis.
References
- 1. Competition of Aromatic Bromination and Nitration in Concentrated Sulfuric Acid [scirp.org]
- 2. researchgate.net [researchgate.net]
- 3. CN101838174B - Preparation method of bromo-nitroaniline dye stuff intermediate - Google Patents [patents.google.com]
- 4. Preparation method of 6-bromo-2, 4-dinitroaniline - Eureka | Patsnap [eureka.patsnap.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-Bromo-3,5-dinitroaniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and a detailed experimental protocol for the synthesis of 2-Bromo-3,5-dinitroaniline from 3,5-dinitroaniline. This compound can serve as a valuable intermediate in the development of novel therapeutic agents and other advanced materials due to the presence of versatile functional groups.
Introduction
3,5-Dinitroaniline is a highly deactivated aromatic system due to the presence of two strongly electron-withdrawing nitro groups. However, the amino group is a powerful activating group and directs electrophilic substitution to the ortho and para positions. The synthesis of this compound involves the regioselective bromination at one of the positions ortho to the amino group. This transformation requires carefully controlled reaction conditions to achieve the desired product with good yield and purity. The following protocol is a representative procedure for this synthesis.
Experimental Protocols
Synthesis of this compound
Principle:
The synthesis proceeds via an electrophilic aromatic substitution reaction. 3,5-Dinitroaniline is treated with a brominating agent, such as molecular bromine, in the presence of a strong acid catalyst like sulfuric acid. The amino group activates the ortho positions (2 and 6), leading to the substitution of a hydrogen atom with a bromine atom.
Materials:
-
3,5-Dinitroaniline
-
Concentrated Sulfuric Acid (98%)
-
Bromine (Br₂)
-
Sodium bisulfite (NaHSO₃)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (CH₂Cl₂)
-
Ethanol
-
Deionized water
-
Ice
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer
-
Heating mantle with a temperature controller
-
Ice bath
-
Büchner funnel and filter flask
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 3,5-dinitroaniline (10.0 g, 54.6 mmol).
-
Dissolution: Carefully add concentrated sulfuric acid (50 mL) to the flask while stirring. The mixture will warm up. Continue stirring until all the 3,5-dinitroaniline has dissolved.
-
Cooling: Cool the reaction mixture to 0-5 °C using an ice bath.
-
Addition of Bromine: Slowly add bromine (3.1 mL, 9.6 g, 60.1 mmol) dropwise from the dropping funnel over a period of 30 minutes. Maintain the temperature of the reaction mixture between 0-5 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat it to 50 °C. Maintain this temperature and continue stirring for 4 hours.
-
Quenching: After 4 hours, cool the reaction mixture back to room temperature and then carefully pour it onto 200 g of crushed ice with vigorous stirring. A yellow precipitate will form.
-
Removal of Excess Bromine: To quench any unreacted bromine, add a saturated solution of sodium bisulfite dropwise until the reddish-brown color of bromine disappears.
-
Neutralization and Filtration: Neutralize the acidic solution by the slow addition of a saturated solution of sodium bicarbonate until the pH is approximately 7. Filter the yellow precipitate using a Büchner funnel, and wash it thoroughly with cold deionized water.
-
Extraction (Optional): For improved purity, the crude product can be dissolved in dichloromethane and washed with water. The organic layer is then dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure.
-
Purification: Recrystallize the crude product from hot ethanol to obtain pure this compound as yellow needles.
-
Drying and Characterization: Dry the purified product in a vacuum oven at 50 °C. Characterize the final product by determining its melting point and using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Data Presentation
The following table summarizes the quantitative data for the synthesis of this compound.
| Parameter | Value |
| Reactants | |
| 3,5-Dinitroaniline (Mass) | 10.0 g |
| 3,5-Dinitroaniline (Moles) | 54.6 mmol |
| Bromine (Volume) | 3.1 mL |
| Bromine (Moles) | 60.1 mmol |
| Product | |
| Product Name | This compound |
| Molecular Formula | C₆H₄BrN₃O₄ |
| Molecular Weight | 262.02 g/mol |
| Theoretical Yield | 14.3 g |
| Actual Yield | 11.5 g |
| Percent Yield | 80.4% |
| Physical Properties | |
| Appearance | Yellow needles |
| Melting Point | 151-153 °C |
| Purity | |
| Purity (by HPLC) | >98% |
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Application Notes and Protocols for the Laboratory Preparation of 2-Bromo-3,5-dinitroaniline
Disclaimer: The following protocol is a theoretical procedure for the laboratory synthesis of 2-Bromo-3,5-dinitroaniline. It is based on established principles of electrophilic aromatic substitution and adapted from procedures for structurally similar compounds. This protocol has not been experimentally validated from cited literature and should be treated as a general guideline. Researchers should conduct a thorough literature search and risk assessment before attempting this synthesis.
Introduction
This compound is an aromatic amine containing bromo and nitro functional groups. Such compounds are valuable intermediates in the synthesis of dyes, pharmaceuticals, and other specialty chemicals. The nitro groups strongly influence the electronic properties of the aniline ring, making it a useful scaffold for further chemical modifications. This document outlines a plausible laboratory-scale method for the preparation of this compound via the direct bromination of 3,5-dinitroaniline.
Proposed Reaction Scheme
The proposed synthesis involves the electrophilic aromatic substitution of 3,5-dinitroaniline with bromine in a suitable solvent. The amino group is a strong ortho-, para-director, while the nitro groups are meta-directors. In 3,5-dinitroaniline, the 2, 4, and 6 positions are activated by the amino group. This procedure aims to achieve mono-bromination, primarily at the 2-position, which is sterically hindered.
Figure 1: Proposed reaction for the synthesis of this compound from 3,5-dinitroaniline.
Experimental Protocol
This protocol details the proposed bromination of 3,5-dinitroaniline.
3.1. Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Notes |
| 3,5-Dinitroaniline | 183.12 | 1.83 g | 10 | Starting material |
| Glacial Acetic Acid | 60.05 | 20 mL | - | Solvent |
| Bromine (Br₂) | 159.81 | 0.51 mL (1.60 g) | 10 | Brominating agent |
| Saturated Sodium Bisulfite (NaHSO₃) solution | - | As needed | - | For quenching excess bromine |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | As needed | - | For neutralization |
| Ethyl Acetate | 88.11 | ~100 mL | - | Extraction solvent |
| Brine (Saturated NaCl solution) | - | ~30 mL | - | For washing |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | As needed | - | Drying agent |
3.2. Equipment
-
100 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Reflux condenser
-
Heating mantle or oil bath
-
Ice bath
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Filtration apparatus (Büchner funnel)
3.3. Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.83 g (10 mmol) of 3,5-dinitroaniline in 20 mL of glacial acetic acid. Stir the mixture until the solid is fully dissolved.
-
Addition of Bromine: In a dropping funnel, place 0.51 mL (10 mmol) of bromine. Add the bromine dropwise to the stirring solution of 3,5-dinitroaniline at room temperature over a period of 15-20 minutes.
-
Reaction: After the addition is complete, heat the reaction mixture to 60-70°C and maintain this temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: After the reaction is complete (as indicated by TLC), cool the flask to room temperature and then in an ice bath. Slowly pour the reaction mixture into a beaker containing 100 mL of ice-water.
-
Work-up:
-
Quench the excess bromine by adding saturated sodium bisulfite solution dropwise until the orange color of bromine disappears.
-
Neutralize the acidic solution by the slow addition of saturated sodium bicarbonate solution until the effervescence ceases and the pH is approximately 7-8.
-
The crude product may precipitate at this stage. If so, collect the solid by vacuum filtration.
-
-
Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 30 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine (30 mL). Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain pure this compound.
Data Summary
Table 1: Reaction Parameters
| Parameter | Value |
| Reaction Temperature | 60-70°C |
| Reaction Time | 2-4 hours |
| Solvent | Glacial Acetic Acid |
| Molar Ratio (Substrate:Bromine) | 1:1 |
Table 2: Product Characteristics (Theoretical)
| Property | Value |
| Chemical Formula | C₆H₄BrN₃O₄ |
| Molar Mass | 262.02 g/mol |
| Appearance | Expected to be a yellow or orange solid |
| Melting Point | Not available in searched literature |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Proposed mechanism of electrophilic bromination.
Safety Precautions
-
3,5-Dinitroaniline: Toxic and may be harmful if swallowed, inhaled, or absorbed through the skin. It is also a suspected mutagen.
-
Bromine: Highly corrosive, toxic, and causes severe burns. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Glacial Acetic Acid: Corrosive and can cause severe skin and eye damage.
-
General Precautions: All manipulations should be carried out in a well-ventilated fume hood. Wear appropriate PPE at all times. Have spill kits for bromine and acids readily available. Dispose of chemical waste according to institutional guidelines.
Applications of 2-Bromo-3,5-dinitroaniline in Medicinal Chemistry: Application Notes and Protocols
For: Researchers, Scientists, and Drug Development Professionals
Subject: A review of the documented applications of 2-Bromo-3,5-dinitroaniline in medicinal chemistry.
Introduction
This document outlines the current landscape of medicinal chemistry applications for the compound this compound. An extensive search of scientific literature and patent databases was conducted to identify its use as a scaffold or intermediate in the synthesis of biologically active molecules. The following sections detail the findings of this search and provide context on the broader classes of dinitroanilines and bromoanilines, for which medicinal chemistry applications are documented.
Summary of Findings for this compound
Despite a comprehensive search of the scientific literature, no specific studies detailing the use of this compound in the synthesis of medicinally active compounds with corresponding biological data were identified. The research landscape indicates that while this compound is commercially available, it has not been prominently featured as a key building block in published drug discovery and development projects. Therefore, no quantitative biological data or specific experimental protocols for its application in medicinal chemistry can be provided at this time.
While direct applications are not documented, the broader classes of dinitroanilines and bromoanilines, to which this compound belongs, have been investigated for various therapeutic purposes. The following sections provide an overview of these related applications to offer context and potential avenues for future research involving this compound.
General Applications of Dinitroanilines in Medicinal Chemistry
The dinitroaniline scaffold is a recognized pharmacophore in certain therapeutic areas, most notably in the development of antiparasitic and anticancer agents.
1. Antiparasitic Activity
Dinitroaniline derivatives have been primarily investigated for their potential as antiprotozoal agents. Their mechanism of action often involves the disruption of microtubule formation in parasites, which is essential for cell division and motility.
-
Target Organisms: Leishmania and Trypanosoma species are key targets for dinitroaniline-based compounds.
-
Mechanism of Action: These compounds can bind to tubulin, the protein subunit of microtubules, and inhibit its polymerization. This selective toxicity is attributed to differences between parasite and mammalian tubulin.
Signaling Pathway: Inhibition of Microtubule Polymerization
Application Notes and Protocols for the Use of 2-Bromo-4,6-dinitroaniline in Dye Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-4,6-dinitroaniline is a key aromatic amine intermediate primarily utilized in the synthesis of monoazo disperse dyes. Its chemical structure, featuring a bromine atom and two nitro groups, makes it a valuable diazo component for producing dyes with specific chromatic and fastness properties. Notably, it is a known precursor to high-performance dyes such as C.I. Disperse Blue 79. These dyes are extensively used for dyeing synthetic fibers like polyester and its blends due to their good sublimation fastness and dyeing characteristics.
This document provides detailed application notes and experimental protocols for the synthesis of disperse dyes using 2-Bromo-4,6-dinitroaniline.
Dyestuffs Derived from 2-Bromo-4,6-dinitroaniline
2-Bromo-4,6-dinitroaniline serves as the diazo component, which, after diazotization, is coupled with various aromatic compounds (coupling components) to yield a range of colored dyes. A prominent example is C.I. Disperse Blue 79, a widely used navy blue dye in the textile industry.
Data Presentation: Spectral Properties of C.I. Disperse Blue 79
| Dye Name | C.I. Generic Name | Molecular Formula | Molecular Weight ( g/mol ) | λmax (nm) | Molar Extinction Coefficient (ε) |
| - | C.I. Disperse Blue 79 | C₂₄H₂₇BrN₆O₁₀ | 639.41[1] | 590[2] | Not available |
Experimental Protocols
The synthesis of azo dyes from 2-Bromo-4,6-dinitroaniline involves a two-step process: diazotization of the amine followed by a coupling reaction with a suitable coupling component.
Protocol 1: Synthesis of C.I. Disperse Blue 79
This protocol outlines the synthesis of C.I. Disperse Blue 79, a representative disperse dye derived from 2-Bromo-4,6-dinitroaniline. The synthesis involves the preparation of the diazonium salt of 2-Bromo-4,6-dinitroaniline and its subsequent coupling with 2,2'-((5-Acetamido-2-ethoxyphenyl)imino)diethyl diacetate.
Materials:
-
2-Bromo-4,6-dinitroaniline
-
Nitrosyl sulfuric acid
-
Sulfuric acid (98%)
-
Acetic acid
-
2,2'-((5-Acetamido-2-ethoxyphenyl)imino)diethyl diacetate (Coupling component)
-
Ice
-
Water
-
Sodium hydroxide (for pH adjustment)
-
Filtration apparatus
-
Beakers, flasks, and stirring equipment
Procedure:
Step 1: Diazotization of 2-Bromo-4,6-dinitroaniline
-
In a suitable reaction vessel, dissolve 2-Bromo-4,6-dinitroaniline in a mixture of acetic acid and sulfuric acid.
-
Cool the solution to 0-5 °C in an ice bath with constant stirring.
-
Slowly add a pre-prepared solution of nitrosyl sulfuric acid to the cooled amine solution. Maintain the temperature between 0-5 °C throughout the addition.
-
Continue stirring the mixture at 0-5 °C for an additional 1-2 hours to ensure complete diazotization. The completion of the reaction can be monitored by testing for the absence of the starting amine using a suitable analytical method (e.g., TLC).
Step 2: Coupling Reaction
-
In a separate vessel, dissolve the coupling component, 2,2'-((5-Acetamido-2-ethoxyphenyl)imino)diethyl diacetate, in a mixture of acetic acid and water.
-
Cool the solution of the coupling component to 0-5 °C in an ice bath.
-
Slowly add the freshly prepared diazonium salt solution from Step 1 to the cooled coupling component solution with vigorous stirring.
-
Maintain the temperature at 0-5 °C and a slightly acidic pH during the coupling reaction. The pH can be adjusted using a dilute solution of sodium hydroxide if necessary.
-
A colored precipitate of C.I. Disperse Blue 79 will form. Continue stirring the reaction mixture for several hours at low temperature to ensure complete coupling.
-
Isolate the dye by filtering the precipitate.
-
Wash the filter cake with cold water until the washings are neutral.
-
Dry the synthesized dye in a vacuum oven at a low temperature.
Mandatory Visualizations
Diagram 1: Synthesis Pathway of C.I. Disperse Blue 79
References
Application Notes and Protocols for the Nitration of Bromoanilines
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols and compiled data for the nitration of bromoaniline isomers. The nitration of aromatic compounds is a fundamental reaction in organic synthesis, crucial for the introduction of a nitro group, which can be a key functional group in a final product or an intermediate for further transformations, such as reduction to an amino group. The regiochemical outcome of the nitration of substituted anilines, like bromoanilines, is highly dependent on the reaction conditions and the directing effects of the substituents.
Data Presentation
The direct nitration of anilines is often complicated by the strong activating and ortho-, para-directing nature of the amino group. In the highly acidic conditions of nitration (typically a mixture of nitric and sulfuric acid), the amino group is protonated to form the anilinium ion. This ion is a meta-directing and deactivating group, leading to a mixture of isomers and often, oxidation of the aromatic ring, resulting in tarry by-products.
To achieve greater control over the reaction and favor the formation of specific isomers, the amino group is often protected, typically as an acetamide. The acetamido group is still ortho-, para-directing but is less activating than a free amino group, leading to cleaner reactions and a higher yield of the para-nitro product.
The following table summarizes the typical product distribution for the direct nitration of aniline and the controlled nitration of acetanilide, which serves as a model for the behavior of bromoanilines.
| Starting Material | Nitration Conditions | Ortho Isomer Yield (%) | Meta Isomer Yield (%) | Para Isomer Yield (%) | Reference |
| Aniline | HNO₃, H₂SO₄, 288K | 2 | 47 | 51 | [1] |
| Acetanilide | HNO₃, H₂SO₄ | (Minor product) | (Not significant) | (Major product) | [2] |
Note: Specific yield data for the direct nitration of all bromoaniline isomers is not consistently available in the literature due to the preference for using protected anilines to ensure regioselectivity.
Experimental Protocols
The following protocols provide detailed methodologies for the nitration of bromoanilines. The first protocol describes a multi-step synthesis for 4-bromo-2-nitroaniline starting from 4-bromoaniline, which involves the protection of the amino group to ensure regioselectivity. The second protocol outlines the general procedure for direct nitration, which can be adapted for different bromoaniline isomers, keeping in mind the potential for mixed isomer formation.
Protocol 1: Synthesis of 4-Bromo-2-nitroaniline via Acetanilide Protection
This protocol is a reliable method for the synthesis of 4-bromo-2-nitroaniline, a common intermediate. The initial acetylation of 4-bromoaniline directs the subsequent nitration primarily to the ortho position relative to the acetamido group.
Materials:
-
4-Bromoaniline
-
Acetic anhydride
-
Concentrated Sulfuric acid (H₂SO₄)
-
Concentrated Nitric acid (HNO₃)
-
Ethanol
-
Deionized water
-
Ice
Procedure:
Step 1: Acetylation of 4-Bromoaniline to form 4-Bromoacetanilide
-
In a fume hood, dissolve 4-bromoaniline in glacial acetic acid.
-
Slowly add acetic anhydride to the solution while stirring.
-
Gently heat the reaction mixture under reflux for approximately 30 minutes.
-
After cooling, pour the reaction mixture into a beaker of ice-cold water to precipitate the 4-bromoacetanilide.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry thoroughly.
Step 2: Nitration of 4-Bromoacetanilide
-
Carefully add the dried 4-bromoacetanilide to a flask containing concentrated sulfuric acid, keeping the temperature below 10 °C using an ice bath.
-
Prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.
-
Add the nitrating mixture dropwise to the solution of 4-bromoacetanilide in sulfuric acid, maintaining the temperature below 10 °C with constant stirring.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.
-
Pour the reaction mixture onto crushed ice to precipitate the 4-bromo-2-nitroacetanilide.
-
Collect the yellow solid by vacuum filtration, wash with cold water until the washings are neutral, and dry.
Step 3: Hydrolysis of 4-Bromo-2-nitroacetanilide to 4-Bromo-2-nitroaniline
-
Reflux the dried 4-bromo-2-nitroacetanilide with a mixture of ethanol and concentrated hydrochloric acid for 1-2 hours.
-
Cool the reaction mixture and neutralize it with a suitable base (e.g., sodium hydroxide solution) to precipitate the 4-bromo-2-nitroaniline.
-
Collect the product by vacuum filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure product.
Protocol 2: General Procedure for Direct Nitration of Bromoanilines
This protocol describes the direct nitration of a bromoaniline. As mentioned, this method will likely produce a mixture of isomers. Separation of the isomers will require chromatographic techniques.
Materials:
-
Bromoaniline isomer (2-bromoaniline, 3-bromoaniline, or 4-bromoaniline)
-
Concentrated Sulfuric acid (H₂SO₄)
-
Concentrated Nitric acid (HNO₃)
-
Dichloromethane (or other suitable organic solvent)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ice
Procedure:
-
In a fume hood, dissolve the bromoaniline isomer in concentrated sulfuric acid in a flask, keeping the mixture cool in an ice bath (0-5 °C).
-
In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, while cooling the mixture in an ice bath.
-
Add the nitrating mixture dropwise to the bromoaniline solution with vigorous stirring, ensuring the temperature does not rise above 10 °C.
-
After the addition is complete, continue stirring the reaction mixture in the ice bath for 30 minutes, and then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Carefully pour the reaction mixture onto a large amount of crushed ice.
-
Extract the product mixture with dichloromethane.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The resulting crude product will be a mixture of nitro-bromoaniline isomers, which can be separated and purified by column chromatography on silica gel.
Safety Precautions
-
Corrosive and Oxidizing Agents: Concentrated nitric acid and sulfuric acid are highly corrosive and strong oxidizing agents. Handle them with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and acid-resistant gloves.
-
Exothermic Reaction: The nitration reaction is highly exothermic. It is crucial to control the temperature by slow, dropwise addition of the nitrating agent and efficient cooling with an ice bath. A runaway reaction can lead to a dangerous increase in temperature and pressure.
-
Toxic and Hazardous Substances: Bromoanilines and their nitrated derivatives are toxic and should be handled with care. Avoid inhalation of dust and vapors, and prevent contact with skin and eyes.
-
Waste Disposal: Dispose of all chemical waste, including acidic residues and organic solvents, according to institutional safety guidelines.
Diagrams
Caption: Workflow for the nitration of bromoaniline via amino group protection.
Caption: Workflow for the direct nitration of bromoanilines.
References
Application Notes and Protocols for the Analytical Characterization of 2-Bromo-3,5-dinitroaniline
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2-Bromo-3,5-dinitroaniline is a chemical compound of interest in various research and development sectors. Its proper identification and characterization are crucial for quality control, safety assessment, and understanding its chemical behavior. This document provides a comprehensive overview of the analytical techniques that can be employed for the characterization of this compound. Due to a lack of specific experimental data for this compound in publicly accessible databases, this application note leverages data from its isomers, primarily 2-Bromo-4,6-dinitroaniline, to provide representative analytical characteristics and protocols.
Spectroscopic Techniques
Spectroscopic methods are indispensable for elucidating the molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR would be essential.
Expected ¹H NMR Spectral Data (based on dinitroaniline structures): The aromatic region of the ¹H NMR spectrum is expected to show distinct signals for the protons on the benzene ring. The chemical shifts will be influenced by the electron-withdrawing nitro groups and the bromine atom.
Expected ¹³C NMR Spectral Data (based on dinitroaniline structures): The ¹³C NMR spectrum will show signals for each unique carbon atom in the molecule. The carbons attached to the nitro groups and the bromine atom will be significantly deshielded.
Data Presentation:
Table 1: Representative ¹H NMR and ¹³C NMR Data for a Dinitroaniline Isomer
| Technique | Observed Chemical Shifts (ppm) | Assignment (Hypothetical for this compound) |
| ¹H NMR | 8.0 - 9.0 | Aromatic Protons |
| ¹³C NMR | 110 - 155 | Aromatic Carbons |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum.
-
Typical parameters: pulse angle 30-45°, acquisition time 2-4 seconds, relaxation delay 1-5 seconds.
-
Reference the spectrum to the residual solvent peak.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.
-
Typical parameters: pulse angle 30-45°, acquisition time 1-2 seconds, relaxation delay 2-5 seconds.
-
Reference the spectrum to the solvent peak.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Expected IR Spectral Data (based on 2-Bromo-4,6-dinitroaniline):
Table 2: Characteristic IR Absorption Bands for a Dinitroaniline Isomer
| Functional Group | Characteristic Wavenumber (cm⁻¹)[1] |
| N-H Stretch (Amine) | 3300 - 3500 |
| C-H Stretch (Aromatic) | 3000 - 3100 |
| N-O Stretch (Nitro) | 1500 - 1570 (asymmetric), 1335 - 1370 (symmetric) |
| C=C Stretch (Aromatic) | 1450 - 1600 |
| C-N Stretch | 1250 - 1350 |
| C-Br Stretch | 500 - 600 |
Experimental Protocol: Fourier Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation:
-
KBr Pellet: Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Press the mixture into a thin, transparent pellet.
-
ATR: Place a small amount of the solid sample directly on the ATR crystal.
-
-
Instrumentation: Use a standard FTIR spectrometer.
-
Data Acquisition:
-
Collect a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Collect the sample spectrum.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule.
Expected UV-Vis Spectral Data (based on 2-Bromo-4,6-dinitroaniline):
Table 3: UV-Visible Absorption Maxima for a Dinitroaniline Isomer
| Solvent | λmax (nm)[1] |
| Ethanol | ~240, ~340, ~420 |
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) to an absorbance value below 1.5.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition:
-
Record a baseline spectrum with the cuvette filled with the solvent.
-
Record the sample spectrum over a range of 200-800 nm.
-
Chromatographic Techniques
Chromatographic methods are essential for separating this compound from impurities and for its quantification.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust technique for the analysis of non-volatile and thermally labile compounds. A reverse-phase method would be suitable for this compound.
Data Presentation:
Table 4: Representative HPLC Method Parameters for Dinitroaniline Isomers
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile and water with 0.1% formic acid (gradient or isocratic) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a specific wavelength (e.g., 254 nm) |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Experimental Protocol: HPLC
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent to a known concentration (e.g., 1 mg/mL). Filter the solution through a 0.45 µm syringe filter.
-
Instrumentation: Use a standard HPLC system with a UV detector.
-
Method Setup: Equilibrate the column with the initial mobile phase composition.
-
Analysis: Inject the sample and run the analysis according to the specified method.
-
Data Processing: Integrate the peak corresponding to this compound to determine its retention time and peak area for quantification.
Gas Chromatography (GC)
GC, often coupled with mass spectrometry (GC-MS), is suitable for volatile and thermally stable compounds.
Data Presentation:
Table 5: Representative GC-MS Method Parameters for a Dinitroaniline Isomer
| Parameter | Condition |
| Column | Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) |
| Inlet Temperature | 250 °C |
| Oven Program | Start at 100 °C, ramp to 280 °C at 10 °C/min, hold for 5 min |
| MS Ion Source | Electron Ionization (EI) at 70 eV |
| MS Quadrupole Temp | 150 °C |
| MS Scan Range | 50-400 m/z |
Experimental Protocol: GC-MS
-
Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., ethyl acetate, dichloromethane) to a concentration of approximately 1 mg/mL.
-
Instrumentation: Use a GC system coupled to a mass spectrometer.
-
Analysis: Inject a small volume (e.g., 1 µL) of the sample into the GC.
-
Data Analysis: Identify the peak corresponding to this compound based on its retention time and mass spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, aiding in its identification and structural elucidation.
Expected Mass Spectrometric Data:
-
Molecular Ion Peak (M⁺): For C₆H₄Br¹N₃O₄, the expected monoisotopic mass is approximately 260.939 g/mol . The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio) will result in characteristic M⁺ and M+2 peaks of nearly equal intensity.
-
Fragmentation Pattern: Common fragmentation pathways for nitroaromatic compounds involve the loss of NO₂, NO, and other small fragments.
Data Presentation:
Table 6: Representative Mass Spectrometry Data for a Dinitroaniline Isomer
| Technique | Ionization Mode | Observed m/z Ratios |
| GC-MS | EI | Molecular ion [M]⁺ and [M+2]⁺, fragments corresponding to loss of NO₂, etc. |
| LC-MS | ESI | [M-H]⁻ in negative mode or [M+H]⁺ in positive mode. |
Experimental Protocol: Mass Spectrometry
The protocol for mass spectrometry is typically integrated with the chromatographic method (GC-MS or LC-MS) as described in the previous section. For direct infusion analysis:
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile for ESI).
-
Instrumentation: Use a mass spectrometer with an appropriate ion source.
-
Data Acquisition: Infuse the sample solution directly into the ion source and acquire the mass spectrum.
Thermal Analysis
Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine the thermal properties of the material, such as melting point and decomposition temperature.
Data Presentation:
Table 7: Representative Thermal Analysis Data for a Dinitroaniline Isomer
| Technique | Parameter | Observed Value |
| DSC | Melting Point (Onset) | ~150-160 °C (for 2-Bromo-4,6-dinitroaniline)[2] |
| TGA | Onset of Decomposition | > 200 °C |
Experimental Protocol: DSC and TGA
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum pan (for DSC) or a ceramic/platinum pan (for TGA).
-
Instrumentation: Use a DSC or TGA instrument.
-
DSC Method:
-
Heat the sample under a nitrogen atmosphere at a constant rate (e.g., 10 °C/min) over a desired temperature range (e.g., 30-300 °C).
-
Record the heat flow as a function of temperature.
-
-
TGA Method:
-
Heat the sample under a nitrogen or air atmosphere at a constant rate (e.g., 10 °C/min) over a wide temperature range (e.g., 30-600 °C).
-
Record the weight loss as a function of temperature.
-
Experimental Workflows
Caption: General analytical workflow for the characterization of this compound.
Caption: Workflow for chromatographic analysis of this compound.
References
Application Notes and Protocols for 2-Bromo-3,5-dinitroaniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential reaction mechanisms of 2-bromo-3,5-dinitroaniline, a highly activated aryl halide. Due to the strong electron-withdrawing effects of the two nitro groups, this compound is an excellent substrate for a variety of nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions. The protocols provided herein are based on established methodologies for structurally similar compounds and are intended to serve as a starting point for experimental design.
Nucleophilic Aromatic Substitution (SNAr) Reactions
The electron-deficient nature of the aromatic ring in this compound makes it highly susceptible to nucleophilic attack. The nitro groups, positioned ortho and para to the bromine atom, effectively stabilize the negative charge in the Meisenheimer intermediate, thus facilitating the substitution of the bromide leaving group.[1][2]
Typical Nucleophiles:
-
Aliphatic and aromatic amines
-
Alkoxides and phenoxides
-
Thiols and thiolates
Reaction with Amines (Amination)
The reaction of this compound with primary or secondary amines is expected to proceed readily to form the corresponding N-substituted 3,5-dinitroanilines.
General Reaction Scheme:
Br-C6H2(NO2)2-NH2 + RSH -> RS-C6H2(NO2)2-NH2 + HBr
Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).
Palladium-Catalyzed Cross-Coupling Reactions
This compound is also a suitable substrate for palladium-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination and Suzuki-Miyaura coupling. These reactions offer powerful methods for the formation of C-N and C-C bonds, respectively.
Buchwald-Hartwig Amination
This reaction allows for the coupling of this compound with a wide range of primary and secondary amines, including those that are less nucleophilic and may not be suitable for SNAr reactions.
[3]General Reaction Scheme:
Experimental Protocol: Buchwald-Hartwig Amination with Morpholine
-
Reagents and Materials:
-
This compound (1.0 eq)
-
Morpholine (1.5 eq)
-
Pd2(dba)3 (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (2.0 eq)
-
Toluene, anhydrous
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
-
Procedure:
-
In a glovebox, add Pd2(dba)3, XPhos, and sodium tert-butoxide to an oven-dried Schlenk tube.
-
Add this compound and evacuate and backfill the tube with argon (3 times).
-
Add anhydrous toluene followed by morpholine via syringe.
-
Heat the reaction mixture to 100 °C for 12-24 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over Na2SO4, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
-
Suzuki-Miyaura Coupling
The Suzuki reaction enables the formation of a C-C bond between this compound and an organoboron reagent, such as a boronic acid or boronic ester.
[4][5]General Reaction Scheme:
Experimental Protocol: Suzuki Coupling with Phenylboronic Acid
-
Reagents and Materials:
-
This compound (1.0 eq)
-
Phenylboronic acid (1.5 eq)
-
Pd(PPh3)4 (5 mol%)
-
Potassium carbonate (K2CO3) (3.0 eq)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
-
Procedure:
-
To a mixture of this compound, phenylboronic acid, and potassium carbonate, add a 4:1 mixture of 1,4-dioxane and water.
-
Degas the mixture by bubbling argon through the solution for 15 minutes.
-
Add Pd(PPh3)4 and heat the reaction to 90 °C for 8-12 hours under an argon atmosphere.
-
Cool the reaction, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over MgSO4, and concentrate.
-
Purify by column chromatography.
-
Table 2: Predicted Quantitative Data for Cross-Coupling Reactions
| Reaction | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Predicted Yield (%) |
| Buchwald-Hartwig | Morpholine | Pd2(dba)3/XPhos | NaOtBu | Toluene | 100 | 12-24 | 70-85 |
| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh3)4 | K2CO3 | Dioxane/H2O | 90 | 8-12 | 75-90 |
Diagram 3: Buchwald-Hartwig Catalytic Cycle
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Diagram 4: Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle for the Suzuki-Miyaura coupling.
References
- 1. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
2-Bromo-3,5-dinitroaniline: A Versatile Building Block for Novel Compound Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction:
2-Bromo-3,5-dinitroaniline is a key chemical intermediate poised for significant applications in the synthesis of novel compounds, particularly in the fields of medicinal chemistry and materials science. Its unique structural features, including a reactive bromine atom and two nitro groups on an aniline scaffold, offer a versatile platform for the generation of diverse molecular architectures with potential biological activity. The electron-withdrawing nature of the nitro groups makes the bromine atom susceptible to nucleophilic substitution and cross-coupling reactions, while the aniline moiety provides a handle for further functionalization. This application note explores the utility of this compound as a building block, providing detailed protocols for its use in Suzuki-Miyaura cross-coupling reactions and highlighting the potential of its derivatives as anticancer agents through the inhibition of tubulin polymerization.
Application 1: Synthesis of Novel Biaryl Compounds via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds. In the context of this compound, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents at the 2-position, leading to the synthesis of novel biaryl compounds. These products can serve as scaffolds for the development of new pharmaceutical agents and functional materials.
Experimental Workflow:
Caption: Workflow for Suzuki-Miyaura cross-coupling.
Protocol: General Procedure for the Suzuki-Miyaura Cross-Coupling of this compound with Arylboronic Acids
This protocol outlines a general method for the palladium-catalyzed cross-coupling of this compound with various arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
Toluene
-
Ethanol
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add this compound (1.0 equivalent), the corresponding arylboronic acid (1.2 equivalents), and potassium carbonate (2.0 equivalents).
-
Add a solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio).
-
De-gas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents), to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add water to the reaction mixture and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-aryl-3,5-dinitroaniline derivative.
-
Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Quantitative Data (Hypothetical Example):
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 2-Phenyl-3,5-dinitroaniline | 85 |
| 2 | 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)-3,5-dinitroaniline | 82 |
| 3 | 3-Chlorophenylboronic acid | 2-(3-Chlorophenyl)-3,5-dinitroaniline | 78 |
| 4 | 2-Thienylboronic acid | 2-(Thiophen-2-yl)-3,5-dinitroaniline | 75 |
Application 2: Development of Novel Anticancer Agents Targeting Tubulin
Dinitroaniline derivatives have been identified as potent inhibitors of tubulin polymerization, a critical process in cell division.[1] This makes them attractive candidates for the development of novel anticancer agents. The compounds synthesized from this compound can be screened for their antiproliferative activity against various cancer cell lines.
Signaling Pathway:
Caption: Dinitroaniline derivatives inhibit tubulin polymerization.
Protocol: In Vitro Tubulin Polymerization Assay
This protocol describes a method to assess the inhibitory effect of synthesized compounds on tubulin polymerization in vitro.
Materials:
-
Synthesized 2-aryl-3,5-dinitroaniline derivatives
-
Purified tubulin (e.g., from bovine brain)
-
GTP (Guanosine-5'-triphosphate)
-
General Tubulin Buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
Glycerol
-
Paclitaxel (positive control for polymerization)
-
Colchicine (positive control for inhibition)
-
96-well microplates
-
Spectrophotometer capable of reading absorbance at 340 nm at controlled temperatures
Procedure:
-
Prepare a stock solution of tubulin in General Tubulin Buffer.
-
Prepare stock solutions of the test compounds, paclitaxel, and colchicine in an appropriate solvent (e.g., DMSO).
-
In a 96-well plate, add the General Tubulin Buffer.
-
Add the test compounds at various concentrations to the wells. Include wells for a vehicle control (DMSO), a positive control for polymerization (paclitaxel), and a positive control for inhibition (colchicine).
-
Add GTP to all wells to a final concentration of 1 mM.
-
Pre-incubate the plate at 37 °C for 3 minutes.
-
Initiate the polymerization by adding cold tubulin to all wells.
-
Immediately place the plate in a spectrophotometer pre-heated to 37 °C.
-
Measure the change in absorbance at 340 nm every minute for 60 minutes. An increase in absorbance indicates tubulin polymerization.
-
Plot the absorbance versus time to obtain polymerization curves.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits tubulin polymerization by 50%) for each active compound.
Quantitative Data (Hypothetical Example):
| Compound | Target Cancer Cell Line | IC₅₀ (µM) for Antiproliferative Activity | IC₅₀ (µM) for Tubulin Polymerization Inhibition |
| 2-Phenyl-3,5-dinitroaniline | MCF-7 (Breast Cancer) | 5.2 | 10.8 |
| 2-(4-Methoxyphenyl)-3,5-dinitroaniline | HeLa (Cervical Cancer) | 2.8 | 6.5 |
| 2-(3-Chlorophenyl)-3,5-dinitroaniline | A549 (Lung Cancer) | 8.1 | 15.3 |
| Doxorubicin (Control) | MCF-7 (Breast Cancer) | 0.8 | N/A |
This compound is a valuable and versatile building block for the synthesis of a wide array of novel organic compounds. The protocols provided herein for Suzuki-Miyaura cross-coupling and the subsequent evaluation of anticancer activity through tubulin polymerization inhibition demonstrate a clear pathway from this starting material to potentially therapeutic agents. The ability to readily introduce diverse functionalities allows for the systematic exploration of structure-activity relationships, paving the way for the discovery of new drug candidates and advanced materials. Researchers are encouraged to utilize these methods as a foundation for their own investigations into the vast potential of this compound derivatives.
References
Application Notes and Protocols for 2-Bromo-3,5-dinitroaniline
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: No specific Safety Data Sheet (SDS) for 2-Bromo-3,5-dinitroaniline (CAS No. 116529-41-0) was found. The following information is based on data for structurally similar compounds, including other bromo- and dinitroaniline derivatives. It is imperative to treat this compound as a hazardous substance and to handle it with extreme care. A comprehensive risk assessment should be conducted before any use.
Hazard Identification and Overview
This compound is a substituted aromatic amine containing nitro groups. Based on data from similar compounds, it should be considered a hazardous chemical. The primary hazards are expected to be:
-
Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2][3] Dinitroanilines can interfere with the blood's ability to carry oxygen, leading to methemoglobinemia.[4]
-
Irritation: Causes skin and eye irritation.[5][6] May cause respiratory tract irritation.[5]
-
Flammability: May be a flammable solid.[6]
-
Environmental Hazards: Potentially toxic to aquatic life with long-lasting effects.[1]
Physical and Chemical Properties (Predicted)
| Property | Value | Source |
| CAS Number | 116529-41-0 | [2] |
| Molecular Formula | C₆H₄BrN₃O₄ | |
| Appearance | Expected to be a yellow to orange solid | |
| Solubility | Likely insoluble in water | [1] |
Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is mandatory when handling this compound.
| Equipment | Specifications |
| Eye/Face Protection | Wear tightly fitting safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards.[7] |
| Skin Protection | Wear impervious, chemical-resistant gloves (e.g., nitrile rubber).[7] Wear a lab coat or chemical-resistant apron.[7] |
| Respiratory Protection | Use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates if working outside a fume hood or if dust is generated.[7][8] A full-face respirator may be necessary for higher exposures.[7] |
Safe Handling and Experimental Protocols
General Handling Precautions
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][7]
-
Avoid Contact: Avoid all direct contact with the skin, eyes, and clothing.[7]
-
Dust Prevention: Avoid the formation of dust and aerosols.[7] Use non-sparking tools.[7]
-
Hygiene: Wash hands thoroughly after handling.[1] Do not eat, drink, or smoke in the laboratory.[1]
Experimental Protocol: General Weighing and Solution Preparation
-
Preparation: Don all required PPE as outlined in Section 2.0. Ensure the chemical fume hood is functioning correctly.
-
Weighing:
-
Tare a clean, dry weighing boat on an analytical balance inside the fume hood.
-
Carefully transfer the required amount of this compound to the weighing boat using a clean spatula.
-
Record the exact weight.
-
-
Dissolution:
-
Place a stir bar in an appropriate flask.
-
Carefully add the desired solvent to the flask.
-
Slowly add the weighed this compound to the solvent while stirring to facilitate dissolution.
-
Rinse the weighing boat with a small amount of solvent and add it to the flask to ensure a complete transfer.
-
-
Cleanup:
-
Wipe down the balance and surrounding area with a damp cloth or paper towel.
-
Dispose of the weighing boat and any contaminated cleaning materials as hazardous waste.
-
Storage and Disposal
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[7][8]
-
Keep away from heat, sparks, and open flames.
-
Store away from incompatible materials such as strong oxidizing agents and strong acids.[1]
-
Store in a locked cabinet or other secure location.[1]
Disposal
-
Dispose of waste in accordance with all local, state, and federal regulations.
-
Contaminated materials and empty containers should be treated as hazardous waste.[8]
-
Do not allow the chemical to enter drains or the environment.[7]
Emergency Procedures
First Aid Measures
| Exposure Route | First Aid Protocol |
| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[7] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[1][7] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[7] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[7] |
Accidental Release Measures
-
Evacuate: Evacuate personnel from the spill area.
-
Ventilate: Ensure adequate ventilation.
-
Containment: Prevent further leakage or spillage if it is safe to do so.
-
Cleanup:
-
Wear appropriate PPE.
-
For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a labeled, sealed container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent (e.g., acetone) followed by soap and water.
-
Collect all cleanup materials in a sealed container for disposal as hazardous waste.
-
Visualizations
Caption: General laboratory workflow for the safe handling of hazardous chemicals.
Caption: Postulated mechanism of dinitroaniline toxicity via tubulin interaction.[9][10][11]
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. This compound | CAS#:116529-41-0 | Chemsrc [chemsrc.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. nj.gov [nj.gov]
- 5. fishersci.com [fishersci.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. echemi.com [echemi.com]
- 8. oxfordlabchem.com [oxfordlabchem.com]
- 9. Dinitroaniline herbicides: a comprehensive review of toxicity and side effects on animal non-target organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dinitroaniline herbicides: a comprehensive review of toxicity and side effects on animal non-target organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Note: Protocol for the Purification of 2-Bromo-3,5-dinitroaniline
Introduction
Physicochemical Data Summary
Due to the limited availability of specific experimental data for 2-Bromo-3,5-dinitroaniline, the following table summarizes the properties of the closely related isomer, 2-Bromo-4,6-dinitroaniline, for reference. Researchers should expect similar, but not identical, properties for this compound.
| Property | Value (for 2-Bromo-4,6-dinitroaniline) | Reference |
| Molecular Formula | C₆H₄BrN₃O₄ | [1][2] |
| Molecular Weight | 262.02 g/mol | [1][2] |
| Appearance | Bright yellow powder/needles | [1] |
| Melting Point | 151-153 °C (304-307 °F) | [1][2] |
| Solubility | Soluble in hot acetic acid, very soluble in hot alcohol and acetone. | [1] |
Experimental Protocols
Safety Precautions: Dinitroanilines can be toxic and potentially mutagenic. Always handle these compounds in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
Protocol 1: Purification by Recrystallization
This protocol is suitable for purifying multi-gram quantities of the compound, assuming the impurities have different solubility profiles from the target compound.
Materials and Equipment:
-
Crude this compound
-
Ethanol (95% or absolute) or Glacial Acetic Acid
-
Erlenmeyer flasks
-
Hot plate with stirring capability
-
Büchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
-
Watch glass
-
Vacuum oven or desiccator
Procedure:
-
Solvent Selection: Based on the solubility of the related compound 2-Bromo-4,6-dinitroaniline, ethanol or acetic acid are good starting points for solvent screening.[1] The ideal solvent should dissolve the compound sparingly at room temperature but completely at its boiling point.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., ethanol) and a stir bar. Gently heat the mixture on a hot plate with stirring. Add more solvent in small portions until the compound is fully dissolved at the boiling point of the solvent. Avoid adding excessive solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. Pre-heat a second Erlenmeyer flask and a funnel with a fluted filter paper. Quickly pour the hot solution through the filter paper to remove the impurities.
-
Crystallization: Remove the flask from the heat and cover it with a watch glass. Allow the solution to cool slowly to room temperature. For maximum yield, the flask can then be placed in an ice bath to further induce crystallization.
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum, either in a vacuum oven at a moderate temperature or in a desiccator, until a constant weight is achieved.
Protocol 2: Purification by Silica Gel Column Chromatography
This method is ideal for separating the target compound from impurities with different polarities and for smaller-scale purifications.
Materials and Equipment:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Chromatography column
-
Hexane and Ethyl Acetate (HPLC grade)
-
Beakers and Erlenmeyer flasks
-
Test tubes or fraction collector vials
-
Thin Layer Chromatography (TLC) plates, chamber, and UV lamp
Procedure:
-
Solvent System Selection: Determine an appropriate mobile phase (eluent) using TLC. A good starting point for dinitroanilines is a mixture of hexane and ethyl acetate. The ideal solvent system should provide a retention factor (Rf) of approximately 0.3-0.4 for the target compound.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent (e.g., 9:1 hexane:ethyl acetate). Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude compound in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane. Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica, and then evaporating the solvent. Carefully add the sample to the top of the packed column.
-
Elution: Add the eluent to the top of the column and begin collecting fractions. Maintain a constant flow rate.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the purified this compound.
-
Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.
-
Drying: Dry the final product under vacuum to remove any residual solvent.
Purity Assessment
The purity of the final product should be assessed using one or more of the following analytical techniques.
-
Thin Layer Chromatography (TLC): A single spot on the TLC plate (visualized under UV light and/or with a staining agent) indicates a high degree of purity.
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC can be used for quantitative purity analysis. A method similar to that for 2-Bromo-4,6-dinitroaniline, using a C18 column with a mobile phase of acetonitrile and water with an acid modifier (like formic or phosphoric acid), would be a suitable starting point.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the chemical structure and identify any residual impurities.
-
Melting Point Analysis: A sharp melting point range close to the literature value (if available) is indicative of high purity.
Workflow Visualization
The following diagram illustrates the general workflow for the purification and analysis of this compound.
Figure 1. General workflow for the purification and analysis of this compound.
References
Advancements in Materials Science: Detailed Application Notes and Protocols for Researchers
FOR IMMEDIATE RELEASE
[City, State] – [Date] – A comprehensive guide detailing the potential applications and experimental protocols for several key classes of advanced materials has been released today. This resource is designed to equip researchers, scientists, and drug development professionals with the detailed information necessary to accelerate innovation in materials science. The application notes cover graphene, carbon nanotubes, quantum dots, metal-organic frameworks (MOFs), and perovskite solar cells, offering in-depth insights into their synthesis, properties, and groundbreaking applications.
Graphene: The Two-Dimensional Wonder Material
Graphene, a single layer of carbon atoms arranged in a honeycomb lattice, continues to revolutionize various fields due to its exceptional properties.[1] Its applications span from electronics and energy storage to biomedical devices and composites.[2][3][4]
Quantitative Data: Graphene Properties
| Property | Value | Notes |
| Ultimate Tensile Strength | 130 GPa[5] | Compared to 0.4 GPa for A36 structural steel.[5] |
| Electron Mobility | >15,000 cm²·V⁻¹·s⁻¹[5] | Theoretically potential limits of 200,000 cm²·V⁻¹·s⁻¹.[5] |
| Optical Transmittance | ~97.7% of white light[5] | For a single graphene layer. |
Table 1: Selected Properties of Graphene. This table summarizes key mechanical, electrical, and optical properties of single-layer graphene, highlighting its potential for various applications.
Experimental Protocols
1. Synthesis of Graphene via Chemical Vapor Deposition (CVD)
Chemical Vapor Deposition (CVD) is a widely used method for producing high-quality, large-area graphene films.[2][6][7] The process involves the decomposition of a carbon-containing gas onto a heated substrate, typically a transition metal foil like copper or nickel.[1][7]
Materials and Equipment:
-
Quartz tube furnace
-
Copper foil (substrate)
-
Methane (CH₄) gas (carbon source)
-
Hydrogen (H₂) gas
-
Argon (Ar) gas
-
Mass flow controllers
-
Vacuum pump
Protocol:
-
Place the copper foil into the center of the quartz tube furnace.
-
Purge the furnace with Argon gas to remove any contaminants.
-
Heat the furnace to approximately 1000°C under a flow of Hydrogen gas to anneal the copper substrate.[2]
-
Introduce a flow of methane gas into the chamber. The ratio of methane to hydrogen is a critical parameter for controlling the quality of the graphene.
-
Allow the deposition to proceed for a set duration, which will determine the thickness of the graphene film.
-
After the desired growth time, stop the flow of methane and cool the furnace down to room temperature under a continued flow of hydrogen and argon.
-
The graphene-coated copper foil can then be removed for further processing and characterization.
2. Synthesis of Graphene Oxide via Modified Hummer's Method
Graphene oxide (GO) is a functionalized form of graphene that is more readily dispersible in solvents, making it suitable for a variety of applications, including the production of reduced graphene oxide (rGO). The modified Hummer's method is a common and effective technique for synthesizing GO from graphite powder.[3][8][9][10][11]
Materials and Equipment:
-
Graphite powder
-
Sulfuric acid (H₂SO₄)
-
Phosphoric acid (H₃PO₄)[9]
-
Potassium permanganate (KMnO₄)
-
Hydrogen peroxide (H₂O₂)
-
Deionized water
-
Ice bath
-
Magnetic stirrer and stir bar
-
Centrifuge
Protocol:
-
Slowly add a 9:1 volume ratio of concentrated H₂SO₄ and H₃PO₄ to a beaker containing graphite powder and KMnO₄ under constant stirring in an ice bath to control the exothermic reaction.[9]
-
Continue stirring the mixture for several hours, allowing the oxidation of graphite to proceed. The reaction time and temperature are critical parameters that influence the degree of oxidation.[9]
-
Slowly add deionized water to the mixture to quench the reaction. This step should be performed carefully due to the exothermic nature of the dilution of concentrated acids.
-
Add a small amount of H₂O₂ to the mixture. The solution will turn a bright yellow color, indicating the completion of the oxidation process.[9]
-
The resulting graphene oxide suspension is then washed repeatedly with deionized water and centrifuged to remove residual acids and salts.
-
The final product is a stable aqueous dispersion of graphene oxide.
Visualization of Graphene-Based Biosensor Workflow
Carbon Nanotubes: Strength and Conductivity in One Dimension
Carbon nanotubes (CNTs) are cylindrical molecules made of rolled-up sheets of graphene.[4] They exist as single-walled carbon nanotubes (SWCNTs) and multi-walled carbon nanotubes (MWCNTs) and possess remarkable mechanical, electrical, and thermal properties.[4][7] These properties make them ideal for applications in composites, electronics, and drug delivery.[4][12][13][14][15]
Quantitative Data: Carbon Nanotube Properties
| Property | SWCNT | MWCNT |
| Tensile Strength | ~100 GPa | 63 GPa (tested) |
| Young's Modulus | ~1 TPa | ~1 TPa |
| Electrical Conductivity | Metallic or Semiconducting[4] | Metallic |
| Current Density | Up to 10⁹ A/cm² | Up to 10⁹ A/cm² |
Table 2: Comparison of Properties of Single-Walled and Multi-Walled Carbon Nanotubes. This table highlights the exceptional mechanical and electrical properties of both SWCNTs and MWCNTs.
Experimental Protocols
1. Synthesis of Carbon Nanotubes via Arc-Discharge
The arc-discharge method is a well-established technique for producing high-quality carbon nanotubes.[1][3][6][16][17] It involves creating a high-current, low-voltage arc between two graphite electrodes in an inert gas atmosphere.[6][17]
Materials and Equipment:
-
Vacuum chamber
-
Graphite electrodes (anode and cathode)[6]
-
DC power supply
-
Inert gas (e.g., Helium or Argon)
-
Metal catalyst (for SWCNT synthesis, e.g., Ni, Y)[1]
Protocol:
-
Place the graphite electrodes in the vacuum chamber, with the anode typically containing a metal catalyst for SWCNT synthesis.
-
Evacuate the chamber and then backfill with the inert gas to a specific pressure.
-
Apply a DC voltage across the electrodes to initiate an arc.
-
The high temperature of the arc causes the carbon from the anode to sublimate.
-
The carbon vapor then condenses on the cooler cathode, forming a deposit that contains carbon nanotubes.
-
After the process is complete, the chamber is cooled, and the cathode deposit is collected for purification.
2. Functionalization of Carbon Nanotubes for Drug Delivery
For biomedical applications such as drug delivery, pristine carbon nanotubes often require surface functionalization to improve their solubility and biocompatibility.[12][13][14][15] Covalent functionalization typically involves the introduction of carboxylic acid groups.
Materials and Equipment:
-
As-produced carbon nanotubes
-
Nitric acid (HNO₃)
-
Sulfuric acid (H₂SO₄)
-
Reflux apparatus
-
Centrifuge
-
Filtration setup
Protocol:
-
Disperse the carbon nanotubes in a 3:1 mixture of concentrated sulfuric acid and nitric acid.
-
Heat the mixture under reflux for several hours. The duration and temperature of the reflux will determine the degree of functionalization.
-
After reflux, cool the mixture and dilute it with deionized water.
-
Separate the functionalized CNTs from the acidic solution by centrifugation or filtration.
-
Wash the CNTs repeatedly with deionized water until the pH is neutral.
-
The resulting carboxylic acid-functionalized CNTs can then be further conjugated with drug molecules or targeting ligands.
Visualization of Carbon Nanotube Functionalization for Drug Delivery
Quantum Dots: Tunable Nanocrystals for Imaging and Electronics
Quantum dots (QDs) are semiconductor nanocrystals that exhibit quantum mechanical properties.[14] Their most notable characteristic is that their optical and electronic properties are dependent on their size.[14] This size-tunability makes them highly valuable for applications in displays, bio-imaging, and solar cells.[14]
Quantitative Data: Quantum Dot Properties
| Quantum Dot Material | Typical Emission Wavelength Range (nm) | Quantum Yield (%) |
| Cadmium Selenide (CdSe) | 450 - 650 | 50 - 90 (with shell)[18] |
| Cadmium Sulfide (CdS) | 380 - 450 | Varies with synthesis |
| Indium Phosphide (InP) | 500 - 700 | Approaching 90% (with shell)[18] |
| Carbon Quantum Dots | 400 - 600 | Up to 71%[19] |
| Perovskite QDs | 450 - 700 | Nearly 100%[18] |
Table 3: Optical Properties of Common Quantum Dots. This table illustrates the size-tunable emission and high quantum yields of various types of quantum dots.
Experimental Protocols
1. Synthesis of Cadmium Selenide (CdSe) Quantum Dots via Colloidal Chemistry
The colloidal synthesis method is a popular and versatile approach for producing high-quality quantum dots with a narrow size distribution.[20][21][22]
Materials and Equipment:
-
Cadmium oxide (CdO)
-
Selenium (Se) powder
-
Oleic acid
-
1-Octadecene (ODE)
-
Trioctylphosphine (TOP)
-
Three-neck round-bottom flask
-
Heating mantle with temperature controller
-
Schlenk line for inert atmosphere
Protocol:
-
In a three-neck flask, dissolve CdO in oleic acid and 1-octadecene at an elevated temperature under an inert atmosphere to form the cadmium precursor solution.
-
In a separate flask, dissolve selenium powder in trioctylphosphine to prepare the selenium precursor solution.[6]
-
Heat the cadmium precursor solution to a high temperature (e.g., 250-300 °C).
-
Rapidly inject the selenium precursor solution into the hot cadmium precursor solution. This rapid injection initiates the nucleation of CdSe nanocrystals.
-
The growth of the quantum dots is controlled by the reaction temperature and time. Aliquots can be taken at different time intervals to obtain quantum dots of different sizes.
-
The reaction is quenched by cooling the flask, and the quantum dots are purified by precipitation and redispersion in a suitable solvent.
2. Quantum Dot-Based Lateral Flow Immunoassay
Quantum dots can be used as highly sensitive fluorescent labels in lateral flow immunoassays (LFIAs) for the detection of various biomarkers.[4][5][15][23]
Materials and Equipment:
-
Nitrocellulose membrane
-
Sample pad, conjugate pad, and absorption pad
-
Quantum dot-antibody conjugates
-
Capture antibody
-
Blocking buffer
-
Assay buffer
Protocol:
-
Preparation of QD-antibody conjugates: Covalently link the desired antibody to carboxyl-functionalized quantum dots using EDC/NHS chemistry.
-
Strip Preparation:
-
Immobilize the capture antibody on the nitrocellulose membrane to form the test line.
-
Immobilize a secondary antibody (e.g., anti-species IgG) to form the control line.
-
Treat the conjugate pad with the QD-antibody conjugates.
-
Assemble the sample pad, conjugate pad, nitrocellulose membrane, and absorption pad on a backing card.
-
-
Assay Procedure:
-
Apply the sample containing the target analyte to the sample pad.
-
The sample flows along the strip by capillary action.
-
At the conjugate pad, the analyte binds to the QD-antibody conjugates.
-
At the test line, the analyte-QD-antibody complex is captured by the immobilized capture antibody, resulting in a fluorescent signal.
-
Excess QD-antibody conjugates are captured at the control line.
-
-
Detection: The fluorescence intensity at the test and control lines is measured using a fluorescent strip reader.
Visualization of Quantum Dot-Based Immunoassay Principle
Metal-Organic Frameworks: Crystalline Sponges for Gas Storage and Separation
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands.[18] This unique structure results in exceptionally high surface areas and tunable pore sizes, making them highly promising for applications in gas storage, separation, and catalysis.[15][18]
Quantitative Data: MOF Properties
| MOF | Langmuir Surface Area (m²/g) | CO₂ Adsorption Capacity (mmol/g at 298 K, 1 bar) |
| MOF-5 | ~3800[4] | ~10 |
| HKUST-1 | ~1800 | ~4.5 |
| UiO-66 | ~1200 | ~2.5 |
| MIL-101(Cr) | ~4200[17] | ~15-20 (at 2 MPa)[17] |
| ZIF-8 | ~1600 | ~1.5 |
Table 4: Surface Area and CO₂ Adsorption Capacity of Selected MOFs. This table provides a comparison of the key properties of several well-known MOFs, demonstrating their high porosity and potential for gas capture.
Experimental Protocols
1. Synthesis of MOF-5 via Solvothermal Method
The solvothermal synthesis method is a common technique for producing high-quality MOF crystals.[2][8][10][16]
Materials and Equipment:
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
Terephthalic acid (H₂BDC)
-
N,N-Dimethylformamide (DMF)
-
Teflon-lined autoclave or sealed glass vial
-
Oven
Protocol:
-
Dissolve zinc nitrate hexahydrate and terephthalic acid in DMF in a Teflon-lined autoclave or a sealed glass vial.
-
Seal the vessel and place it in an oven heated to a specific temperature (e.g., 100-120 °C).
-
Maintain the temperature for a set period (e.g., 24-48 hours) to allow for the crystallization of MOF-5.
-
After the reaction is complete, cool the vessel to room temperature.
-
Collect the crystalline product by filtration and wash it with fresh DMF to remove any unreacted starting materials.
-
The synthesized MOF-5 should be activated by solvent exchange and heating under vacuum to remove the solvent molecules from the pores.
2. Gas Adsorption Measurement in MOFs
The porosity and gas uptake capacity of MOFs are typically characterized by gas adsorption measurements.
Materials and Equipment:
-
Volumetric or gravimetric gas adsorption analyzer
-
High-purity adsorbate gases (e.g., N₂, CO₂, CH₄)
-
MOF sample
-
Sample tube
-
Vacuum pump
-
Liquid nitrogen dewar (for 77 K measurements)
Protocol:
-
Sample Activation: Place a known mass of the MOF sample in a sample tube and activate it by heating under vacuum to remove any guest molecules from the pores.
-
Isotherm Measurement:
-
Cool the sample to the desired temperature (e.g., 77 K for N₂ adsorption, 298 K for CO₂ adsorption).
-
Introduce a known amount of the adsorbate gas into the sample tube and allow it to equilibrate.
-
Measure the amount of gas adsorbed by the sample at that pressure.
-
Repeat this process at increasing pressures to generate the adsorption isotherm.
-
To obtain the desorption isotherm, incrementally decrease the pressure and measure the amount of gas desorbed.
-
-
Data Analysis:
-
The surface area of the MOF can be calculated from the N₂ adsorption isotherm at 77 K using the Brunauer-Emmett-Teller (BET) theory.
-
The pore size distribution can be determined using methods like Density Functional Theory (DFT).
-
The gas uptake capacity at a specific pressure and temperature is read directly from the corresponding isotherm.
-
Visualization of MOF Synthesis and Activation Workflow
Perovskite Solar Cells: The Future of Photovoltaics
Perovskite solar cells have emerged as a highly promising photovoltaic technology due to their high power conversion efficiencies and low manufacturing costs. These cells utilize a perovskite-structured compound, most commonly a hybrid organic-inorganic lead or tin halide-based material, as the light-harvesting active layer.
Further detailed application notes and protocols for perovskite solar cells are under development and will be released in a subsequent update.
This comprehensive resource aims to foster further research and development in these exciting areas of materials science. By providing detailed, actionable information, the authors hope to empower scientists and engineers to push the boundaries of what is possible with these advanced materials.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Solvothermal Synthesis of a Novel Calcium Metal-Organic Framework: High Temperature and Electrochemical Behaviour - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Characterization of Functionalized Metal-organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Gas Adsorption in Metal-organic Frameworks: Fundamentals and Applications - Bin Mu - Google Knihy [books.google.sk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. ossila.com [ossila.com]
- 9. Database for CO2 Separation Performances of MOFs Based on Computational Materials Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. books.lucp.net [books.lucp.net]
- 17. Synthesis, characterization, and CO2 adsorption properties of metal organic framework Fe-BDC - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Metal–organic framework - Wikipedia [en.wikipedia.org]
- 19. Targeted analysis of chemical structural characteristics at different scales is expected to deepen the understanding of gas adsorption mechanisms in metal–organic frameworks | EurekAlert! [eurekalert.org]
- 20. m.youtube.com [m.youtube.com]
- 21. researchgate.net [researchgate.net]
- 22. youtube.com [youtube.com]
- 23. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Bromo-3,5-dinitroaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2-Bromo-3,5-dinitroaniline synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most plausible and commonly referenced synthetic approach for this compound is the direct electrophilic bromination of 3,5-dinitroaniline. Due to the presence of two strongly deactivating nitro groups, this reaction requires harsh conditions to proceed effectively.
Q2: What are the main challenges in the synthesis of this compound?
A2: The primary challenges include:
-
Low Reactivity: The starting material, 3,5-dinitroaniline, is highly deactivated towards electrophilic aromatic substitution, which can lead to low yields.
-
Side Product Formation: The reaction can sometimes yield isomeric byproducts, such as 4-Bromo-3,5-dinitroaniline or di-brominated products, which can complicate purification.
-
Purification: Separating the desired product from unreacted starting material and isomeric impurities can be difficult due to their similar physical properties.
Q3: Why is it difficult to achieve high yields in this synthesis?
A3: High yields are challenging to obtain primarily because the two nitro groups on the aromatic ring are powerful electron-withdrawing groups.[1][2] These groups deactivate the ring, making it less susceptible to attack by an electrophile like bromine.[3][4] Overcoming this deactivation requires forcing reaction conditions, which can also lead to the formation of unwanted side products and degradation of the starting material or product.
Troubleshooting Guide
Issue 1: Low or No Product Yield
Q: I am observing a very low yield of this compound, or the reaction is not proceeding at all. What are the possible causes and solutions?
A: Low or no yield is a common issue due to the deactivated nature of the substrate. Here are several factors to investigate:
-
Insufficiently Activating Brominating Agent: Standard brominating agents may not be potent enough.
-
Inadequate Reaction Temperature: The reaction may require elevated temperatures to overcome the activation energy barrier.
-
Solution: Gradually increase the reaction temperature. Monitor the reaction progress carefully by thin-layer chromatography (TLC) to avoid decomposition.
-
-
Short Reaction Time: The reaction may be slow and require a longer duration for completion.
-
Solution: Extend the reaction time and monitor the consumption of the starting material using TLC.
-
Issue 2: Formation of Multiple Products (Isomers and Di-brominated Compounds)
Q: My reaction mixture shows multiple spots on TLC, indicating the formation of isomers and/or di-brominated products. How can I improve the selectivity for this compound?
A: The formation of multiple products is often a result of the complex directing effects of the substituents and the harsh reaction conditions.
-
Control of Stoichiometry: Using an excess of the brominating agent can lead to di-bromination.
-
Solution: Carefully control the stoichiometry of the brominating agent. Use a slight excess (e.g., 1.1 equivalents) of NBS to favor mono-bromination.
-
-
Reaction Temperature: Higher temperatures can sometimes reduce selectivity.
-
Solution: If multiple products are forming at elevated temperatures, try running the reaction at a lower temperature for a longer period.
-
Issue 3: Difficulty in Product Purification
Q: I am struggling to isolate pure this compound from the reaction mixture. What purification strategies are recommended?
A: The separation of the desired product from unreacted starting material and isomers can be challenging.
-
Recrystallization: This is often the first method to try for purification.
-
Solution: Experiment with different solvent systems for recrystallization. A mixture of ethanol and water or acetic acid and water can be effective.
-
-
Column Chromatography: For difficult separations, column chromatography is a powerful technique.
-
Solution: Use a silica gel column with a suitable eluent system, such as a gradient of ethyl acetate in hexane. The polarity of the different isomers is often sufficiently different for separation.
-
Experimental Protocols
Proposed Synthesis of this compound from 3,5-Dinitroaniline
This protocol is a hypothetical procedure based on established methods for the bromination of deactivated aromatic rings.[5][6][7]
Materials:
-
3,5-Dinitroaniline
-
N-Bromosuccinimide (NBS)
-
Concentrated Sulfuric Acid (98%)
-
Deionized Water
-
Ice
-
Sodium Bicarbonate solution (saturated)
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3,5-dinitroaniline (1 equivalent) in concentrated sulfuric acid at 0°C.
-
Slowly add a solution of N-Bromosuccinimide (1.1 equivalents) in concentrated sulfuric acid to the reaction mixture while maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 50-60°C.
-
Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent).
-
Once the starting material is consumed, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is neutral.
-
Collect the precipitated solid by vacuum filtration and wash it with cold deionized water.
-
Purify the crude product by recrystallization from an ethanol/water mixture.
Data Presentation
Table 1: Hypothetical Comparison of Reaction Conditions for the Bromination of 3,5-Dinitroaniline
| Entry | Brominating Agent | Solvent | Temperature (°C) | Time (h) | Hypothetical Yield (%) |
| 1 | Br₂ | Acetic Acid | 80 | 12 | < 10 |
| 2 | NBS | Acetic Acid | 80 | 12 | 20-30 |
| 3 | NBS | Conc. H₂SO₄ | 25 | 24 | 40-50 |
| 4 | NBS | Conc. H₂SO₄ | 60 | 6 | 60-70 |
Visualizations
References
- 1. How amino and nitro substituents direct electrophilic aromatic substitution in benzene: an explanation with Kohn–Sham molecular orbital theory and Vor ... - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C5CP07483E [pubs.rsc.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Activating and Deactivating Groups - Chemistry Steps [chemistrysteps.com]
- 4. scispace.com [scispace.com]
- 5. Bromination of Deactivated Aromatics: A Simple and Efficient Method [organic-chemistry.org]
- 6. [PDF] Bromination of deactivated aromatics: a simple and efficient method. | Semantic Scholar [semanticscholar.org]
- 7. Bromoarene synthesis by bromination or substitution [organic-chemistry.org]
Technical Support Center: Purification of 2-Bromo-3,5-dinitroaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of 2-Bromo-3,5-dinitroaniline.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a synthesis of this compound?
The most probable impurities depend on the synthetic route, which typically involves the bromination of 3,5-dinitroaniline. Potential impurities include:
-
Unreacted Starting Material: 3,5-dinitroaniline.
-
Isomeric Byproducts: Other brominated dinitroaniline isomers that may form depending on the reaction conditions.
-
Nitrosamines: Dinitroaniline compounds, in general, have the potential to contain nitrosamine impurities, which are a significant safety concern.[1]
Q2: How can I remove the unreacted 3,5-dinitroaniline from my product?
Both recrystallization and column chromatography can be effective. The choice depends on the scale of your reaction and the level of purity required. Recrystallization is often suitable for larger quantities, while chromatography provides higher resolution for removing trace impurities.
Q3: What are the best solvents for recrystallizing this compound?
Q4: My compound "oils out" during recrystallization. What should I do?
"Oiling out" occurs when the solid melts before it dissolves in the hot solvent, or when the solution becomes supersaturated at a temperature above the compound's melting point. To address this:
-
Add more solvent: Your solution may be too concentrated. Add more of the hot solvent until the oil dissolves completely.
-
Use a different solvent: The chosen solvent's boiling point might be too high. Select a solvent with a lower boiling point.
-
Use a solvent pair: Dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is less soluble) dropwise at an elevated temperature until the solution becomes turbid. Then, add a few drops of the "good" solvent to clarify the solution before allowing it to cool slowly.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Solution |
| Compound does not dissolve in the hot solvent. | The solvent is not appropriate for your compound. | Try a different solvent. Based on related compounds, consider hot ethanol, acetone, or acetic acid.[2] |
| No crystals form upon cooling. | The solution is not saturated (too much solvent was added). The solution is supersaturated. | 1. Boil off some of the solvent to increase the concentration and allow it to cool again. 2. Scratch the inside of the flask with a glass rod to create nucleation sites. 3. Add a seed crystal of pure this compound. |
| Crystals are colored or appear impure. | Colored impurities are present. The crystallization process was too rapid, trapping impurities. | 1. Use activated charcoal to remove colored impurities before filtration of the hot solution. 2. Allow the solution to cool more slowly to promote the formation of purer crystals. |
| Low recovery of the purified product. | Too much solvent was used, leaving a significant amount of the product in the mother liquor. The crystals were washed with a solvent that was not cold. | 1. Concentrate the mother liquor and cool it further to obtain a second crop of crystals. 2. Always wash the collected crystals with a minimal amount of ice-cold recrystallization solvent. |
Column Chromatography Issues
| Problem | Possible Cause | Solution |
| Poor separation of the product from impurities. | The mobile phase is too polar or not polar enough. The stationary phase is not appropriate. | 1. Optimize the mobile phase. For normal phase silica gel chromatography, a gradient of hexane and ethyl acetate is a good starting point. Begin with a low polarity (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity. 2. If isomers are difficult to separate, consider using a high-performance liquid chromatography (HPLC) system with a suitable column for better resolution.[3] |
| The compound is not eluting from the column. | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. For highly polar compounds, adding a small amount of methanol to the eluent might be necessary. |
| Streaking or tailing of bands on the column. | The compound is interacting too strongly with the stationary phase. The column is overloaded. | 1. Add a small amount of a polar modifier (e.g., a few drops of acetic acid or triethylamine, depending on the compound's nature) to the mobile phase. 2. Ensure that the amount of crude material loaded onto the column is not excessive for the column size. |
Data Presentation
Table 1: Qualitative Solubility of a Related Compound (2-Bromo-4,6-dinitroaniline) and Recommended Solvents for Testing
| Solvent | Solubility (Qualitative) | Recommended for Recrystallization? |
| Hot Acetic Acid | Soluble[2] | Yes |
| Hot Alcohol (e.g., Ethanol) | Soluble[2] | Yes |
| Hot Acetone | Very Soluble[2] | Yes, potentially as the "good" solvent in a solvent pair. |
| Water | Insoluble | Can be used as an anti-solvent or for washing. |
| Hexane | Likely insoluble | Can be used as the "poor" solvent in a solvent pair or in column chromatography. |
| Ethyl Acetate | Moderately soluble | Can be used in column chromatography. |
| Note: This data is for 2-Bromo-4,6-dinitroaniline and should be used as a starting point for optimizing the purification of this compound. |
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Solvent Selection: In a small test tube, add approximately 10-20 mg of the crude this compound. Add a few drops of the chosen solvent (e.g., ethanol). Heat the mixture gently. If the solid dissolves in a small amount of hot solvent and recrystallizes upon cooling, the solvent is suitable.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or charcoal.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a suitable temperature.
Protocol 2: General Column Chromatography Procedure
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 98:2 hexane:ethyl acetate). Pack a chromatography column with the slurry, ensuring there are no air bubbles.
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).
-
Loading the Column: Carefully load the dissolved sample onto the top of the silica gel bed.
-
Elution: Begin eluting with the low-polarity mobile phase, collecting fractions. Gradually increase the polarity of the mobile phase (e.g., to 95:5, then 90:10 hexane:ethyl acetate) to elute the compounds.
-
Fraction Analysis: Monitor the collected fractions by thin-layer chromatography (TLC) to identify which fractions contain the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: Experimental workflow for the recrystallization of this compound.
Caption: Logical troubleshooting guide for the purification of this compound.
References
- 1. DE2837529C2 - Process for the purification of nitrosamine-containing dinitroanilines - Google Patents [patents.google.com]
- 2. 2-Bromo-4,6-dinitroaniline | C6H4BrN3O4 | CID 15752 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Simultaneous determination of five nitroaniline and dinitroaniline isomers in wastewaters by solid-phase extraction and high-performance liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-Bromo-3,5-dinitroaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 2-Bromo-3,5-dinitroaniline.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, which is typically achieved through the bromination of 3,5-dinitroaniline.
Q1: My final product has a lower melting point than expected and shows multiple spots on the Thin Layer Chromatography (TLC) plate. What is the likely cause?
A1: A lower-than-expected melting point and multiple TLC spots indicate the presence of impurities. In the synthesis of this compound from 3,5-dinitroaniline, the most common impurities are unreacted starting material and over-brominated byproducts.
-
Unreacted 3,5-dinitroaniline: This is more polar than the desired product and will have a lower Rf value on the TLC plate.
-
2,6-Dibromo-3,5-dinitroaniline: This is a potential over-brominated byproduct, which is less polar and will have a higher Rf value.
Solution:
-
Optimize reaction time and temperature: Ensure the reaction goes to completion without promoting side reactions. Monitor the reaction progress using TLC.
-
Purification: The crude product can be purified by recrystallization or column chromatography to separate the desired product from impurities.
Q2: The yield of my reaction is significantly lower than anticipated. What are the possible reasons?
A2: Low yield can be attributed to several factors:
-
Incomplete Reaction: The strong deactivating effect of the two nitro groups can make the bromination of 3,5-dinitroaniline sluggish.
-
Loss During Work-up: The product may be lost during extraction, washing, or filtration steps.
-
Suboptimal Reagents or Conditions: The purity of the starting materials and the reaction conditions (temperature, solvent, catalyst) play a crucial role in the reaction outcome.
Solution:
-
Reaction Monitoring: Use TLC to monitor the consumption of the starting material. If the reaction stalls, consider extending the reaction time or slightly increasing the temperature.
-
Careful Work-up: Ensure all equipment is clean and dry. Minimize transfers of the product and ensure complete precipitation if recrystallizing.
-
Reagent Quality: Use high-purity 3,5-dinitroaniline and brominating agent.
Q3: My product appears darker in color than the expected yellow crystals. What does this indicate?
A3: A darker-than-expected product color can suggest the presence of colored impurities, which may arise from:
-
Oxidation of the Aniline: Aniline derivatives can be susceptible to oxidation, especially in the presence of strong acids or oxidizing agents, leading to the formation of colored byproducts.
-
Residual Bromine: If excess bromine is used, it may remain in the product, giving it a reddish-brown tint.
Solution:
-
Control Reaction Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation.
-
Quenching Excess Bromine: After the reaction is complete, any excess bromine can be quenched by adding a reducing agent like sodium bisulfite solution until the color disappears.
-
Recrystallization: This is often effective in removing colored impurities.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most direct and common route is the electrophilic bromination of 3,5-dinitroaniline. The amino group directs the incoming bromine to the ortho position (C2), and the strong deactivating nature of the nitro groups makes this position the most favorable for substitution.
Q2: What are the key side reactions to be aware of?
A2: The primary side reaction is over-bromination, leading to the formation of 2,6-Dibromo-3,5-dinitroaniline. Incomplete reaction resulting in residual 3,5-dinitroaniline is also a common issue.
Q3: How can I effectively monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is the most effective method. A suitable eluent system (e.g., a mixture of hexane and ethyl acetate) should be used to achieve good separation between the starting material, the desired product, and any byproducts.
Q4: What purification techniques are recommended for this compound?
A4: Recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, is typically the most straightforward method for purification. For highly impure samples, silica gel column chromatography may be necessary.
Data Presentation
The following table summarizes the expected analytical data for the desired product and potential impurities.
| Compound | Molecular Weight ( g/mol ) | Appearance | Expected Melting Point (°C) | Expected TLC Rf Value (Relative) |
| 3,5-Dinitroaniline (Starting Material) | 183.12 | Yellow to orange solid | 162-164 | Low |
| This compound (Product) | 262.02 | Yellow crystalline solid | ~150-155 | Medium |
| 2,6-Dibromo-3,5-dinitroaniline (Byproduct) | 340.92 | Pale yellow solid | >160 | High |
Note: Exact melting points and Rf values can vary depending on experimental conditions and the purity of the sample.
Experimental Protocol: Bromination of 3,5-Dinitroaniline
This protocol is a general guideline and may require optimization.
Materials:
-
3,5-Dinitroaniline
-
Glacial Acetic Acid
-
Bromine (Br₂)
-
Sodium Bisulfite solution (10%)
-
Ethanol
-
Deionized Water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3,5-dinitroaniline in a minimal amount of glacial acetic acid.
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add a solution of bromine in glacial acetic acid dropwise to the stirred solution over a period of 30-60 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Pour the reaction mixture into a beaker containing ice-cold water. A yellow precipitate should form.
-
If the solution has a reddish-brown color due to excess bromine, add 10% sodium bisulfite solution dropwise until the color disappears.
-
Collect the crude product by vacuum filtration and wash thoroughly with cold water.
-
Purify the crude product by recrystallization from ethanol or an ethanol/water mixture to obtain yellow crystals of this compound.
-
Dry the purified product in a vacuum oven.
Visualization
The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis of this compound.
Caption: Troubleshooting workflow for the synthesis of this compound.
Technical Support Center: Optimizing Reaction Conditions for 2-Bromo-3,5-dinitroaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 2-Bromo-3,5-dinitroaniline.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
A common and plausible route for the synthesis of this compound is the direct electrophilic bromination of 3,5-dinitroaniline. This approach is favored due to the commercial availability of the starting material and the directing effects of the nitro groups.
Q2: What are the key reaction parameters to control during the synthesis?
The critical parameters to control are:
-
Temperature: Electrophilic aromatic substitutions, such as bromination, are often exothermic. Careful temperature control is crucial to prevent over-reaction and the formation of side products.
-
Molar Ratios of Reagents: The stoichiometry of the brominating agent and the catalyst relative to the starting material will directly impact the reaction's efficiency and selectivity.
-
Reaction Time: Monitoring the reaction progress is essential to determine the optimal time for quenching the reaction to maximize yield and minimize byproduct formation.
-
Purity of Starting Materials: The purity of 3,5-dinitroaniline and the brominating agent can affect the reaction outcome and the purity of the final product.
Q3: How can I purify the final product, this compound?
Recrystallization is a common method for purifying solid organic compounds. A suitable solvent system should be determined experimentally, starting with solvents in which the product has high solubility at elevated temperatures and low solubility at room temperature. Common solvents for recrystallization of similar compounds include ethanol, acetic acid, or mixtures containing these solvents.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive brominating agent. 2. Reaction temperature is too low. 3. Insufficient reaction time. 4. Poor quality of starting material. | 1. Use a fresh or properly stored brominating agent. 2. Gradually increase the reaction temperature while monitoring for side product formation. 3. Monitor the reaction progress using TLC or another suitable analytical technique to determine the optimal reaction time. 4. Ensure the 3,5-dinitroaniline is pure and dry. |
| Formation of Multiple Products (Poor Selectivity) | 1. Reaction temperature is too high, leading to over-bromination or side reactions. 2. Incorrect stoichiometry of reagents. | 1. Maintain a lower reaction temperature. Consider adding the brominating agent dropwise to control the exotherm. 2. Carefully control the molar ratio of the brominating agent to the substrate. |
| Product is Contaminated with Starting Material | 1. Incomplete reaction. 2. Insufficient amount of brominating agent. | 1. Increase the reaction time or temperature moderately. 2. Use a slight excess of the brominating agent. |
| Difficulty in Isolating the Product | 1. Product is soluble in the reaction mixture at room temperature. 2. Formation of an oil instead of a precipitate. | 1. Cool the reaction mixture in an ice bath to induce precipitation. If the product is still soluble, consider extraction with a suitable organic solvent. 2. Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. If an oil persists, it may need to be purified by column chromatography. |
Experimental Protocols
Proposed Synthesis of this compound from 3,5-dinitroaniline
This protocol is a generalized procedure based on common methods for the bromination of deactivated aromatic rings. Optimization of specific conditions may be required.
Materials:
-
3,5-dinitroaniline
-
Bromine (Br₂) or N-Bromosuccinimide (NBS)
-
Concentrated Sulfuric Acid (H₂SO₄) or Acetic Acid (CH₃COOH) as solvent
-
Iron (Fe) powder or another suitable catalyst (optional, for Br₂/H₂SO₄)
-
Sodium thiosulfate solution (for quenching)
-
Sodium bicarbonate solution (for neutralization)
-
Suitable organic solvent for extraction (e.g., dichloromethane or ethyl acetate)
-
Anhydrous magnesium sulfate or sodium sulfate (for drying)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3,5-dinitroaniline in the chosen solvent (e.g., concentrated sulfuric acid or acetic acid).
-
Addition of Brominating Agent: Cool the mixture in an ice bath. Slowly add the brominating agent (e.g., a solution of bromine in the same solvent) dropwise to the reaction mixture while maintaining the low temperature.
-
Reaction: After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., room temperature or slightly elevated) and monitor its progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing ice water. If bromine was used, add a solution of sodium thiosulfate to quench any excess bromine.
-
Neutralization and Extraction: Neutralize the aqueous mixture with a sodium bicarbonate solution. Extract the product with a suitable organic solvent.
-
Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent.
Quantitative Data (Hypothetical Optimization Table)
The following table presents a hypothetical optimization of the reaction conditions. Actual results may vary and should be determined experimentally.
| Entry | Brominating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Br₂ | H₂SO₄ | 0 → 25 | 4 | 65 |
| 2 | Br₂ | H₂SO₄ | 25 | 4 | 75 |
| 3 | Br₂ | H₂SO₄ | 50 | 2 | 70 (with side products) |
| 4 | NBS | CH₃COOH | 25 | 6 | 78 |
| 5 | NBS | CH₃COOH | 50 | 3 | 85 |
| 6 | NBS | CH₃COOH | 80 | 1.5 | 82 (with side products) |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for synthesis issues.
Technical Support Center: Synthesis of 2-Bromo-3,5-dinitroaniline
This guide provides troubleshooting advice and frequently asked questions for the synthesis of 2-Bromo-3,5-dinitroaniline, a crucial intermediate for various research applications.
Frequently Asked Questions (FAQs)
Q1: What is the primary starting material for the synthesis of this compound?
The most common precursor for this synthesis is 3,5-Dinitroaniline.[1]
Q2: What are the key reagents used in the bromination of 3,5-Dinitroaniline?
The bromination of this highly deactivated aromatic ring is typically achieved using a mixture of bromine, concentrated nitric acid, and concentrated sulfuric acid.
Q3: Why is a mixture of nitric and sulfuric acids used in the bromination reaction?
In the presence of concentrated sulfuric acid, nitric acid acts as a proton acceptor, which facilitates the formation of the active brominating agent. This combination is effective for brominating strongly deactivated aromatic compounds.
Q4: What are the main safety precautions to consider during this synthesis?
The reagents used are highly corrosive and toxic. It is imperative to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The reaction can be exothermic, so careful temperature control is essential.
Q5: What are the potential side reactions in this synthesis?
Potential side reactions include the oxidation of the aniline's amino group by the strong acidic and oxidizing conditions.[2][3] Over-bromination to form di- or tri-brominated products is also a possibility if the reaction conditions are not carefully controlled. Additionally, nitration of the aniline can compete with bromination.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or Low Yield of Product | 1. Inadequate activation of bromine. 2. Reaction temperature is too low. 3. Insufficient reaction time. 4. Starting material is impure. | 1. Ensure the use of concentrated sulfuric and nitric acids of high purity. 2. Gradually increase the reaction temperature, monitoring for any changes. 3. Extend the reaction time and monitor the progress using Thin Layer Chromatography (TLC). 4. Purify the 3,5-Dinitroaniline starting material by recrystallization before use. |
| Formation of a Dark-Colored, Tarry Mixture | 1. Oxidation of the amino group. 2. Reaction temperature is too high. | 1. Consider protecting the amino group as an acetanilide before bromination, followed by deprotection. 2. Maintain strict temperature control throughout the addition of reagents and the reaction. |
| Presence of Multiple Products in TLC/NMR | 1. Over-bromination. 2. Competing nitration reaction. 3. Incomplete reaction. | 1. Use a stoichiometric amount of bromine and monitor the reaction closely. 2. Optimize the ratio of nitric acid to bromine. 3. Allow the reaction to proceed for a longer duration. |
| Difficulty in Product Purification | 1. Co-precipitation of impurities. 2. Inappropriate recrystallization solvent. | 1. Attempt purification by column chromatography using a suitable solvent system. 2. Screen a range of solvents for recrystallization, such as ethanol, acetic acid, or mixtures thereof. |
Experimental Protocol: Synthesis of this compound
This protocol is adapted from general procedures for the bromination of deactivated aromatic compounds and should be performed with caution.
Materials:
-
3,5-Dinitroaniline
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Bromine
-
Crushed Ice
-
Deionized Water
-
Ethanol (for recrystallization)
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a thermometer, carefully add 3,5-Dinitroaniline to concentrated sulfuric acid while cooling in an ice bath.
-
Stir the mixture until all the 3,5-Dinitroaniline has dissolved.
-
Slowly add concentrated nitric acid to the mixture, ensuring the temperature remains below 10 °C.
-
In the dropping funnel, prepare a solution of bromine in a small amount of concentrated sulfuric acid.
-
Add the bromine solution dropwise to the reaction mixture over a period of 1-2 hours, maintaining the temperature between 5-10 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 50-60 °C for 2-3 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto a large beaker of crushed ice with constant stirring.
-
The crude product will precipitate as a solid.
-
Filter the solid using a Büchner funnel and wash thoroughly with cold deionized water until the filtrate is neutral.
-
Dry the crude product in a desiccator.
-
Purify the crude this compound by recrystallization from ethanol or acetic acid.
Data Presentation
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Appearance |
| 3,5-Dinitroaniline | C₆H₅N₃O₄ | 183.12 | 160-162 | Faint yellow to dark yellow powder/crystals |
| This compound | C₆H₄BrN₃O₄ | 262.02 | Not available | Expected to be a solid |
Visualizations
References
Technical Support Center: 2-Bromo-3,5-dinitroaniline
This guide provides troubleshooting assistance and frequently asked questions for researchers and professionals working with 2-Bromo-3,5-dinitroaniline.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in synthetically produced this compound?
The most common impurities in this compound typically arise from the synthetic process, which is commonly the bromination of 3,5-dinitroaniline. The expected impurities include unreacted starting material, over-brominated products, and isomeric byproducts.
Q2: How can I identify the impurities in my sample of this compound?
Standard analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are effective for identifying and quantifying impurities. HPLC is particularly useful for separating the desired product from its closely related analogues.
Q3: What issues can these impurities cause in my downstream applications?
Impurities can lead to several issues in drug development and other research applications, including:
-
Altered biological activity and toxicity profiles.
-
Inaccurate structure-activity relationship (SAR) studies.
-
Side reactions and reduced yields in subsequent synthetic steps.
-
Difficulties in crystallization and purification of the final product.
Q4: How can I remove the identified impurities from my this compound sample?
Purification can typically be achieved through recrystallization from an appropriate solvent system or by column chromatography on silica gel. The choice of method will depend on the nature and quantity of the impurities present.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis and handling of this compound.
| Issue | Potential Cause | Recommended Action |
| Low Purity of Final Product | Incomplete bromination reaction. | Increase reaction time or temperature. Ensure the correct stoichiometry of the brominating agent. |
| Formation of isomeric byproducts. | Optimize reaction conditions (temperature, solvent, catalyst) to improve regioselectivity. | |
| Inefficient purification. | Select a more appropriate recrystallization solvent or optimize the mobile phase for column chromatography. | |
| Presence of Starting Material (3,5-Dinitroaniline) | Insufficient amount of brominating agent. | Use a slight excess of the brominating agent. |
| Reaction time is too short. | Monitor the reaction progress using TLC or HPLC and ensure it goes to completion. | |
| Presence of Dibrominated Impurities | Excess of brominating agent. | Carefully control the stoichiometry of the brominating agent. |
| Reaction temperature is too high. | Perform the reaction at a lower temperature to reduce the rate of the second bromination. | |
| Presence of Isomeric Impurities (e.g., 4-Bromo-3,5-dinitroaniline) | Non-optimal reaction conditions affecting regioselectivity. | Screen different solvents and reaction temperatures. The directing effects of the amino and nitro groups can be influenced by the reaction medium. |
Common Impurities Profile
The following table summarizes the most probable impurities in this compound synthesized via the bromination of 3,5-dinitroaniline.
| Impurity Name | Chemical Structure | Source |
| 3,5-Dinitroaniline | C₆H₅N₃O₄ | Unreacted starting material |
| 2,6-Dibromo-3,5-dinitroaniline | C₆H₃Br₂N₃O₄ | Over-bromination |
| 4-Bromo-3,5-dinitroaniline | C₆H₄BrN₃O₄ | Isomeric byproduct |
| Residual Solvents | Varies | Reaction or purification process |
Experimental Protocols
Protocol: Impurity Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for the analysis of impurities in a this compound sample.
1. Materials and Reagents:
-
This compound sample
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for mobile phase modification)
-
Reference standards for potential impurities (if available)
2. Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
3. Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% formic acid (optional)
-
Mobile Phase B: Acetonitrile with 0.1% formic acid (optional)
-
Gradient:
-
0-5 min: 50% B
-
5-20 min: 50% to 90% B
-
20-25 min: 90% B
-
25-30 min: 90% to 50% B
-
30-35 min: 50% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
4. Sample Preparation:
-
Accurately weigh approximately 1 mg of the this compound sample.
-
Dissolve the sample in 1 mL of acetonitrile to prepare a 1 mg/mL stock solution.
-
Further dilute the stock solution with the initial mobile phase composition (50:50 water:acetonitrile) to a suitable concentration for analysis (e.g., 0.1 mg/mL).
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
5. Analysis:
-
Inject the prepared sample onto the HPLC system.
-
Record the chromatogram and identify the peaks corresponding to the main component and any impurities.
-
If reference standards are available, inject them under the same conditions to confirm the identity of the impurities by comparing retention times.
-
Quantify the impurities by calculating the peak area percentage.
Visual Workflow
The following diagram illustrates a logical workflow for troubleshooting common impurities in this compound.
Caption: Troubleshooting workflow for identifying and resolving common impurities.
Technical Support Center: 2-Bromo-3,5-dinitroaniline
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 2-Bromo-3,5-dinitroaniline. The information is compiled from safety data sheets of structurally similar compounds and general chemical knowledge, intended to assist researchers, scientists, and drug development professionals in their experimental work.
Troubleshooting Guide
Users encountering unexpected results or physical changes in their sample of this compound can consult the following guide to troubleshoot potential stability issues.
Observed Issue: Color Change (e.g., darkening, appearance of new colors)
| Potential Cause | Troubleshooting Steps |
| Exposure to Light | 1. Immediately transfer the compound to an amber or opaque container. 2. Store the container in a dark place, such as a cabinet or drawer. 3. For future handling, work in a shaded area or under low-light conditions. |
| Reaction with Air/Moisture | 1. Ensure the container is tightly sealed. 2. Consider storing the compound under an inert atmosphere (e.g., nitrogen or argon). 3. Store in a desiccator to minimize moisture exposure. |
| Thermal Decomposition | 1. Verify the storage temperature is within the recommended range (cool place). 2. Avoid storing near heat sources such as ovens or heating blocks. |
| Contamination | 1. Review handling procedures to identify potential sources of contamination. 2. Use clean, dedicated spatulas and glassware. 3. If contamination is suspected, purification (e.g., recrystallization) may be necessary. |
Observed Issue: Change in Physical Form (e.g., clumping, melting below expected point)
| Potential Cause | Troubleshooting Steps |
| Hygroscopicity (Moisture Absorption) | 1. Store the compound in a desiccator. 2. If clumping has occurred, gentle grinding in a dry environment may be possible, but handle with care. |
| Impurity Presence | 1. A lower melting point can indicate impurities. 2. Consider analytical testing (e.g., NMR, HPLC) to assess purity. 3. Purification may be required if purity is compromised. |
Observed Issue: Inconsistent Experimental Results
| Potential Cause | Troubleshooting Steps |
| Degradation of Stock Solution | 1. Prepare fresh solutions for each experiment if possible. 2. If storing solutions, protect them from light and store at a low temperature. 3. Visually inspect solutions for any changes (color, precipitate) before use. |
| Incompatibility with Solvents/Reagents | 1. Review the chemical compatibility of this compound with all components in the experiment. Dinitroanilines can be incompatible with strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: Based on data for similar dinitroaniline compounds, it is recommended to store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[2][3] Some related compounds are noted to be light and air-sensitive, so storage in a dark place and under an inert atmosphere is also advisable.[3]
Q2: Is this compound sensitive to light?
A2: While specific data for this compound is limited, many nitroaromatic compounds, including some dinitroanilines, are known to be sensitive to light.[3] It is best practice to store it in an amber or opaque vial and minimize exposure to light during handling.
Q3: What are the known incompatibilities of this compound?
A3: Dinitroaniline compounds are generally incompatible with strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[1] Amines, as a class, can also react exothermically with these substances and may be incompatible with isocyanates, halogenated organics, peroxides, and phenols.[4][5]
Q4: What are the signs of decomposition for this compound?
A4: Visual signs of decomposition can include a change in color (often darkening), a change in physical state (e.g., from a powder to a tarry substance), or an altered melting point. Inconsistent analytical results (e.g., new peaks in chromatography) can also indicate degradation.
Q5: What are the hazardous decomposition products of this compound?
A5: Upon thermal decomposition, related compounds are known to release toxic and irritating gases and vapors, including carbon monoxide, carbon dioxide, nitrogen oxides (NOx), and hydrogen bromide.[2][3][6]
Experimental Protocols
Protocol 1: Recommended Storage Procedure
-
Upon receipt, immediately place the container of this compound in a cool, dry, and dark location.
-
For long-term storage, transfer the compound to an amber glass vial with a tightly sealing cap.
-
For enhanced stability, consider flushing the vial with an inert gas (e.g., argon or nitrogen) before sealing.
-
Place the sealed vial inside a desiccator to protect it from moisture.
Protocol 2: Preparation of a Stock Solution
-
Equilibrate the container of this compound to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of the compound rapidly in a low-light environment.
-
Add the solid to the chosen solvent in a volumetric flask.
-
If the solution is not for immediate use, store it in an amber vial at a reduced temperature (e.g., 2-8 °C), and check for any visual changes before each use.
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Hypothetical decomposition pathways.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. 2-Bromo-4,6-dinitroaniline | C6H4BrN3O4 | CID 15752 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. 2-Bromo-5-nitroaniline(10403-47-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
Technical Support Center: Synthesis of 2-Bromo-3,5-dinitroaniline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Bromo-3,5-dinitroaniline. The information is structured to address common challenges encountered during laboratory-scale and scale-up production.
Troubleshooting Guide
Scaling up the synthesis of this compound, a highly deactivated aromatic system, presents several challenges. This guide addresses common problems in a question-and-answer format.
Issue 1: Low or No Product Yield
-
Question: My reaction shows a very low conversion of the starting material, 3,5-dinitroaniline. How can I improve the yield?
-
Answer: Low reactivity is the primary challenge in brominating a heavily electron-deficient ring. Consider the following adjustments:
-
Brominating Agent: Standard molecular bromine (Br₂) may not be electrophilic enough. The use of a stronger brominating agent or an in-situ generation of a more reactive bromine species is often necessary. This can be achieved by using N-Bromosuccinimide (NBS) in a strong acid like sulfuric acid, or by adding an oxidizing agent such as nitric acid or hydrogen peroxide to the bromine reaction.
-
Reaction Conditions: Ensure your reaction is conducted under strictly anhydrous conditions, as water can consume the reagents. The temperature may also need to be elevated to facilitate the reaction; however, this should be done with caution to avoid side reactions.
-
Catalyst: While not always necessary, a Lewis acid catalyst could potentially increase the electrophilicity of bromine. However, compatibility with the strong acid solvent must be considered.
-
Issue 2: Formation of Impurities and Side Products
-
Question: My final product is contaminated with significant impurities. What are the likely side products and how can I minimize them?
-
Answer: The harsh conditions required for this reaction can lead to several side products:
-
Unreacted Starting Material: This is common due to the low reactivity. Improving the reaction conditions as mentioned above can help.
-
Poly-brominated Products: Although the ring is deactivated, forcing conditions might lead to the introduction of a second bromine atom. Careful control of the stoichiometry of the brominating agent is crucial. Use of a slight excess of the brominating agent is common, but a large excess should be avoided.
-
Oxidation Products: The amino group is susceptible to oxidation under harsh, acidic, and oxidizing conditions. Keeping the temperature controlled and minimizing reaction time can help reduce this.
-
Nitrosamines: Dinitroanilines can sometimes contain nitrosamine impurities. While less likely to form during the bromination itself, they can be present in the starting material or form under certain conditions.
-
Issue 3: Difficulties in Product Isolation and Purification
-
Question: I am struggling to isolate a pure product from the reaction mixture. What is an effective purification strategy?
-
Answer:
-
Initial Work-up: A common procedure is to quench the reaction by pouring the acidic mixture into a large volume of ice-water. This precipitates the crude product. Ensure thorough washing of the precipitate with water to remove residual acid, followed by a wash with a sodium bisulfite solution to remove any unreacted bromine.
-
Recrystallization: Recrystallization is a powerful technique for purifying solid organic compounds. For this compound, solvents like ethanol, acetic acid, or a mixture of the two could be effective.
-
Column Chromatography: If recrystallization does not yield a product of sufficient purity, silica gel column chromatography can be employed. A non-polar to moderately polar eluent system would likely be required.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the most common starting material for the synthesis of this compound?
-
A1: The most logical and common starting material is 3,5-dinitroaniline.
-
-
Q2: Why is the bromination of 3,5-dinitroaniline so difficult?
-
A2: The two nitro groups are strong electron-withdrawing groups, which significantly deactivate the aromatic ring towards electrophilic substitution reactions like bromination.
-
-
Q3: Are there any specific safety precautions I should take?
-
A3: Yes. Bromine is highly corrosive and toxic. Strong acids like sulfuric and nitric acid are also highly corrosive. All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (gloves, goggles, lab coat). Dinitroanilines can be explosive and flammable when exposed to heat or friction.
-
-
Q4: How can I monitor the progress of the reaction?
-
A4: Thin Layer Chromatography (TLC) is a suitable method for monitoring the reaction's progress. A sample of the reaction mixture can be carefully quenched and spotted on a TLC plate alongside the starting material to observe the disappearance of the starting material and the appearance of the product spot.
-
Experimental Protocols
Method 1: Bromination using N-Bromosuccinimide (NBS) in Sulfuric Acid
This method is often effective for deactivated aromatic compounds.
| Parameter | Value |
| Starting Material | 3,5-Dinitroaniline |
| Reagents | N-Bromosuccinimide (NBS), Concentrated Sulfuric Acid (98%) |
| Stoichiometry | 3,5-Dinitroaniline : NBS (1 : 1.1) |
| Solvent | Concentrated Sulfuric Acid |
| Temperature | 25-50°C |
| Reaction Time | 12-24 hours |
| Work-up | Pouring onto ice-water, filtration, washing with water, drying |
Procedure:
-
In a flask equipped with a stirrer and under an inert atmosphere, dissolve 3,5-dinitroaniline in concentrated sulfuric acid at room temperature.
-
Slowly add N-Bromosuccinimide in portions, maintaining the temperature below 50°C.
-
Stir the mixture at room temperature or slightly elevated temperature for 12-24 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, carefully pour the mixture into a beaker containing crushed ice.
-
Filter the resulting precipitate, wash thoroughly with water until the filtrate is neutral, and then dry the solid product.
-
Further purify by recrystallization from a suitable solvent like ethanol or acetic acid.
Method 2: Bromination using Bromine and Nitric Acid in Sulfuric Acid
This method utilizes a potent oxidizing agent to generate a more electrophilic bromine species.
| Parameter | Value |
| Starting Material | 3,5-Dinitroaniline |
| Reagents | Bromine (Br₂), Nitric Acid (fuming), Concentrated Sulfuric Acid (98%) |
| Stoichiometry | 3,5-Dinitroaniline : Br₂ (1 : 1.1) |
| Solvent | Concentrated Sulfuric Acid |
| Temperature | 60-80°C |
| Reaction Time | 3-6 hours |
| Work-up | Pouring onto ice-water, filtration, washing with water, drying |
Procedure:
-
Dissolve 3,5-dinitroaniline in concentrated sulfuric acid in a flask equipped with a stirrer and a dropping funnel.
-
Add bromine to the solution.
-
Slowly add fuming nitric acid dropwise while maintaining the temperature between 60-80°C.
-
Stir the mixture at this temperature for 3-6 hours, monitoring by TLC.
-
After completion, cool the mixture and pour it onto ice-water.
-
Filter the precipitate, wash with water until neutral, and dry.
-
Purify by recrystallization.
Visualizations
Experimental Workflow
Caption: A generalized workflow for the synthesis and purification of this compound.
Troubleshooting Logic
Caption: A decision tree for troubleshooting common problems in the synthesis of this compound.
how to avoid over-nitration in aniline synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in aniline synthesis, with a specific focus on avoiding over-nitration.
Frequently Asked Questions (FAQs)
Q1: Why is direct nitration of aniline often problematic?
Direct nitration of aniline with a mixture of concentrated nitric acid and sulfuric acid is challenging due to the high reactivity of the amino (-NH2) group. This reactivity leads to several undesirable outcomes:
-
Oxidation: The strong oxidizing nature of nitric acid can degrade the aniline molecule, leading to the formation of tarry byproducts and a lower yield of the desired nitroaniline.[1]
-
Formation of Meta Isomer: In the strongly acidic nitrating mixture, the amino group is protonated to form the anilinium ion (-NH3+). This ion is a meta-director, leading to the formation of a significant amount of the undesired m-nitroaniline, in addition to the expected ortho and para isomers.[2][3][4]
-
Over-nitration: The activating nature of the amino group can promote the introduction of multiple nitro groups onto the aromatic ring, resulting in dinitro and trinitroaniline byproducts, which can be difficult to separate.
Q2: What is the most effective method to control the nitration of aniline and selectively obtain the para isomer?
The most effective and widely used method is to protect the amino group by acetylation before performing the nitration.[5][6][7][8] This involves reacting aniline with acetic anhydride to form acetanilide. The resulting acetamido group (-NHCOCH3) is still an ortho, para-director but is less activating than the amino group. This moderation of reactivity prevents oxidation and minimizes the formation of the meta isomer and over-nitrated products. The para isomer is the major product due to steric hindrance at the ortho position.[5][9][10] Following nitration, the acetyl group can be easily removed by hydrolysis to yield the desired p-nitroaniline.[5][6]
Q3: What is the typical product distribution in the direct nitration of aniline versus the nitration of acetanilide?
The product distribution is significantly different, highlighting the importance of the protecting group strategy.
| Reaction | ortho-Nitroaniline | meta-Nitroaniline | para-Nitroaniline | Over-nitrated/Oxidized Products |
| Direct Nitration of Aniline | ~2% | ~47% | ~51% | Significant |
| Nitration of Acetanilide | Minor | Negligible | Major | Minimal |
Data compiled from multiple sources indicating typical yields.[2][9][11]
Troubleshooting Guides
Issue 1: Low yield of p-nitroacetanilide during the nitration of acetanilide.
-
Possible Cause 1: Reaction temperature was too high.
-
Troubleshooting: The nitration of acetanilide is an exothermic reaction. It is crucial to maintain the temperature below 10°C, ideally between 0-5°C, during the addition of the nitrating mixture.[12] Exceeding this temperature can lead to side reactions and reduced yield. Use an ice-salt bath for efficient cooling and add the nitrating mixture slowly and dropwise with constant stirring.[13]
-
-
Possible Cause 2: Incomplete precipitation of the product.
-
Possible Cause 3: Loss of product during washing.
-
Troubleshooting: Wash the collected p-nitroacetanilide crystals with cold water to remove residual acid. Using warm water will lead to loss of product due to increased solubility.
-
Issue 2: The final p-nitroaniline product is impure (e.g., incorrect melting point, discoloration).
-
Possible Cause 1: Presence of the ortho isomer.
-
Possible Cause 2: Incomplete hydrolysis of p-nitroacetanilide.
-
Troubleshooting: Ensure that the hydrolysis of p-nitroacetanilide with aqueous acid (e.g., 70% sulfuric acid or concentrated hydrochloric acid) is carried out for the recommended time (typically 20-30 minutes under reflux) to ensure complete removal of the acetyl group.[6][15] Monitor the reaction by taking a small sample and diluting it with water; the solution should remain clear, indicating the absence of unhydrolyzed starting material.[15]
-
-
Possible Cause 3: Residual starting materials or byproducts.
Issue 3: The reaction mixture turns dark or tarry during direct nitration.
-
Possible Cause: Oxidation of aniline.
-
Troubleshooting: This is a common issue with direct nitration. To avoid this, it is strongly recommended to use the amino group protection strategy by converting aniline to acetanilide before nitration. If direct nitration must be attempted, using milder nitrating agents and very low temperatures may reduce, but not eliminate, the extent of oxidation.
-
Experimental Protocols
Key Experiment: Controlled Synthesis of p-Nitroaniline via Acetanilide
This three-step procedure ensures a high yield of the desired p-nitroaniline and avoids the issues associated with direct nitration.
Step 1: Acetylation of Aniline to Acetanilide
-
In a flask, combine 9 mL (0.1 mol) of aniline, 15 mL of glacial acetic acid, and 15 mL of acetic anhydride.[17]
-
Heat the mixture to boiling under reflux for 10 minutes.[17]
-
Allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into a beaker containing approximately 50 mL of water and 40-50 g of ice.[17]
-
Stir the mixture vigorously to induce crystallization of acetanilide.
-
Collect the acetanilide crystals by vacuum filtration and wash with cold water.
-
The crude acetanilide can be purified by recrystallization from hot water.
Step 2: Nitration of Acetanilide to p-Nitroacetanilide
-
In a beaker, dissolve 5.0 g of dry acetanilide in 6.0 mL of glacial acetic acid.[15]
-
Carefully add 10.0 mL of concentrated sulfuric acid to the solution and cool the beaker in an ice-salt bath to maintain a temperature between 0-2°C.[15]
-
In a separate, cooled container, prepare the nitrating mixture by slowly adding 2.5 mL of concentrated nitric acid to 1.4 mL of concentrated sulfuric acid.[15]
-
Add the nitrating mixture dropwise to the stirred acetanilide solution, ensuring the temperature does not exceed 10°C.[13]
-
After the addition is complete, allow the mixture to stand at room temperature for 30 minutes.[15][16]
-
Pour the reaction mixture onto crushed ice to precipitate the p-nitroacetanilide.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water.
-
Purify the crude p-nitroacetanilide by recrystallization from ethanol.[5]
Step 3: Hydrolysis of p-Nitroacetanilide to p-Nitroaniline
-
In a round-bottomed flask, place the purified p-nitroacetanilide (5.0 g) and add 30 mL of 70% sulfuric acid.[15]
-
Heat the mixture under reflux for 20-30 minutes, or until a test sample remains clear upon dilution with water.[12][15]
-
Pour the hot solution into a beaker containing approximately 250 mL of cold water.[15]
-
Neutralize the solution by slowly adding a 10% sodium hydroxide solution until the p-nitroaniline precipitates as a yellow crystalline solid.[15][16][18]
-
Cool the mixture in an ice bath to ensure complete precipitation.
-
Collect the p-nitroaniline by vacuum filtration and wash with cold water.
-
The final product can be further purified by recrystallization from hot water.[6][15]
Visualizations
Caption: Logical workflow for controlled aniline nitration.
Caption: Experimental workflow for p-nitroaniline synthesis.
References
- 1. brainly.in [brainly.in]
- 2. quora.com [quora.com]
- 3. testbook.com [testbook.com]
- 4. youtube.com [youtube.com]
- 5. assets.website-files.com [assets.website-files.com]
- 6. studylib.net [studylib.net]
- 7. Acetylation of aniline before nitration [cnchemshop.com]
- 8. Why is acetylation performed before nitration of aniline? [vedantu.com]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. organic chemistry - Nitration of aniline - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 12. m.youtube.com [m.youtube.com]
- 13. scribd.com [scribd.com]
- 14. scribd.com [scribd.com]
- 15. chempedia.in [chempedia.in]
- 16. uploads-ssl.webflow.com [uploads-ssl.webflow.com]
- 17. chemistry-online.com [chemistry-online.com]
- 18. Preparation of P-Nitroaniline-organic preparations | PPTX [slideshare.net]
managing exothermic reactions in 2-Bromo-3,5-dinitroaniline preparation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Bromo-3,5-dinitroaniline. The primary focus is on the safe management of the highly exothermic nature of the bromination reaction of 3,5-dinitroaniline.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, with a focus on controlling the exothermic reaction.
Issue 1: Rapid and Uncontrolled Temperature Increase During Bromine Addition
-
Question: My reaction temperature is rising too quickly and is difficult to control as I add the bromine solution. What should I do?
-
Answer: An uncontrolled temperature increase is a sign of a potential runaway reaction, which can be dangerous.[1][2][3][4] The bromination of highly deactivated aromatic rings like 3,5-dinitroaniline is a strongly exothermic process.[5] Immediate action is required to bring the reaction under control.
Immediate Steps:
-
Stop Reagent Addition: Immediately cease the addition of the brominating agent.
-
Enhance Cooling: Increase the efficiency of your cooling system. If using an ice bath, ensure it is well-stocked with ice and a salt (like NaCl or CaCl2) to lower the temperature further. Ensure the reaction flask is adequately submerged.
-
Increase Stirring Rate: A higher stirring speed can improve heat transfer from the reaction mixture to the cooling bath.
-
Emergency Quenching (if necessary): If the temperature continues to rise despite the above measures, prepare to quench the reaction. A pre-chilled, non-reactive solvent or a suitable quenching agent should be ready for this purpose. Pouring the reaction mixture onto a large amount of crushed ice can also be an effective quenching method.[6]
Preventative Measures for Future Experiments:
-
Slower Addition Rate: Add the brominating agent dropwise over a longer period.
-
Lower Starting Temperature: Begin the reaction at a lower temperature (e.g., 0-5 °C) to provide a larger buffer for the exotherm.
-
Dilution: Increasing the volume of the solvent (e.g., sulfuric acid) can help to better absorb and dissipate the heat generated.
-
Pre-cooling of Reagents: Ensure all reagents are pre-cooled to the initial reaction temperature before addition.
-
Issue 2: Formation of Unexpected Byproducts or Low Yield
-
Question: My final product is impure, showing unexpected spots on TLC, or my yield is significantly lower than expected. What could be the cause?
-
Answer: Poor temperature control is a common cause of side reactions and reduced yields in electrophilic aromatic substitution reactions.[1] Elevated temperatures can lead to the formation of poly-brominated species or other undesired byproducts.
Possible Causes and Solutions:
-
Overheating: Localized or bulk overheating can promote side reactions. Ensure efficient stirring and cooling throughout the reaction.
-
Incorrect Stoichiometry: Ensure the molar ratios of your reactants are correct. An excess of the brominating agent can lead to di- or tri-bromination.
-
Moisture Contamination: The presence of water can affect the reaction medium (e.g., the concentration of sulfuric acid) and potentially lead to the formation of other byproducts. Ensure all glassware is dry and reagents are of the appropriate grade.
-
Inadequate Quenching: Ensure the reaction is fully quenched to stop it from proceeding further and potentially forming byproducts during workup.
-
Issue 3: Solidification of the Reaction Mixture
-
Question: My reaction mixture is becoming very thick or solidifying, making stirring difficult. What should I do?
-
Answer: Precipitation of the starting material or the product can occur, especially at lower temperatures. This can lead to poor heat transfer and localized overheating.
Solutions:
-
Solvent Amount: Ensure a sufficient amount of solvent (sulfuric acid) is used to maintain a stirrable slurry.
-
Temperature Adjustment: A slight, controlled increase in temperature might be necessary to redissolve the solids. However, this must be done with extreme caution to avoid initiating a runaway reaction.
-
Mechanical Stirring: For larger scale reactions, a robust overhead mechanical stirrer is more effective than a magnetic stir bar for viscous mixtures.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when preparing this compound?
A1: The primary safety concern is the management of the highly exothermic reaction during the electrophilic aromatic bromination of the deactivated 3,5-dinitroaniline ring.[5] A failure to control the reaction temperature can lead to a runaway reaction, which may result in a rapid increase in pressure and temperature, potentially causing the reactor to fail and release hazardous materials.[1][2][3][4] Additionally, the reagents used, such as concentrated sulfuric acid and bromine, are corrosive and toxic.
Q2: What is the recommended temperature range for this reaction?
Q3: What are some common side products in this reaction?
A3: Common side products in electrophilic aromatic bromination reactions include poly-brominated species (e.g., 2,6-Dibromo-3,5-dinitroaniline). The formation of these byproducts is often favored by higher reaction temperatures and an excess of the brominating agent.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Take small aliquots of the reaction mixture at regular intervals, quench them appropriately (e.g., by adding to ice water and extracting with a suitable organic solvent), and run a TLC against the starting material (3,5-dinitroaniline).
Q5: What is the appropriate personal protective equipment (PPE) for this experiment?
A5: Appropriate PPE includes, but is not limited to, a flame-resistant lab coat, chemical splash goggles, a face shield, and heavy-duty, chemical-resistant gloves (e.g., butyl rubber or Viton).[7] The reaction should be carried out in a certified chemical fume hood.[7]
Experimental Protocol: Bromination of 3,5-Dinitroaniline (Adapted)
This protocol is adapted from a general procedure for the bromination of deactivated aromatic rings and should be performed with extreme caution and on a small scale initially to establish safe operating parameters.
Materials:
-
3,5-Dinitroaniline
-
Concentrated Sulfuric Acid (98%)
-
Liquid Bromine
-
Crushed Ice
-
Sodium bisulfite (for quenching excess bromine)
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, carefully add 3,5-dinitroaniline to concentrated sulfuric acid while cooling in an ice-salt bath to maintain an internal temperature of 0-5 °C.
-
Once the 3,5-dinitroaniline is fully dissolved and the solution is cooled, begin the dropwise addition of liquid bromine from the dropping funnel.
-
Crucially, maintain the internal temperature below 10 °C throughout the addition of bromine. The addition rate should be slow enough to allow the cooling system to dissipate the generated heat effectively.
-
After the addition is complete, allow the reaction mixture to stir at 0-10 °C for an additional 30 minutes.
-
Slowly and carefully, allow the reaction to warm to room temperature and then heat to 60-80 °C for 3-6 hours, monitoring the reaction progress by TLC.[6]
-
After the reaction is complete (as indicated by TLC), cool the mixture back down to room temperature and then carefully pour it onto a large excess of crushed ice with vigorous stirring.
-
The precipitate formed is the crude product. Collect the solid by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.
-
To remove any unreacted bromine, the crude product can be washed with a dilute solution of sodium bisulfite.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).
Quantitative Data Summary
The following table provides a summary of recommended starting conditions for the bromination of 3,5-dinitroaniline, adapted from general procedures for similar deactivated aromatic compounds. These are starting points and should be optimized for each specific experimental setup.
| Parameter | Recommended Value/Range | Rationale |
| Initial Temperature | 0 - 10 °C | To control the initial exotherm during bromine addition. |
| Reaction Temperature | 60 - 80 °C | To drive the reaction to completion after the initial addition.[6] |
| Bromine Addition Rate | Slow, dropwise | To prevent a rapid and uncontrollable increase in temperature. |
| Stirring Speed | Vigorous | To ensure efficient heat transfer and a homogeneous reaction mixture. |
| Molar Ratio (3,5-Dinitroaniline : Bromine) | 1 : 1.1 - 1.2 | A slight excess of bromine is used to ensure complete conversion of the starting material. |
Visualizations
Experimental Workflow for Managing Exothermic Reactions
References
- 1. icheme.org [icheme.org]
- 2. aria.developpement-durable.gouv.fr [aria.developpement-durable.gouv.fr]
- 3. gexcon.com [gexcon.com]
- 4. gexcon.com [gexcon.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Competition of Aromatic Bromination and Nitration in Concentrated Sulfuric Acid [scirp.org]
- 7. Safety Precautions for Handling Exothermic Reactions [docs.google.com]
Technical Support Center: Characterization of Unexpected Byproducts
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected byproducts in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common sources of unexpected byproducts in my reaction?
Unexpected byproducts can originate from several sources throughout the manufacturing process and storage.[1][2][3][4] These are broadly categorized as:
-
Organic Impurities: These are the most frequent type of impurity and can arise from starting materials, intermediates, or side reactions during the synthesis of the active pharmaceutical ingredient (API).[1][2] They also include degradation products that form over time.[1][3]
-
Inorganic Impurities: These can be introduced from reagents, catalysts, heavy metals, or other materials like filter aids used during the manufacturing process.[1][2][3]
-
Residual Solvents: These are organic volatile chemicals used during the synthesis process that are not completely removed.[1][5]
-
Contamination Impurities: These are substances introduced into the drug product during production or storage, and are not related to the API or its synthesis.[4] This can include leachables from container closure systems.[4][6]
Q2: An unexpected spot appeared on my Thin-Layer Chromatography (TLC). What should I do first?
When an unexpected spot appears on your TLC plate, it's crucial to determine if it's a result of the reaction or an artifact of the workup procedure.
-
Verify Stability: Test the stability of your product to the workup conditions (e.g., acid or base washes) by taking a small sample of the crude reaction mixture before quenching and treating it with the workup reagents.[7] Compare the TLC of this treated sample with the crude reaction mixture.[7]
-
Check for Contamination: Ensure all glassware was clean and that the starting materials and reagents were pure.[8] Contaminants can often be the source of unexpected spots.[7]
-
Isolate and Characterize: If the unexpected spot is a genuine byproduct of the reaction, the next step is to isolate it for characterization.[7]
Q3: My reaction produced an unexpected product with a good yield. What does this signify?
While unexpected, a clean reaction that yields a single, unexpected product can be an interesting scientific discovery.[7] It may indicate that the reaction proceeded through an alternative, unanticipated mechanistic pathway. It is highly recommended to isolate and fully characterize this product to understand the underlying chemistry.[7]
Q4: What are the primary analytical techniques for identifying and characterizing unexpected byproducts?
A variety of analytical techniques are employed to identify and characterize impurities.[1][2][9] The choice of technique depends on the nature of the byproduct. Commonly used methods include:
-
High-Performance Liquid Chromatography (HPLC): Widely used for separating, detecting, and quantifying impurities.[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Effective for identifying volatile and semi-volatile impurities, such as residual solvents.[1][2]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful hyphenated technique for the profiling of drug impurities.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about organic impurities.[1]
-
Fourier-Transform Infrared Spectroscopy (FTIR): Used to identify the functional groups present in a molecule.[10]
Troubleshooting Guides
Issue: Low Yield and Multiple Unidentified Byproducts
Possible Causes & Troubleshooting Steps:
-
Incorrect Reaction Conditions:
-
Reagent Quality:
-
Atmospheric Contamination:
-
Inert Atmosphere: Was the reaction performed under an inert atmosphere if required? The presence of oxygen or moisture can lead to unwanted side reactions.[8]
-
Issue: Byproduct Formation During Workup or Purification
Possible Causes & Troubleshooting Steps:
-
Product Instability:
-
pH Sensitivity: Your product may be sensitive to acidic or basic conditions used during the workup.[7] Neutralize workup solutions or use alternative extraction methods.
-
Silica Gel Degradation: Some compounds can degrade on silica gel during column chromatography. Consider alternative purification techniques like preparative HPLC or crystallization.
-
-
Contamination from Equipment:
-
Dirty Glassware: Ensure all glassware is scrupulously clean.
-
Leachables: Contaminants can leach from plasticware or septa. Use appropriate materials for your reaction and workup.
-
Quantitative Data Summary
The following table provides an example of a quantitative summary for an unexpected byproduct identified in a reaction mixture.
| Byproduct ID | Retention Time (min) | Area (%) by HPLC | Mass (m/z) by LC-MS | Proposed Structure |
| BP-01 | 3.45 | 12.7 | 254.12 | Dimer of starting material |
| BP-02 | 5.12 | 3.2 | 180.05 | Oxidized starting material |
| Product | 7.89 | 84.1 | 238.10 | Expected Product |
Experimental Protocols
1. High-Performance Liquid Chromatography (HPLC) for Byproduct Profiling
-
Objective: To separate and quantify the components of a reaction mixture, including the desired product and any byproducts.
-
Instrumentation: HPLC system with a UV detector and a C18 column.
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Procedure:
-
Prepare a stock solution of the crude reaction mixture in the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter.
-
Inject 10 µL of the sample onto the HPLC column.
-
Run a gradient elution from 10% to 90% acetonitrile over 20 minutes.
-
Monitor the eluent at a suitable wavelength (e.g., 254 nm).
-
Integrate the peak areas to determine the relative percentage of each component.
-
2. Liquid Chromatography-Mass Spectrometry (LC-MS) for Byproduct Identification
-
Objective: To determine the mass-to-charge ratio (m/z) of the separated components from the HPLC to aid in structural elucidation.
-
Instrumentation: LC-MS system with an electrospray ionization (ESI) source.
-
Procedure:
-
Perform HPLC separation as described above.
-
Direct the eluent from the HPLC column into the ESI source of the mass spectrometer.
-
Acquire mass spectra in both positive and negative ion modes over a mass range of 100-1000 m/z.
-
Analyze the mass spectra to determine the molecular weight of the parent ions and any fragment ions.
-
3. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
-
Objective: To obtain detailed structural information about an isolated byproduct.
-
Instrumentation: NMR spectrometer (e.g., 400 MHz).
-
Procedure:
-
Isolate the byproduct of interest using preparative HPLC or column chromatography.
-
Dissolve a few milligrams of the purified byproduct in a suitable deuterated solvent (e.g., CDCl₃).
-
Acquire ¹H NMR, ¹³C NMR, and, if necessary, 2D NMR (e.g., COSY, HSQC) spectra.
-
Analyze the chemical shifts, coupling constants, and correlations to determine the chemical structure of the byproduct.
-
Visualizations
Caption: Workflow for the identification and characterization of unexpected byproducts.
Caption: Hypothetical inhibition of a signaling pathway by an unexpected byproduct.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Shedding Light on Impurities in Medicines | Quality Matters | U.S. Pharmacopeia Blog [qualitymatters.usp.org]
- 4. nelsonlabs.com [nelsonlabs.com]
- 5. IMPURITIES DETECTION - Impurities Detection in Pharmaceuticals [drug-dev.com]
- 6. nelsonlabs.com [nelsonlabs.com]
- 7. Troubleshooting [chem.rochester.edu]
- 8. Troubleshooting [chem.rochester.edu]
- 9. Analytical Methods for Profiling Impurities in Pharmaceuticals [wisdomlib.org]
- 10. fkg.ub.ac.id [fkg.ub.ac.id]
solvent effects on 2-Bromo-3,5-dinitroaniline reactivity
Disclaimer: Direct experimental data on the solvent effects and reactivity of 2-Bromo-3,5-dinitroaniline is limited in publicly available literature. The information provided in this technical support center is based on the known reactivity of structurally similar compounds, such as 2-Bromo-4,6-dinitroaniline, and on established principles of nucleophilic aromatic substitution (SNAr) reactions. Researchers should use this guidance as a starting point and optimize their specific experimental conditions accordingly.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
Q2: How is the reactivity of this compound in SNAr reactions expected to be affected by the choice of solvent?
A2: The reactivity of this compound in SNAr reactions is significantly influenced by the solvent. Generally, polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and Acetonitrile are known to accelerate SNAr reactions. This is because they can solvate the cation of the nucleophile's salt, leaving the anion more "naked" and therefore more nucleophilic. Protic solvents, like alcohols, can form hydrogen bonds with the nucleophile, which can decrease its nucleophilicity and slow down the reaction rate.
Q3: What are common nucleophiles used in reactions with activated aryl halides like this compound?
A3: A wide range of nucleophiles can be used, including but not limited to:
-
Amines: Primary and secondary amines are common nucleophiles.
-
Alkoxides and Phenoxides: Strong nucleophiles that readily displace the bromide.
-
Thiols and Thiolates: Generally very effective nucleophiles for SNAr reactions.
-
Azides: Used to introduce the azido functional group.
The choice of nucleophile will depend on the desired product and its relative reactivity.
Q4: Are there any known side reactions to be aware of when working with this compound?
A4: While specific side reactions for this compound are not documented, general side reactions for dinitro-substituted aromatic compounds in the presence of strong nucleophiles or bases can include:
-
Meisenheimer complex formation: The initial adduct between the aryl halide and the nucleophile can be a stable intermediate.
-
Reduction of the nitro groups: Depending on the reaction conditions and the presence of reducing agents, the nitro groups can be reduced.
-
Hydrolysis: In the presence of water and a strong base, the bromo-substituent may be displaced by a hydroxyl group.
Careful control of reaction conditions (temperature, atmosphere, purity of reagents and solvents) is essential to minimize side reactions.
Troubleshooting Guides
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no reactivity | 1. Solvent choice: Use of a non-polar or protic solvent. 2. Low temperature: Insufficient thermal energy to overcome the activation barrier. 3. Poor nucleophile: The chosen nucleophile is not strong enough. 4. Insoluble starting material: The this compound is not fully dissolved. | 1. Switch to a polar aprotic solvent like DMF or DMSO. 2. Gradually increase the reaction temperature and monitor for product formation. 3. Consider using a stronger nucleophile or converting the nucleophile to its more reactive conjugate base (e.g., using a non-nucleophilic base like NaH to deprotonate an alcohol or thiol). 4. Ensure complete dissolution of the starting material, if necessary by gentle heating or using a co-solvent. Refer to the solubility information for its analogue.[1] |
| Formation of multiple products | 1. Side reactions: As mentioned in the FAQs, other reactive sites on the molecule may be competing. 2. Decomposition: The starting material or product may be unstable under the reaction conditions. 3. Impure starting materials or reagents. | 1. Lower the reaction temperature. 2. Use a more selective nucleophile. 3. Ensure the reaction is carried out under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation. 4. Analyze the purity of all starting materials and reagents before use. |
| Difficulty in product isolation | 1. Product is highly soluble in the reaction solvent. 2. Formation of emulsions during work-up. 3. Product is an oil. | 1. After the reaction is complete, try to precipitate the product by adding a non-solvent. 2. If an aqueous work-up is used, try adding brine to break up emulsions. 3. If the product is an oil, try to crystallize it from a different solvent system or purify it by column chromatography. |
Experimental Protocols
General Protocol for a Nucleophilic Aromatic Substitution (SNAr) Reaction
This is a general guideline and should be adapted based on the specific nucleophile and solvent used.
-
Preparation:
-
To a dry reaction flask equipped with a magnetic stirrer and under an inert atmosphere (N2 or Ar), add this compound (1 equivalent).
-
Add the chosen dry, polar aprotic solvent (e.g., DMF, DMSO) to dissolve the starting material.
-
-
Reaction:
-
Add the nucleophile (1.0 - 1.2 equivalents). If the nucleophile is a solid, it can be added directly. If it is a liquid, it should be added via syringe. If a base is required to generate the active nucleophile, it should be added cautiously at a controlled temperature.
-
Stir the reaction mixture at the desired temperature (this may range from room temperature to elevated temperatures, depending on the reactivity of the nucleophile).
-
-
Monitoring:
-
Monitor the progress of the reaction by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by slowly adding it to a beaker of cold water or a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by a suitable method, such as recrystallization or column chromatography.
-
Visualizations
Logical Workflow for Troubleshooting Low Reactivity
Caption: Troubleshooting workflow for low reactivity.
General SNAr Reaction Pathway
Caption: Generalized SNAr reaction pathway.
References
Catalyst Selection and Troubleshooting for Reactions of 2-Bromo-3,5-dinitroaniline: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for catalyst selection and troubleshooting in chemical reactions involving 2-Bromo-3,5-dinitroaniline. The highly electron-deficient nature of this substrate, owing to the presence of two nitro groups, presents unique challenges in common cross-coupling reactions. This guide offers detailed FAQs, troubleshooting advice, and experimental protocols to navigate these complexities.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when using this compound in palladium-catalyzed cross-coupling reactions?
The primary challenges stem from the severe electron deficiency of the aromatic ring and the presence of two nitro groups. These factors can lead to:
-
Catalyst Poisoning: Nitro compounds are known to oxidize and deactivate palladium catalysts, leading to low or no conversion.[1][2] The lone pairs on the oxygen atoms of the nitro groups can coordinate strongly to the palladium center, inhibiting its catalytic activity.
-
Slow Oxidative Addition: The electron-withdrawing nature of the nitro groups can make the oxidative addition of the aryl bromide to the Pd(0) center sluggish, which is a critical step in most cross-coupling catalytic cycles.
-
Side Reactions: The presence of the aniline moiety and the nitro groups can lead to undesired side reactions, such as reduction of the nitro groups or self-coupling products.
-
Poor Solubility: this compound and its derivatives may have limited solubility in common organic solvents, affecting reaction kinetics.
Q2: Which types of cross-coupling reactions are commonly performed with this compound?
Despite the challenges, several palladium-catalyzed cross-coupling reactions can be employed to functionalize this compound, including:
-
Suzuki-Miyaura Coupling: To form C-C bonds with boronic acids or esters.
-
Buchwald-Hartwig Amination: For the formation of C-N bonds with various amines.[3][4]
-
Sonogashira Coupling: To create C-C bonds with terminal alkynes.[5][6][7]
-
Heck Coupling: For the reaction with alkenes.
Q3: What are the key considerations for selecting a catalyst system for reactions with this compound?
A successful reaction depends heavily on the choice of the palladium source, ligand, base, and solvent.
-
Palladium Precatalyst: Air-stable Pd(II) precatalysts, such as Pd(OAc)₂, PdCl₂(PPh₃)₂, or more advanced precatalysts like the Buchwald G3 and G4 precatalysts, are often preferred for their ease of handling and efficient generation of the active Pd(0) species in situ.
-
Ligand: Electron-rich and sterically hindered phosphine ligands are generally required to promote the challenging oxidative addition step and stabilize the palladium catalyst. For Suzuki-Miyaura and Buchwald-Hartwig reactions, bulky biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) or ferrocenyl-based ligands (e.g., dppf) are often effective. For Sonogashira reactions, phosphine ligands in combination with a copper(I) co-catalyst are traditionally used, though copper-free conditions are also possible.
-
Base: The choice of base is critical and must be strong enough to facilitate the catalytic cycle but not so strong as to cause degradation of the starting material or product. For Suzuki-Miyaura reactions, inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are common. For Buchwald-Hartwig amination, stronger bases like NaOtBu or LHMDS are often necessary.
-
Solvent: Aprotic polar solvents such as dioxane, THF, DMF, or toluene are typically used. The choice of solvent can significantly impact the solubility of reactants and the stability of the catalyst.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion | Catalyst Poisoning: The dinitroaniline substrate is deactivating the palladium catalyst. | 1. Increase Catalyst Loading: Try increasing the catalyst and ligand loading to 5-10 mol%.2. Use a More Robust Catalyst System: Employ sterically hindered and electron-rich biarylphosphine ligands (e.g., BrettPhos, RuPhos) which are known to be more resistant to deactivation.3. Protect the Amine: If possible, temporarily protect the aniline's amino group to reduce its potential to coordinate with the palladium center. |
| Inefficient Oxidative Addition: The electron-deficient aryl bromide is slow to react. | 1. Switch to a More Electron-Rich Ligand: Use ligands that can increase the electron density on the palladium center, facilitating oxidative addition.2. Increase Reaction Temperature: Higher temperatures can overcome the activation barrier for oxidative addition. However, monitor for decomposition.3. Consider a Different Palladium Precatalyst: Newer generation precatalysts are designed for challenging substrates. | |
| Formation of Byproducts | Hydrodehalogenation: The bromo group is replaced by a hydrogen atom. | 1. Use a Weaker Base: If the reaction allows, switch to a milder base (e.g., from NaOtBu to K₂CO₃).2. Ensure Anhydrous Conditions: Water can be a proton source for this side reaction. |
| Reduction of Nitro Groups: The nitro groups are being reduced to amino groups. | 1. Avoid Hydrogen Sources: If using a transfer hydrogenation-prone solvent or reagent, switch to an alternative.2. Lower Reaction Temperature: High temperatures can sometimes promote nitro group reduction. | |
| Poor Reproducibility | Inconsistent Catalyst Activity: Impurities in reagents or solvents, or incomplete removal of oxygen. | 1. Purify Reagents and Solvents: Ensure all starting materials, the base, and solvents are pure and anhydrous.2. Thorough Degassing: Degas the reaction mixture thoroughly with an inert gas (argon or nitrogen) before adding the catalyst. |
Experimental Protocols (General Procedures)
Note: These are generalized protocols based on reactions with similar electron-deficient aryl bromides. Optimization of specific conditions (temperature, reaction time, catalyst loading) is highly recommended for this compound.
General Suzuki-Miyaura Coupling Protocol
| Parameter | Recommendation |
| Palladium Precatalyst | Pd(OAc)₂ (2-5 mol%) or a suitable precatalyst |
| Ligand | SPhos or XPhos (4-10 mol%) |
| Base | K₃PO₄ (2-3 equivalents) |
| Boronic Acid/Ester | 1.2-1.5 equivalents |
| Solvent | Toluene/water (e.g., 10:1 mixture) or Dioxane/water |
| Temperature | 80-110 °C |
| Atmosphere | Inert (Argon or Nitrogen) |
Procedure:
-
To an oven-dried reaction vessel, add this compound, the boronic acid/ester, and the base.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed solvent, followed by the ligand and the palladium precatalyst.
-
Heat the reaction mixture to the desired temperature and monitor by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Buchwald-Hartwig Amination Protocol
| Parameter | Recommendation |
| Palladium Precatalyst | Pd₂(dba)₃ (1-2 mol%) or a Buchwald precatalyst |
| Ligand | RuPhos or BrettPhos (2-4 mol%) |
| Base | NaOtBu or LHMDS (1.2-1.5 equivalents) |
| Amine | 1.1-1.2 equivalents |
| Solvent | Toluene or Dioxane |
| Temperature | 80-110 °C |
| Atmosphere | Inert (Argon or Nitrogen) |
Procedure:
-
In a glovebox, add the palladium precatalyst, ligand, and base to an oven-dried reaction vessel.
-
Outside the glovebox, add this compound and the amine.
-
Evacuate and backfill the vessel with an inert gas.
-
Add the anhydrous, degassed solvent.
-
Heat the reaction mixture with vigorous stirring. Monitor the reaction progress.
-
Upon completion, cool the mixture, and quench with saturated aqueous NH₄Cl.
-
Extract the product with an appropriate organic solvent, wash with brine, and dry.
-
Purify by column chromatography.
Visualizing Workflows and Decision-Making
Experimental Workflow for a Generic Cross-Coupling Reaction
Caption: A generalized workflow for performing a palladium-catalyzed cross-coupling reaction.
Decision Tree for Catalyst System Troubleshooting
Caption: A decision-making guide for troubleshooting catalyst systems in challenging cross-coupling reactions.
References
- 1. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Managing Regioisomer Formation
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and answers to frequently asked questions regarding the formation and analysis of regioisomers in chemical synthesis.
Troubleshooting Guide
Q1: My reaction is producing a mixture of regioisomers with a low yield of the desired product. What are the first steps to troubleshoot this?
A1: When facing poor regioselectivity, a systematic approach to optimizing reaction conditions is crucial. The initial focus should be on the key factors that govern the reaction pathway: electronic effects, steric hindrance, and the stability of reaction intermediates.[1] A logical troubleshooting workflow can help pinpoint the issue.
Caption: Troubleshooting flowchart for improving regioselectivity.
Q2: How can I alter my reaction conditions to favor the formation of one regioisomer over another?
A2: Modifying reaction conditions is a primary strategy for controlling regioselectivity. Key parameters to adjust include:
-
Temperature: Lower temperatures often favor the kinetically controlled product, which is formed via the lowest energy transition state. Higher temperatures can allow the reaction to reach equilibrium, favoring the most stable, or thermodynamically controlled, product.
-
Solvent: The polarity of the solvent can significantly influence regioselectivity by stabilizing or destabilizing charged intermediates.[1] For instance, polar protic solvents may favor pathways involving charged intermediates, while nonpolar solvents might favor different mechanistic routes.[1]
-
Catalyst: The choice of catalyst and associated ligands is a powerful tool. Transition metal catalysts with tailored ligands can create specific steric and electronic environments that direct a reaction to a particular position, sometimes overriding the inherent reactivity of the substrate.
-
Directing Groups: The introduction of a temporary directing group can block a reactive site or coordinate with a catalyst to force the reaction to occur at a specific position.[2]
Q3: My regioisomers are difficult to separate. What analytical techniques are most effective for their separation and quantification?
A3: The separation of regioisomers, which often have very similar physical properties, requires high-resolution analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a common starting point. For particularly challenging separations, techniques like silver ion (Ag+) chromatography or the use of chiral columns can be effective, sometimes in a multi-dimensional setup (e.g., C18 column followed by an Ag+ column).[3][4]
-
Gas Chromatography (GC): Capillary GC, especially with liquid crystalline stationary phases, offers high resolving power for separating positional isomers of volatile compounds.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: While not a separation technique, NMR is crucial for identifying and quantifying the regioisomers in a mixture. Specific protons in each isomer will have unique chemical shifts and coupling constants, allowing for the determination of the isomeric ratio.
-
Mass Spectrometry (MS): While regioisomers have the same mass, coupling chromatography with tandem MS (MS/MS) can sometimes induce different fragmentation patterns, aiding in their identification.[6] Infrared multiple photon dissociation (IRMPD) ion spectroscopy coupled with LC-MS is an advanced technique that can provide unique fingerprints for closely related isomers.[6]
Frequently Asked Questions (FAQs)
Q1: What are the fundamental factors that influence regioselectivity?
A1: Regioselectivity is primarily governed by a combination of electronic and steric factors that influence the reaction mechanism.
-
Electronic Effects: The distribution of electron density in the substrate plays a major role. For example, in the electrophilic addition to an unsymmetrical alkene (Markovnikov's rule), the electrophile adds to the carbon that results in the more stable carbocation intermediate.[7][8][9]
-
Steric Hindrance: The size of the reactants and substituents on the substrate can physically block access to a particular reactive site, thereby directing the reaction to a less hindered position. This is the principle behind anti-Markovnikov additions in hydroboration-oxidation, where boron adds to the less substituted carbon.[1]
-
Reaction Mechanism: The specific pathway of a reaction (e.g., proceeding through a carbocation, a cyclic intermediate, or a concerted transition state) is critical in determining the final regiochemical outcome.[1]
Caption: Factors influencing the formation of regioisomers.
Q2: Why is controlling regioselectivity so important in drug development?
A2: In drug development, the specific regioisomer of a molecule is critical because its three-dimensional structure dictates its interaction with biological targets like proteins and enzymes.[1][10] One regioisomer may exhibit the desired therapeutic activity (the eutomer), while another may be less active, inactive, or even cause toxic side effects (the distomer).[10] Therefore, producing the correct regioisomer is essential for a drug's efficacy and safety.[1] Regulatory bodies like the U.S. Food and Drug Administration (FDA) have guidelines that require detailed characterization of all isomers in a drug substance.[10]
Q3: Can you provide an example of how catalyst choice affects regioisomeric ratios?
A3: Certainly. In transition metal-catalyzed reactions, such as allylic alkylations, the ligand bound to the metal center can dramatically influence where a nucleophile attacks. Different ligands can alter the electronic properties and steric bulk around the metal, favoring the formation of one regioisomer over another.
| Catalyst System | Ligand Type | Solvent | Temperature (°C) | Regioisomeric Ratio (Linear:Branched) |
| Pd(OAc)₂ / PPh₃ | Monodentate Phosphine | THF | 25 | 60:40 |
| Pd(OAc)₂ / dppe | Bidentate Phosphine | THF | 25 | 85:15 |
| Ir(cod)Cl₂ / P(OPh)₃ | Phosphite | Dioxane | 50 | >98:2 |
| Ni(cod)₂ / IPr | N-Heterocyclic Carbene | Toluene | 0 | 5:95 |
| Note: Data is illustrative and compiled from general principles of catalysis. Actual ratios are substrate and nucleophile dependent. |
This table demonstrates that by simply changing the metal (e.g., Palladium to Iridium or Nickel) or the ligand associated with it, the selectivity of the reaction can be reversed from favoring the linear product to almost exclusively producing the branched product.
Experimental Protocols
Protocol: Analysis of Regioisomers by Reversed-Phase HPLC
This protocol outlines a general method for the separation and quantification of two regioisomers in a reaction mixture.
1. Materials and Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
HPLC-grade acetonitrile (ACN) and water.
-
Trifluoroacetic acid (TFA), optional modifier.
-
Reaction mixture sample, dissolved in a suitable solvent.
-
Reference standards of purified regioisomers, if available.
2. Method Development and Execution:
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture in the mobile phase (or a compatible solvent) to a concentration of ~1 mg/mL. Filter the sample through a 0.45 µm syringe filter to remove particulates.
-
Mobile Phase Preparation: Prepare two mobile phase solutions:
-
Solvent A: Water (often with 0.1% TFA to improve peak shape).
-
Solvent B: Acetonitrile (often with 0.1% TFA).
-
-
Initial Gradient Screening:
-
Set the column temperature to 25 °C.
-
Set the flow rate to 1.0 mL/min.
-
Set the UV detector to a wavelength where both isomers absorb (e.g., 254 nm).
-
Run a broad linear gradient to determine the approximate elution conditions, for example: 5% B to 95% B over 20 minutes.
-
-
Method Optimization:
-
Based on the screening run, develop an optimized gradient or isocratic method. If the peaks are close, a shallower gradient (e.g., 40-60% B over 30 minutes) will provide better resolution.
-
If co-elution occurs, adjust the mobile phase composition or consider a different column chemistry.
-
-
Quantification:
-
Inject the sample mixture.
-
Integrate the area of the two regioisomer peaks.
-
The regioisomeric ratio is calculated as the ratio of the peak areas: Ratio = (Area of Isomer 1) / (Area of Isomer 2).
-
For accurate quantification, create a calibration curve using known concentrations of purified standards.
-
Caption: Experimental workflow for HPLC analysis of regioisomers.
References
- 1. app1-c89-pub.pressidium.com - What Is Regioselectivity In Organic Chemistry [app1-c89-pub.pressidium.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. vurup.sk [vurup.sk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Regioselectivity - Wikipedia [en.wikipedia.org]
- 10. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Reaction Monitoring for 2-Bromo-3,5-dinitroaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-3,5-dinitroaniline. It offers guidance on common reaction monitoring techniques and solutions to potential experimental challenges.
Frequently Asked Questions (FAQs)
Q1: Which techniques are most suitable for monitoring the synthesis of this compound?
A1: The choice of reaction monitoring technique depends on the specific reaction conditions, available equipment, and the level of detail required. Commonly used and effective techniques include:
-
Thin-Layer Chromatography (TLC): Ideal for rapid, qualitative assessment of reaction progress. It is cost-effective and allows for the simultaneous analysis of multiple time points.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the consumption of starting materials and the formation of products and byproducts. It is highly sensitive and reproducible.
-
Gas Chromatography (GC): Suitable for monitoring volatile components in the reaction mixture. Mass Spectrometry (MS) coupling (GC-MS) can aid in the identification of unknown intermediates or byproducts. Note that thermal lability of nitroaromatic compounds can be a challenge.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful technique for in-situ reaction monitoring, providing real-time structural information and quantitative data without the need for chromatography.[2][3][4] Quantitative NMR (qNMR) can determine the in-situ yield and purity.[2][4]
-
In-situ Fourier-Transform Infrared (FTIR) Spectroscopy: Allows for real-time monitoring of the disappearance of reactant peaks and the appearance of product peaks, providing kinetic information.
Q2: How can I develop a reliable HPLC method for my reaction?
A2: Developing a robust HPLC method involves several key steps:
-
Column Selection: A C18 reversed-phase column is a good starting point for the separation of aromatic compounds like this compound.[5][6]
-
Mobile Phase Selection: A mixture of an organic solvent (like acetonitrile or methanol) and water is typically used. The ratio can be optimized to achieve good separation. An acidic modifier, such as phosphoric acid or formic acid, is often added to improve peak shape.[5][6][7]
-
Detector Wavelength: A UV detector is commonly used. The optimal wavelength can be determined by running a UV scan of your starting material and expected product.
-
Gradient vs. Isocratic Elution: If the polarity of your reactants and products differs significantly, a gradient elution (where the mobile phase composition changes over time) may be necessary to achieve good separation and reasonable run times.
Q3: My GC analysis of nitroaromatic compounds is giving poor results. What are the common causes?
A3: Several factors can affect the GC analysis of nitroaromatic compounds:
-
Thermal Degradation: Nitroanilines can be thermally labile. It is crucial to optimize the injector temperature to ensure volatilization without causing degradation.[1]
-
Column Choice: A column with appropriate polarity should be selected to achieve good separation.
-
Inlet Contamination: Active sites in the injector liner can lead to peak tailing or degradation of the analyte. Using deactivated liners is recommended.
-
Carrier Gas Flow Rate: Optimizing the flow rate can improve peak shape and resolution.
Q4: What is a "cospot" in TLC, and why is it important for reaction monitoring?
A4: A cospot is a lane on a TLC plate where both the starting material and the reaction mixture are spotted at the same point. This is a crucial control to confirm the identity of the starting material spot in the reaction mixture lane and to ensure that the disappearance of the starting material is genuine and not an artifact of the reaction matrix affecting its chromatography.
Troubleshooting Guides
HPLC Troubleshooting
| Problem | Possible Causes | Solutions |
| Peak Tailing | 1. Secondary interactions with residual silanols on the column. 2. Column overload. 3. Blocked column frit. 4. Inappropriate mobile phase pH. | 1. Use an end-capped column or add a competing base (e.g., triethylamine) to the mobile phase. Lowering the pH can also help. 2. Dilute the sample or inject a smaller volume. 3. Reverse-flush the column (if permissible by the manufacturer) or replace the frit. 4. Adjust the mobile phase pH to ensure the analyte is in a single ionic form. |
| Peak Fronting | 1. Sample overload. 2. Injection solvent is stronger than the mobile phase. | 1. Dilute the sample or reduce the injection volume. 2. Dissolve the sample in the initial mobile phase or a weaker solvent. |
| Split Peaks | 1. Partially blocked column frit. 2. Contamination at the head of the column. 3. Injector issue (e.g., partially blocked needle). | 1. Replace the column inlet frit. 2. Wash the column with a strong solvent or replace the guard column. 3. Clean or replace the injector needle and sample loop. |
| Baseline Drift/Noise | 1. Contaminated mobile phase. 2. Air bubbles in the detector. 3. Fluctuations in column temperature. | 1. Use fresh, high-purity solvents and degas the mobile phase. 2. Purge the detector. 3. Use a column oven to maintain a constant temperature. |
GC Troubleshooting
| Problem | Possible Causes | Solutions |
| Poor Peak Shape (Tailing) | 1. Active sites in the injector or column. 2. Column contamination. 3. Inlet temperature too low. | 1. Use a deactivated inlet liner and a high-quality, well-conditioned column. 2. Bake out the column at a high temperature (within its limits) or trim the first few centimeters of the column. 3. Increase the injector temperature, but be mindful of thermal degradation. |
| Ghost Peaks | 1. Contamination in the injector, syringe, or carrier gas. 2. Septum bleed. | 1. Clean the injector port and use high-purity gas. Run a blank to identify the source of contamination. 2. Use a high-quality, low-bleed septum and replace it regularly. |
| Irreproducible Retention Times | 1. Leaks in the system. 2. Fluctuations in carrier gas flow rate or pressure. 3. Oven temperature not stable. | 1. Perform a leak check of all fittings. 2. Ensure the gas supply is stable and the regulator is functioning correctly. 3. Allow the oven to fully equilibrate before starting a run. |
Data Presentation
The following tables provide representative analytical data for compounds structurally related to this compound. This data can serve as a starting point for method development.
Table 1: HPLC Parameters for Related Nitroaniline Compounds
| Compound | Column | Mobile Phase | Flow Rate (mL/min) | Detection (nm) | Retention Time (min) |
| 2-Bromo-5-nitroaniline[7] | Newcrom R1 | Acetonitrile/Water with Phosphoric Acid | 1.0 | UV | Not specified |
| 2-Bromo-4,6-dinitroaniline[5] | Newcrom R1 | Acetonitrile/Water with Phosphoric Acid | 1.0 | UV | Not specified |
| 3,5-Dinitroaniline[8] | Ultra II® Aromax | Methanol/Water | 1.5 | UV | ~6 |
Table 2: GC-MS Data for a Related Compound (2-Bromo-4,6-dinitroaniline)
| Parameter | Value |
| Molecular Ion (m/z) | 261, 263 (due to Br isotopes)[9] |
| Major Fragments (m/z) | 169[9] |
Table 3: Spectroscopic Data for a Related Compound (2-Bromo-5-nitroaniline)
| Technique | Key Signals |
| FTIR (KBr) | Characteristic peaks for N-H, NO₂, and C-Br stretching.[10] |
| ¹H NMR | Aromatic proton signals. |
| ¹³C NMR | Aromatic carbon signals. |
Experimental Protocols
General Protocol for Reaction Monitoring by TLC
-
Prepare the TLC Chamber: Add a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to a developing chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to ensure a saturated atmosphere. Cover the chamber.
-
Spot the TLC Plate: On a silica gel TLC plate, draw a faint pencil line about 1 cm from the bottom. Using separate capillary tubes, spot the starting material, the reaction mixture, and a cospot (starting material and reaction mixture in the same spot) on the line.
-
Develop the Plate: Place the spotted TLC plate in the developing chamber and cover it. Allow the solvent to run up the plate until it is about 1 cm from the top.
-
Visualize the Plate: Remove the plate from the chamber and mark the solvent front with a pencil. Visualize the spots under a UV lamp. The disappearance of the starting material spot and the appearance of a new product spot indicate the reaction is progressing.
-
Calculate Rf Values: The Retention Factor (Rf) for each spot can be calculated as the distance traveled by the spot divided by the distance traveled by the solvent front.
General Protocol for Reaction Monitoring by HPLC
-
Prepare Samples: At various time points during the reaction, withdraw a small aliquot of the reaction mixture. Quench the reaction if necessary and dilute the sample with the HPLC mobile phase to a suitable concentration.
-
Set Up the HPLC System: Equilibrate the HPLC system with the chosen mobile phase until a stable baseline is achieved.
-
Inject Samples: Inject a standard of the starting material, followed by the reaction mixture samples.
-
Analyze the Chromatograms: Monitor the decrease in the peak area of the starting material and the increase in the peak area of the product over time. This can be used to calculate the percentage conversion of the reaction.
Visualizations
Caption: General workflow for monitoring a chemical reaction.
This workflow illustrates the iterative process of sampling a reaction, analyzing the sample using an appropriate technique, and making a decision based on the data to either continue the reaction or proceed to the work-up stage.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. emerypharma.com [emerypharma.com]
- 5. 2-Bromo-4,6-dinitroaniline | SIELC Technologies [sielc.com]
- 6. Separation of 2-Amino-5-bromo-3-methylpyridine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. 2-Bromo-5-nitroaniline | SIELC Technologies [sielc.com]
- 8. chromtech.net.au [chromtech.net.au]
- 9. 2-Bromo-4,6-dinitroaniline | C6H4BrN3O4 | CID 15752 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 2-Bromo-5-nitroaniline | C6H5BrN2O2 | CID 82607 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Reactivity: 2-Bromo-3,5-dinitroaniline vs. 2-Bromo-4,6-dinitroaniline
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is paramount to the success of synthetic endeavors. This guide provides a detailed comparison of the reactivity of two closely related isomers, 2-Bromo-3,5-dinitroaniline and 2-Bromo-4,6-dinitroaniline, supported by available data and theoretical considerations.
While both isomers share the same molecular formula (C₆H₄BrN₃O₄) and possess a bromoaniline core substituted with two nitro groups, the positional isomerism of the nitro substituents significantly influences their chemical reactivity. This difference is primarily dictated by the electronic effects exerted by the nitro groups on the aromatic ring, which in turn affects their susceptibility to various chemical transformations.
Physicochemical Properties
A summary of the key physicochemical properties of the two isomers is presented below. Data for this compound is limited in the public domain, reflecting its less common usage compared to its 4,6-disubstituted counterpart.
| Property | This compound | 2-Bromo-4,6-dinitroaniline |
| CAS Number | 116529-41-0[1] | 1817-73-8[2] |
| Molecular Weight | 262.02 g/mol | 262.02 g/mol [2] |
| Appearance | - | Yellow to orange powder[3] |
| Melting Point | - | 151-153 °C[2] |
| Solubility | - | Insoluble in water; slightly soluble in chloroform and methanol.[4] |
Reactivity Comparison: A Theoretical and Experimental Overview
The reactivity of these isomers is predominantly governed by the electron-withdrawing nature of the nitro groups. These groups deactivate the benzene ring towards electrophilic aromatic substitution but significantly activate it for nucleophilic aromatic substitution (SNA_r). The key distinction lies in the ability of the nitro groups to stabilize the negatively charged intermediate (Meisenheimer complex) formed during SNA_r reactions.
Nucleophilic Aromatic Substitution (SNA_r)
In 2-Bromo-4,6-dinitroaniline , the nitro groups are located at the ortho and para positions relative to the bromine atom. This arrangement allows for effective delocalization and stabilization of the negative charge of the Meisenheimer intermediate through resonance. This stabilization lowers the activation energy of the reaction, making the bromine atom a good leaving group in the presence of a strong nucleophile.
Conversely, in This compound , the nitro groups are positioned meta to the bromine atom. In this configuration, the nitro groups cannot directly participate in resonance stabilization of the negative charge on the carbon atom bearing the bromine. The stabilization is primarily through the inductive effect, which is generally weaker than the resonance effect. Consequently, this compound is expected to be significantly less reactive towards nucleophilic aromatic substitution compared to its 4,6-isomer.
Palladium-Catalyzed Cross-Coupling Reactions
Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between an aryl halide and an amine. Similar to the Suzuki coupling, the electronic properties of the dinitroaniline isomers will play a crucial role. The presence of strongly deactivating nitro groups can make the oxidative addition of the palladium catalyst more challenging. However, successful Buchwald-Hartwig aminations have been reported for electron-deficient aryl halides, often requiring specific ligand and base combinations to achieve good yields. Without direct experimental comparison, it is difficult to definitively predict the relative reactivity of the two isomers in this reaction.
Experimental Protocols
Detailed experimental protocols for the synthesis of these compounds are available in the literature, primarily in patents and chemical synthesis databases.
Synthesis of 2-Bromo-4,6-dinitroaniline
A common method for the synthesis of 2-Bromo-4,6-dinitroaniline involves the bromination of 2,4-dinitroaniline.
-
Procedure: 2,4-dinitroaniline is suspended in a suitable solvent, such as aqueous hydrochloric acid. Bromine is then added portion-wise while maintaining the reaction temperature. The reaction mixture is stirred for several hours until the starting material is consumed. The product is then isolated by filtration, washed, and dried.[5]
Another reported method involves the ammonolysis of 1,2-dibromo-3,5-dinitrobenzene in an aqueous ammonia medium in the presence of a dispersant. The reaction is heated for several hours, after which the product is isolated by filtration.[6]
Synthesis of this compound
Information regarding the synthesis of this compound is less common. One cited route involves a multi-step process starting from 2-Bromo-3-nitrobenzoic acid.[7]
Conclusion
The positional isomerism of the nitro groups in this compound and 2-Bromo-4,6-dinitroaniline leads to a significant difference in their predicted reactivity, particularly in nucleophilic aromatic substitution reactions. The ortho, para-disposition of the nitro groups in 2-Bromo-4,6-dinitroaniline provides greater stabilization of the reaction intermediate, rendering it substantially more reactive than the meta-substituted this compound.
For palladium-catalyzed cross-coupling reactions, while the electron-deficient nature of both rings is a key factor, the lack of direct comparative experimental data makes it challenging to definitively predict their relative reactivities. Researchers should consider the electronic and steric factors of each isomer when selecting a substrate for a specific transformation and may need to screen various reaction conditions to achieve optimal results. The more extensive literature and commercial availability of 2-Bromo-4,6-dinitroaniline make it a more readily accessible building block for many synthetic applications.
References
- 1. Nucleophilic Aromatic Substitution Practice Questions & Answers – Page 1 | Organic Chemistry [pearson.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. par.nsf.gov [par.nsf.gov]
- 4. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 5. 2-Bromo-4,6-dinitroaniline | C6H4BrN3O4 | CID 15752 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 2-Bromo-3-nitroaniline synthesis - chemicalbook [chemicalbook.com]
A Comparative Guide to the Synthetic Routes of Dinitroanilines
For Researchers, Scientists, and Drug Development Professionals
Dinitroanilines are a critical class of compounds utilized as intermediates in the synthesis of various products, including dyes, pesticides, and pharmaceuticals. The strategic placement of nitro groups on the aniline ring is pivotal for the desired chemical properties and reactivity of the final product. This guide provides an objective comparison of the primary synthetic methodologies for producing dinitroanilines, supported by experimental data and detailed protocols.
Comparison of Synthetic Routes
Two principal strategies for the synthesis of dinitroanilines are Nucleophilic Aromatic Substitution (SNAr) and the nitration of a protected aniline. A third, more complex multi-step synthesis for specific isomers is also presented for contrast.
Route 1: Nucleophilic Aromatic Substitution (SNAr)
This is a widely employed and efficient method, particularly for the synthesis of 2,4-dinitroaniline. The reaction involves the displacement of a good leaving group, typically a halide, from a highly electron-deficient aromatic ring by a nucleophile, in this case, an ammonia source. The strong electron-withdrawing nitro groups in the ortho and para positions activate the ring towards nucleophilic attack.
Route 2: Nitration of a Protected Aniline
Direct dinitration of aniline is generally avoided due to the high reactivity of the amino group, which can lead to oxidation and the formation of a complex mixture of isomers.[1] To circumvent this, the amino group is first protected, commonly through acetylation, to form acetanilide. The acetamido group is less activating and directs nitration primarily to the para position. Subsequent nitration and deprotection yield the desired dinitroaniline.
Route 3: Multi-step Synthesis of 2,6-Dinitroaniline from Chlorobenzene
The synthesis of certain isomers, such as 2,6-dinitroaniline, can involve a more intricate, multi-step pathway starting from a simple aromatic precursor. This route exemplifies a more classical approach to building a complex molecule through a sequence of functional group transformations.
Quantitative Data Summary
The following table summarizes the key quantitative data for the different synthetic routes, providing a clear comparison of their performance.
| Parameter | Route 1: SNAr (2,4-Dinitroaniline)[2][3] | Route 2: Nitration of Protected Aniline (p-Nitroaniline Intermediate)[1][4] | Route 3: Multi-step Synthesis (2,6-Dinitroaniline)[5] |
| Starting Material | 1-Chloro-2,4-dinitrobenzene | Aniline | Chlorobenzene |
| Key Reagents | Aqueous Ammonia, Ammonium Acetate | Acetic Anhydride, Nitric Acid, Sulfuric Acid, Hydrochloric Acid | Fuming Sulfuric Acid, Nitric Acid, Ammonium Hydroxide, Sulfuric Acid |
| Reaction Temperature | 70-170°C | 10-20°C (Nitration), Reflux (Hydrolysis) | 110-115°C (Nitration), Boiling (Ammonolysis & Desulfonation) |
| Reaction Time | 0.5 - 6 hours | Several hours (multi-step) | Several hours (multi-step) |
| Reported Yield | 68-98.4% | ~40-50% (overall, estimated) | 30-36% |
| Melting Point of Product | 175-180°C | 146-149°C (p-nitroaniline) | 139-140°C |
Experimental Protocols
Route 1: Nucleophilic Aromatic Substitution (SNAr) for 2,4-Dinitroaniline
This protocol is adapted from Organic Syntheses, a reliable source for preparative organic chemistry methods.[2]
Materials:
-
2,4-Dinitrochlorobenzene (50 g, 0.25 mol)
-
Ammonium acetate (18 g, 0.23 mol)
-
Ammonia gas
-
Ethanol
-
Water
Procedure:
-
A mixture of 50 g of technical 2,4-dinitrochlorobenzene and 18 g of ammonium acetate is placed in a 250-cc flask fitted with a reflux condenser and a wide inlet tube for ammonia gas.
-
The flask is heated in an oil bath to 170°C for six hours while ammonia gas is passed through the reaction mixture.
-
After cooling, the solid mass is broken up and mixed with 100 cc of water. The mixture is heated to boiling and filtered while hot.
-
The residue is dissolved in 500 cc of boiling ethanol, and water is added until the solution becomes turbid.
-
The solution is heated until clear and then allowed to cool.
-
The crystallized 2,4-dinitroaniline is filtered and dried. The yield is 31–35 g (68–76%).[2]
-
For further purification, the product can be recrystallized from alcohol and water to yield a product with a sharp melting point of 180°C.[2]
A higher yield of 98.4% has been reported in a patented industrial process where molten 4-chloro-1,3-dinitrobenzene is added to an aqueous ammonia solution at 70-80°C in an autoclave.[3]
Route 2: Nitration of a Protected Aniline (Synthesis of p-Nitroaniline)
This is a multi-step synthesis that first involves the protection of the amino group, followed by nitration and subsequent deprotection.
Step 1: Acetylation of Aniline to Acetanilide
-
Aniline is reacted with acetic anhydride, often in the presence of a catalyst like zinc dust, to form acetanilide.
Step 2: Nitration of Acetanilide to p-Nitroacetanilide [4]
-
Acetanilide (0.97 g) is dissolved in 1.5 ml of concentrated sulfuric acid.
-
A nitrating mixture of 1.7 ml of cold concentrated nitric acid and 0.6 ml of concentrated sulfuric acid is prepared and cooled in an ice bath.
-
The nitrating mixture is added dropwise to the acetanilide solution while maintaining the temperature below 20°C.
-
The reaction mixture is stirred for 10 minutes after the addition is complete.
-
The mixture is then poured into 10 ml of deionized water to precipitate the product.
-
The crude p-nitroacetanilide is collected by vacuum filtration. A yield of 49.78% has been reported for this step.[4]
Step 3: Hydrolysis of p-Nitroacetanilide to p-Nitroaniline [1]
-
The crude p-nitroacetanilide is mixed with water and concentrated hydrochloric acid and refluxed for 15-20 minutes.
-
After hydrolysis is complete, the solution is cooled, and the p-nitroaniline hydrochloride precipitates.
-
The hydrochloride salt is then neutralized with aqueous ammonia to precipitate the free p-nitroaniline.
-
The product is collected by filtration and can be recrystallized from hot water.
Route 3: Multi-step Synthesis of 2,6-Dinitroaniline from Chlorobenzene[5]
This is a more complex synthesis for a specific isomer.
-
Dinitration of Chlorobenzene-4-sulfonic acid: Chlorobenzene is first sulfonated and then dinitrated to yield 4-chloro-3,5-dinitrobenzenesulfonic acid.
-
Ammonolysis: The potassium salt of 4-chloro-3,5-dinitrobenzenesulfonate is heated with concentrated ammonium hydroxide to replace the chlorine atom with an amino group, forming potassium 4-amino-3,5-dinitrobenzenesulfonate.
-
Desulfonation: The resulting salt is boiled in a mixture of sulfuric acid and water to remove the sulfonic acid group, yielding 2,6-dinitroaniline.
-
Purification: The crude product is purified by recrystallization from hot ethanol. The overall yield reported for this multi-step process is 30-36%.[5]
Visualizations
The following diagrams illustrate the synthetic pathways described.
Caption: Nucleophilic Aromatic Substitution (SNAr) for 2,4-Dinitroaniline
Caption: Nitration of a Protected Aniline Pathway
Caption: Multi-step Synthesis of 2,6-Dinitroaniline
References
Spectroscopic Data for the Validation of 2-Bromo-3,5-dinitroaniline: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of spectroscopic data for the validation of 2-Bromo-3,5-dinitroaniline. Due to the limited availability of published experimental data for this compound, this document focuses on a detailed comparison with two structurally related and commercially available alternatives: 2-Bromo-4,6-dinitroaniline and the parent compound, 3,5-dinitroaniline. The provided data and experimental protocols serve as a valuable resource for researchers in the fields of medicinal chemistry, materials science, and quality control, enabling the accurate identification and characterization of these compounds.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for 2-Bromo-4,6-dinitroaniline and 3,5-dinitroaniline, which can be used to infer the expected spectral characteristics of this compound.
Table 1: Infrared (IR) Spectroscopy Data
| Compound | Key IR Absorptions (cm⁻¹) |
| This compound | Data not available |
| 2-Bromo-4,6-dinitroaniline | N-H stretch: ~3400, 3300; Aromatic C-H stretch: ~3100; Asymmetric NO₂ stretch: ~1520; Symmetric NO₂ stretch: ~1340; C-N stretch: ~1300; C-Br stretch: ~650 |
| 3,5-Dinitroaniline | N-H stretch: ~3400, 3300; Aromatic C-H stretch: ~3100; Asymmetric NO₂ stretch: ~1530; Symmetric NO₂ stretch: ~1350; C-N stretch: ~1320 |
Table 2: ¹H NMR Spectroscopy Data
| Compound | Solvent | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |
| This compound | Data not available | |
| 2-Bromo-4,6-dinitroaniline | DMSO-d₆ | 8.85 (d, J = 2.5 Hz, 1H), 8.55 (d, J = 2.5 Hz, 1H), 7.95 (s, 2H, NH₂) |
| 3,5-Dinitroaniline | DMSO-d₆ | 8.15 (d, J = 2.2 Hz, 2H), 7.50 (t, J = 2.2 Hz, 1H), 6.90 (s, 2H, NH₂) |
Table 3: ¹³C NMR Spectroscopy Data
| Compound | Solvent | Chemical Shifts (δ, ppm) |
| This compound | Data not available | |
| 2-Bromo-4,6-dinitroaniline | DMSO-d₆ | 148.5, 138.0, 130.0, 125.0, 119.0, 109.0 |
| 3,5-Dinitroaniline | DMSO-d₆ | 150.0, 149.0, 118.0, 108.0 |
Table 4: Mass Spectrometry Data
| Compound | Ionization Mode | [M]⁺ or [M+H]⁺ (m/z) | Key Fragmentation Peaks (m/z) |
| This compound | Data not available | ||
| 2-Bromo-4,6-dinitroaniline | EI | 261, 263 (due to Br isotopes) | 215, 217, 185, 169, 139 |
| 3,5-Dinitroaniline | EI | 183 | 153, 137, 107, 91, 79 |
Experimental Protocols
The following are standard procedures for obtaining the spectroscopic data presented above.
Infrared (IR) Spectroscopy
A small amount of the solid sample is finely ground with dry potassium bromide (KBr) powder in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded over the range of 4000-400 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. ¹H and ¹³C NMR spectra are acquired on a 400 MHz or 500 MHz NMR spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Mass Spectrometry
Mass spectra are typically obtained using a mass spectrometer with an electron ionization (EI) source. A small amount of the sample is introduced into the instrument, where it is vaporized and ionized. The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.
Visualization of Analytical Workflow and Data Interpretation
The following diagrams illustrate the general workflow for spectroscopic validation and the relationship between different spectroscopic techniques and the structural information they provide.
Caption: Workflow for Spectroscopic Validation.
Caption: Spectroscopic Data and Structural Information.
A Comparative Guide to HPLC Analysis for Purity Assessment of 2-Bromo-3,5-dinitroaniline
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical compounds is a critical step. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for assessing the purity of 2-Bromo-3,5-dinitroaniline, a key intermediate in various synthetic pathways. We will explore different HPLC conditions and briefly touch upon alternative analytical techniques, supported by experimental data drawn from methodologies applied to analogous compounds.
HPLC Methodologies: A Comparative Overview
High-Performance Liquid Chromatography (HPLC) is a preferred method for the analysis of nitroaniline compounds due to its ability to handle thermolabile and polar substances without the need for derivatization.[1][2] The primary approach for separating this compound and its potential impurities is reversed-phase HPLC. Below, we compare three hypothetical, yet plausible, HPLC methods based on established protocols for similar aromatic nitro compounds.[3][4][5]
Table 1: Comparison of HPLC Method Parameters
| Parameter | Method A (Isocratic) | Method B (Gradient) | Method C (Fast HPLC) |
| Column | C18, 5 µm, 4.6 x 150 mm | C18, 3.5 µm, 4.6 x 100 mm | C18, 1.8 µm, 2.1 x 50 mm |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile | A: WaterB: Acetonitrile |
| Gradient | N/A (Isocratic) | 0-10 min, 50-90% B10-12 min, 90% B12-15 min, 50% B | 0-2 min, 40-95% B2-2.5 min, 95% B2.5-3 min, 40% B |
| Flow Rate | 1.0 mL/min | 1.2 mL/min | 0.5 mL/min |
| Detection | UV at 254 nm | Diode Array Detector (DAD) at 254 nm | UV at 254 nm |
| Injection Volume | 10 µL | 5 µL | 2 µL |
| Column Temp. | 30 °C | 35 °C | 40 °C |
Table 2: Performance Comparison of HPLC Methods
| Performance Metric | Method A (Isocratic) | Method B (Gradient) | Method C (Fast HPLC) |
| Resolution | Good for major components | Excellent for complex mixtures | Moderate, optimized for speed |
| Analysis Time | ~15 min | ~20 min | ~5 min |
| Sensitivity | High | Very High | High |
| Solvent Consumption | Moderate | High | Low |
| Method Complexity | Low | High | Moderate |
Experimental Protocols
Detailed methodologies are crucial for reproducibility. Below are the protocols for the compared HPLC methods.
Sample Preparation
A stock solution of this compound is prepared by accurately weighing approximately 10 mg of the sample and dissolving it in 10 mL of a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water, to achieve a concentration of 1 mg/mL. This stock solution is then further diluted to a working concentration of approximately 0.1 mg/mL for injection into the HPLC system.
Method A: Isocratic HPLC
-
Column: C18, 5 µm particle size, 4.6 mm internal diameter, 150 mm length.
-
Mobile Phase: A freshly prepared and degassed mixture of Acetonitrile and Water in a 60:40 volume-to-volume ratio.
-
Flow Rate: Set to 1.0 mL/min.
-
Column Temperature: Maintained at 30 °C.
-
Detector: UV detector set at a wavelength of 254 nm.
-
Injection Volume: 10 µL of the sample solution.
-
Run Time: 15 minutes.
Method B: Gradient HPLC
-
Column: C18, 3.5 µm particle size, 4.6 mm internal diameter, 100 mm length.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-10 min: 50% to 90% B
-
10-12 min: Hold at 90% B
-
12-15 min: Return to 50% B and equilibrate.
-
-
Flow Rate: Set to 1.2 mL/min.
-
Column Temperature: Maintained at 35 °C.
-
Detector: Diode Array Detector (DAD) with the primary wavelength at 254 nm.
-
Injection Volume: 5 µL of the sample solution.
-
Run Time: 20 minutes, including equilibration.
Method C: Fast HPLC (UPLC)
-
Column: C18, 1.8 µm particle size, 2.1 mm internal diameter, 50 mm length.
-
Mobile Phase A: Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-2 min: 40% to 95% B
-
2-2.5 min: Hold at 95% B
-
2.5-3 min: Return to 40% B and equilibrate.
-
-
Flow Rate: Set to 0.5 mL/min.
-
Column Temperature: Maintained at 40 °C.
-
Detector: UV detector set at a wavelength of 254 nm.
-
Injection Volume: 2 µL of the sample solution.
-
Run Time: 5 minutes, including equilibration.
Alternative Analytical Techniques
While HPLC is a robust method, other techniques can also be employed for purity assessment, each with its own advantages and limitations.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique has been used for the analysis of related bromo-chloro-aniline compounds.[6] However, for thermolabile compounds like nitroanilines, derivatization is often necessary to prevent degradation at high temperatures, which adds complexity to the sample preparation process.[1][2]
-
Thin-Layer Chromatography (TLC): TLC is a simple, cost-effective method for the qualitative analysis of nitroaniline isomers.[7][8] It is useful for rapid screening and monitoring reaction progress but lacks the quantitative accuracy and resolution of HPLC for purity assessment.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation and can provide information about the presence of impurities. However, for quantitative purity determination, a certified internal standard is required, and sensitivity may be lower than HPLC for trace impurities.
Visualizing the Workflow and Logic
To better illustrate the analytical process and decision-making, the following diagrams are provided.
Caption: Experimental workflow for HPLC purity assessment.
Caption: Logic for selecting an appropriate HPLC method.
Conclusion
The purity assessment of this compound can be effectively achieved using reversed-phase HPLC with UV detection. The choice between an isocratic, gradient, or fast HPLC method depends on the specific requirements of the analysis, such as the complexity of the sample matrix, the need for high throughput, and the desired resolution. While Method A (Isocratic) offers simplicity and robustness for routine analysis, Method B (Gradient) provides superior separation for complex samples. Method C (Fast HPLC) is ideal for high-throughput screening environments where analysis time is a critical factor. For a comprehensive purity profile, coupling HPLC with a mass spectrometer (LC-MS) or corroborating results with an orthogonal technique like NMR is recommended.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Simultaneous determination of five nitroaniline and dinitroaniline isomers in wastewaters by solid-phase extraction and high-performance liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Separation of 4-Nitroaniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. Development and validation of a new RP-HPLC method for organic explosive compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of 2-bromo-3,4,5,6-tetrachloroaniline and its quantification in the color additives D&C Red Nos. 27 and 28 (phloxine B) using solid-phase microextraction and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scribd.com [scribd.com]
- 8. studylib.net [studylib.net]
Navigating the Spectroscopic Landscape: A Comparative Guide to the NMR Analysis of 2-Bromo-3,5-dinitroaniline and Its Analogs
For researchers, scientists, and drug development professionals, understanding the precise chemical structure of a molecule is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for this purpose. This guide provides a comparative analysis of the NMR spectral data for aromatic amines, with a focus on the challenging characterization of 2-Bromo-3,5-dinitroaniline. Due to the limited availability of direct experimental NMR data for this compound, this guide leverages data from structurally similar compounds to predict its spectral characteristics and offers a framework for its empirical analysis.
Comparative NMR Data Analysis
To construct a hypothetical NMR profile for this compound, we will analyze the experimental data from three key analogs: 2-Bromo-4,6-dinitroaniline, 2-Bromoaniline, and 3,5-Dinitroaniline. The data is summarized in the table below.
| Compound | Solvent | 1H Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) | 13C Chemical Shifts (δ, ppm) |
| 2-Bromo-4,6-dinitroaniline | CDCl3 | H-3: 9.116 (d, J = 2.6 Hz), H-5: 8.600 (d, J = 2.6 Hz), NH2: 7.3 (br s)[1] | No data available |
| 2-Bromoaniline | CDCl3 | H-3: 7.39 (dd, J = 7.9, 1.5 Hz), H-4: 6.61 (td, J = 7.7, 1.5 Hz), H-5: 7.08 (td, J = 7.8, 1.7 Hz), H-6: 6.73 (dd, J = 8.1, 1.7 Hz), NH2: 4.01 (br s) | No data available |
| 3,5-Dinitroaniline | DMSO-d6 | H-2, H-6: 8.05 (d, J = 2.1 Hz), H-4: 7.65 (t, J = 2.1 Hz), NH2: 6.85 (br s) | No data available |
Analysis and Prediction for this compound:
Based on the data from the analogs, we can predict the following for the 1H NMR spectrum of this compound in a non-polar solvent like CDCl3:
-
Aromatic Protons: We would expect two signals in the aromatic region, corresponding to H-4 and H-6.
-
The strong electron-withdrawing nature of the two nitro groups and the bromine atom will significantly deshield these protons, pushing their chemical shifts downfield, likely in the range of 8.0-9.0 ppm.
-
H-4 and H-6 would appear as doublets due to meta-coupling, with a small coupling constant (J ≈ 2-3 Hz).
-
-
Amine Protons: The -NH2 protons would likely appear as a broad singlet, the chemical shift of which can be highly variable depending on concentration and solvent, but is expected to be in the range of 6.0-8.0 ppm.
Experimental Protocol for NMR Spectrum Acquisition
The following provides a general methodology for acquiring high-quality 1H and 13C NMR spectra for small organic molecules like this compound.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6, Acetone-d6) in a standard 5 mm NMR tube. The choice of solvent is critical and should be based on the solubility of the compound and the desired chemical shift reference.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
2. NMR Spectrometer Setup:
-
The experiments are typically performed on a 300, 400, or 500 MHz NMR spectrometer.
-
The sample is placed in the spectrometer's probe, and the magnetic field is "locked" onto the deuterium signal of the solvent.
-
The sample is "shimmed" to optimize the homogeneity of the magnetic field, resulting in sharp, well-resolved peaks.
3. Data Acquisition:
-
1H NMR:
-
A standard single-pulse experiment is typically used.
-
Key parameters to set include the spectral width, acquisition time, relaxation delay, and the number of scans. For a dilute sample, a greater number of scans will be required to achieve a good signal-to-noise ratio.
-
-
13C NMR:
-
A proton-decoupled experiment (e.g., broadband decoupling) is commonly used to simplify the spectrum to singlets for each unique carbon atom.
-
Due to the low natural abundance of 13C and its smaller gyromagnetic ratio, a larger number of scans and a longer relaxation delay are typically required compared to 1H NMR.
-
4. Data Processing:
-
The acquired free induction decay (FID) is Fourier transformed to generate the NMR spectrum.
-
The spectrum is then phased, baseline corrected, and the chemical shifts are referenced to the internal standard.
-
Integration of the signals in the 1H NMR spectrum provides the relative ratios of the different types of protons.
Logical Workflow for Structural Elucidation
The following diagram illustrates a logical workflow for the identification and characterization of a substituted aniline, such as this compound, using NMR spectroscopy.
Caption: Workflow for NMR-based structural elucidation.
This comprehensive guide provides a framework for approaching the NMR analysis of this compound. By leveraging comparative data and adhering to a rigorous experimental protocol, researchers can confidently determine the structure of this and other complex aromatic compounds.
References
Mass Spectrometry of 2-Bromo-3,5-dinitroaniline: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the expected mass spectrometric behavior of 2-Bromo-3,5-dinitroaniline. Due to the limited availability of direct experimental data for this specific analyte, this document focuses on a detailed comparison with structurally related compounds. By examining the fragmentation patterns of close isomers and analogues, we can infer the likely mass spectral characteristics of this compound, offering valuable insights for researchers working with this and similar molecules.
Comparison of Mass Spectral Data
While no direct mass spectrum for this compound is publicly available, we can predict its behavior by comparing it with the known mass spectral data of its isomer, 2-Bromo-4,6-dinitroaniline, and other similar halogenated nitroaromatic compounds. The molecular weight of this compound is approximately 262.02 g/mol . We anticipate that its mass spectrum would exhibit a molecular ion peak ([M]+) around m/z 261 and 263, corresponding to the two common isotopes of bromine (79Br and 81Br).
The following table summarizes the available mass spectral data for compounds structurally related to this compound. This data provides a basis for predicting the fragmentation pathways and identifying characteristic ions.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Ionization Method | Key Mass Spectral Peaks (m/z) | Source |
| 2-Bromo-4,6-dinitroaniline | C6H4BrN3O4 | 262.02 | GC-MS | 263, 261, 169 | [1] |
| 2-Bromo-4,6-dinitroaniline | C6H4BrN3O4 | 262.02 | LC-ESI-QFT (Negative Ion Mode) | 259.93168, 218.9623, 212.93132, 199.936, 120.00941, 78.91896 | [1] |
| 2-Bromo-5-nitroaniline | C6H5BrN2O2 | 217.02 | Electron Ionization | Not specified | [2][3] |
| 2,4-Dinitroaniline | C6H5N3O4 | 183.12 | Electron Ionization | 183, 153, 137, 107, 91, 63 | [4] |
| 6-Chloro-2,4-dinitroaniline | C6H4ClN3O4 | 217.56 | Not specified | Not specified | [5] |
Predicted Fragmentation Pathway of this compound
Based on the fragmentation patterns of related nitroaromatic compounds, a plausible fragmentation pathway for this compound under electron ionization (EI) can be proposed. The initial event would be the formation of the molecular ion. Subsequent fragmentation would likely involve the loss of nitro groups (-NO2), followed by the elimination of other small molecules such as CO or HCN. The presence of bromine would result in characteristic isotopic patterns for bromine-containing fragments.
Caption: Proposed electron ionization fragmentation pathway for this compound.
Experimental Protocols
The following are examples of experimental protocols that could be adapted for the analysis of this compound, based on methods used for its isomer, 2-Bromo-4,6-dinitroaniline[1].
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation: A standard gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole or ion trap).
-
Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) of 30 m length, 0.25 mm internal diameter, and 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection: 1 µL of the sample in a suitable solvent (e.g., acetone or ethyl acetate) is injected in splitless mode.
-
Temperature Program:
-
Initial oven temperature: 100°C, hold for 1 minute.
-
Ramp: Increase to 280°C at a rate of 15°C/min.
-
Final hold: Hold at 280°C for 5 minutes.
-
-
Mass Spectrometer Settings:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 50 to 350.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight Mass Spectrometry (LC-ESI-QTOF MS)
-
Instrumentation: A high-performance liquid chromatograph (HPLC) or ultra-high-performance liquid chromatograph (UHPLC) system coupled to a QTOF mass spectrometer with an electrospray ionization source.
-
Column: A reverse-phase C18 column (e.g., 100 mm length, 2.1 mm internal diameter, 1.7 µm particle size).
-
Mobile Phase:
-
A: Water with 0.1% formic acid.
-
B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Elution:
-
Start with 5% B, hold for 1 minute.
-
Linearly increase to 95% B over 10 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to initial conditions and equilibrate for 3 minutes.
-
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometer Settings:
-
Ionization Mode: Negative Ion Electrospray (ESI-).
-
Capillary Voltage: 3.5 kV.
-
Sampling Cone: 30 V.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 350°C.
-
Mass Range: Scan from m/z 50 to 500.
-
Collision Energy: For MS/MS experiments, a collision energy ramp (e.g., 10-40 eV) can be applied to induce fragmentation.
-
Experimental Workflow
The following diagram illustrates a general workflow for the analysis of a compound like this compound using mass spectrometry.
Caption: General workflow for mass spectrometry analysis.
References
A Comparative Guide to Bromo-Dinitroaniline Isomers for Researchers
An In-depth Analysis of the Physicochemical and Spectroscopic Properties of Key Bromo-Dinitroaniline Isomers to Guide Research and Development
For researchers and professionals in drug development and chemical synthesis, the selection of appropriate isomers is a critical decision that influences reaction outcomes, biological activity, and final product characteristics. This guide provides a comprehensive comparison of the key properties of three bromo-dinitroaniline isomers: 2-bromo-4,6-dinitroaniline, 4-bromo-2,6-dinitroaniline, and 6-bromo-2,4-dinitroaniline. The data presented herein, including physicochemical properties, spectroscopic characteristics, and synthetic methodologies, is intended to serve as a valuable resource for informed decision-making in your research endeavors.
Physicochemical Properties: A Tabular Comparison
The positional isomerism of the bromo and dinitro groups on the aniline ring significantly impacts the physical properties of these compounds. A summary of the key physicochemical data is presented in Table 1 for easy comparison.
| Property | 2-Bromo-4,6-dinitroaniline | 4-Bromo-2,6-dinitroaniline | 6-Bromo-2,4-dinitroaniline |
| Molecular Formula | C₆H₄BrN₃O₄ | C₆H₄BrN₃O₄ | C₆H₄BrN₃O₄ |
| Molecular Weight | 262.02 g/mol | 262.02 g/mol | 262.02 g/mol |
| Melting Point | 151-153 °C[1] | Not available | 151-153 °C[1] |
| Boiling Point | Sublimes; Predicted: 400.8 °C[1][2] | Not available | Predicted: 400.8 °C[1] |
| Solubility | Insoluble in water. Slightly soluble in chloroform and methanol. Soluble in hot acetic acid, hot alcohol, and acetone.[1][2] | Not available | Slightly soluble in water; soluble in organic solvents such as acetone, ethanol, and chloroform. Soluble in hot water and hot acetone; soluble in hot acetic acid.[3] |
| pKa | -6.94 (Predicted)[1] | Not available | -6.94 (Predicted)[1] |
| Appearance | Yellow to orange powder/needles[4] | Not available | Yellow to orange crystalline powder[3] |
Spectroscopic Analysis
The electronic and structural differences between the isomers are clearly reflected in their spectroscopic data.
UV-Visible Spectroscopy
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for distinguishing between these isomers. The chemical shifts and coupling constants of the aromatic protons are highly dependent on the substitution pattern.
2-Bromo-4,6-dinitroaniline: In CDCl₃, the aromatic protons are expected to appear as two distinct signals. Data from the literature indicates the following approximate chemical shifts: a singlet at ~8.9 ppm and a singlet at ~8.4 ppm.[5] The exact chemical shifts can vary depending on the solvent and concentration.
Experimental Protocols
Synthesis of 6-Bromo-2,4-dinitroaniline
A common method for the synthesis of 6-bromo-2,4-dinitroaniline involves the bromination of 2,4-dinitroaniline. The following is a representative experimental protocol based on literature procedures:
Materials:
-
2,4-Dinitroaniline
-
Hydrochloric acid
-
Bromine
-
Sodium hypochlorite solution
-
Chlorobenzene (optional, as a halogen carrier)
Procedure:
-
Suspend 2,4-dinitroaniline in a mixture of water and hydrochloric acid in a reaction vessel.
-
Add a halogen carrier such as chlorobenzene, if desired.
-
Slowly add bromine to the stirred suspension at room temperature.
-
Heat the reaction mixture to 50-55 °C and maintain this temperature for several hours.
-
After the initial reaction period, slowly add a solution of sodium hypochlorite to oxidize the hydrogen bromide formed back to bromine, driving the reaction to completion.
-
Continue stirring at the elevated temperature for a few more hours.
-
Cool the reaction mixture and filter the solid product.
-
Wash the product with water and dry to obtain 6-bromo-2,4-dinitroaniline.[1]
The following DOT script visualizes the general workflow for the synthesis of 6-bromo-2,4-dinitroaniline.
Determination of pKa by UV-Vis Spectrophotometry
The acid dissociation constant (pKa) can be determined spectrophotometrically by measuring the change in absorbance at a specific wavelength as a function of pH.
Principle: The protonated and deprotonated forms of an analyte have different UV-Vis absorption spectra. By measuring the absorbance of a solution at various pH values, the ratio of the two forms can be determined, and the pKa can be calculated using the Henderson-Hasselbalch equation.
General Procedure:
-
Prepare a series of buffer solutions with known pH values.
-
Prepare a stock solution of the bromo-dinitroaniline isomer in a suitable solvent (e.g., methanol or ethanol).
-
Add a small, constant volume of the stock solution to each buffer solution to create a series of solutions with the same total analyte concentration but different pH values.
-
Record the UV-Vis spectrum for each solution over a relevant wavelength range.
-
Identify a wavelength where the absorbance difference between the protonated and deprotonated forms is maximal.
-
Plot absorbance at this wavelength versus pH. The inflection point of the resulting sigmoidal curve corresponds to the pKa.
The logical relationship for determining pKa from spectral data is illustrated in the following DOT script.
NMR Sample Preparation
Proper sample preparation is crucial for obtaining high-quality NMR spectra.
General Procedure:
-
Weigh an appropriate amount of the bromo-dinitroaniline isomer (typically 5-20 mg for ¹H NMR).
-
Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial. The final volume should be approximately 0.6-0.7 mL.
-
If the sample does not fully dissolve, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.
-
Cap the NMR tube securely.
-
Wipe the outside of the NMR tube to remove any fingerprints or dust before inserting it into the spectrometer.
Conclusion
The choice of a bromo-dinitroaniline isomer can have a profound impact on the outcome of a research project. This guide provides a foundational comparison of the properties of 2-bromo-4,6-dinitroaniline, 4-bromo-2,6-dinitroaniline, and 6-bromo-2,4-dinitroaniline. While there are gaps in the publicly available data for a complete side-by-side comparison, the information presented here on their physicochemical properties, spectroscopic characteristics, and synthesis offers a valuable starting point for researchers. The provided experimental protocols for synthesis and characterization can be adapted to facilitate further investigation and ensure the selection of the most suitable isomer for your specific application.
References
- 1. chembk.com [chembk.com]
- 2. 2-Bromo-4,6-dinitroaniline | C6H4BrN3O4 | CID 15752 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RU2030391C1 - Method of synthesis of 2-bromo-4,6-dinitroaniline - Google Patents [patents.google.com]
- 5. 2-Bromo-4,6-dinitroaniline(1817-73-8) 1H NMR spectrum [chemicalbook.com]
The Rising Potential of 2-Bromo-3,5-dinitroaniline Derivatives in Drug Discovery: A Comparative Outlook
For researchers, scientists, and drug development professionals, the quest for novel bioactive scaffolds is perpetual. Among the myriad of chemical entities, nitroaromatic compounds, particularly dinitroaniline derivatives, have garnered significant attention for their diverse pharmacological activities. This guide provides a comparative analysis of the potential biological activities of 2-Bromo-3,5-dinitroaniline derivatives, drawing insights from structurally related compounds to highlight their promise in anticancer and antimicrobial research. Due to a lack of extensive direct experimental data on a series of this compound derivatives, this guide leverages findings from analogous dinitroaniline and bromo-nitroaromatic compounds to build a predictive comparison.
Comparative Biological Activity: An Insight from Analogs
For instance, a study on 2,4,6-trinitroaniline derivatives revealed their potent antitumor activities against various cancer cell lines.[1] Several of these compounds exhibited IC50 values comparable to or even better than the established anticancer drug cisplatin.[1] The mechanism of action for some of these derivatives was linked to the induction of intrinsic apoptosis by modulating the expression of Bcl-2 and Bax proteins.[1]
Furthermore, dinitroaniline herbicides like trifluralin are known to exert their effects by inhibiting microtubule formation, a mechanism that is also a key target in cancer chemotherapy.[2] This disruption of the cellular cytoskeleton leads to cell cycle arrest and ultimately, cell death. Given these precedents, it is highly probable that derivatives of this compound could exhibit similar cytotoxic and antiproliferative effects.
In the realm of antimicrobial activity, various nitroaniline and bromoaniline derivatives have demonstrated efficacy. For example, a series of 2-methyl-5-nitroaniline derivatives were synthesized and showed antimicrobial effects against a panel of bacteria. Similarly, other studies have highlighted the antimicrobial potential of bromo-substituted compounds. The presence of both bromo and dinitro functionalities on the aniline ring of this compound suggests a strong potential for synergistic or enhanced antimicrobial activity.
To provide a clearer comparative perspective, the following table summarizes the activities of some relevant dinitroaniline and bromo-nitroaromatic derivatives against various cell lines and microbial strains.
| Compound Class | Derivative Example | Target Organism/Cell Line | Activity Metric (e.g., IC50, MIC) | Reference |
| Trinitroaniline Derivatives | N-(3,5-difluorophenyl)-2,4,6-trinitroaniline | Hep3B (Hepatoma) | IC50 < Cisplatin | [1] |
| N-(3-nitrophenyl)-2,4,6-trinitroaniline | Hep3B (Hepatoma) | IC50 similar to Cisplatin | [1] | |
| Dinitroaniline Herbicides | Trifluralin | Leishmania | Tubulin Binding Agent | [2] |
| Bromo-Nitrophenyl Oxadiazole Derivatives | 2-(2-Bromo-3-nitrophenyl)-5-phenyl-1,3,4-oxadiazole derivative | Breast Cancer Cell Lines | Not Specified | [3] |
| 2-phenylacrylonitrile derivatives | Compound 1g2a | HCT116 (Colon Cancer) | IC50 = 5.9 nM | [4] |
| Compound 1g2a | BEL-7402 (Liver Cancer) | IC50 = 7.8 nM | [4] |
Postulated Mechanism of Action: Microtubule Inhibition and Apoptosis Induction
Based on the known mechanisms of related dinitroaniline compounds, a primary mode of action for this compound derivatives, particularly in an anticancer context, is likely the inhibition of tubulin polymerization. This disruption of microtubule dynamics would lead to mitotic arrest in the G2/M phase of the cell cycle, ultimately triggering apoptosis.
Another potential pathway, as observed in trinitroaniline derivatives, is the direct induction of apoptosis through the intrinsic pathway. This involves the modulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to mitochondrial dysfunction and the activation of caspases.
Caption: Postulated signaling pathway for the anticancer activity of this compound derivatives.
Experimental Protocols
To ascertain the biological activity of novel this compound derivatives, a standardized set of in vitro assays would be employed.
Anticancer Activity Screening: MTT Assay
This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.
-
Cell Seeding: Cancer cells (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The synthesized derivatives are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations. The cells are then treated with these concentrations and incubated for 48-72 hours.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization and Absorbance Reading: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or acidified isopropanol). The absorbance is then measured at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.
Antimicrobial Activity Screening: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.
-
Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a specific turbidity.
-
Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Caption: A generalized workflow for the synthesis and biological evaluation of novel chemical derivatives.
Conclusion
While direct and extensive experimental data on the biological activity of a wide range of this compound derivatives remains to be established in the scientific literature, the evidence from structurally similar compounds is compelling. The dinitroaniline scaffold is a proven pharmacophore with potent anticancer and antimicrobial properties. The addition of a bromo substituent at the 2-position and the specific arrangement of the nitro groups at the 3 and 5 positions present an intriguing chemical space for the development of novel therapeutic agents. Future research focusing on the synthesis and systematic biological evaluation of a library of this compound derivatives is warranted and holds considerable promise for the discovery of new lead compounds in the ongoing fight against cancer and infectious diseases.
References
- 1. Synthesis and biological evaluation of 2,4,6-trinitroaniline derivatives as potent antitumor agents [inis.iaea.org]
- 2. Trifluralin - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Computational Analysis of Halogenated Dinitroanilines
This guide provides a detailed comparative analysis of the physicochemical and spectroscopic properties of 2-Bromo-4,6-dinitroaniline and its halogenated analogs, 2-Chloro-4,6-dinitroaniline and 2-Fluoro-4,6-dinitroaniline. The information is intended for researchers, scientists, and professionals in drug development, offering a comprehensive resource for understanding the characteristics of these compounds. While the initial focus was on 2-Bromo-3,5-dinitroaniline, the available experimental data for this specific isomer is limited. Therefore, this guide centers on the more extensively studied and commercially available 2-Bromo-4,6-dinitroaniline.
Physicochemical Properties
The substitution of the halogen atom on the aniline ring significantly influences the physicochemical properties of these compounds. The following table summarizes key properties for 2-Bromo-4,6-dinitroaniline, 2-Chloro-4,6-dinitroaniline, and 2-Fluoro-4,6-dinitroaniline.
| Property | 2-Bromo-4,6-dinitroaniline | 2-Chloro-4,6-dinitroaniline | 2-Fluoro-4,6-dinitroaniline |
| CAS Number | 1817-73-8[1] | 3531-19-9[2] | 367-81-7[3] |
| Molecular Formula | C₆H₄BrN₃O₄[1] | C₆H₄ClN₃O₄[2] | C₆H₄FN₃O₄[3] |
| Molecular Weight | 262.02 g/mol [1] | 217.57 g/mol [2] | 201.11 g/mol [3] |
| Melting Point | 151-153 °C | 157-159 °C[2] | 185-190 °C[3] |
| Appearance | Bright yellow powder[1] | Yellow powder | Light yellow to yellow powder to crystal[3] |
| Solubility | Less than 1 mg/mL in water at 70 °F. Soluble in hot acetic acid, very soluble in hot alcohol and acetone.[1] | Not specified | Not specified |
Spectroscopic Data
Spectroscopic analysis provides valuable insights into the molecular structure and electronic properties of these compounds.
¹H NMR Spectroscopy
The proton NMR spectra of these anilines are characterized by signals in the aromatic region, with chemical shifts influenced by the electron-withdrawing nitro groups and the halogen substituent. For 2-Bromo-4,6-dinitroaniline, reported ¹H NMR shifts in benzene-d₆ are approximately 8.540 ppm and 7.871 ppm for the aromatic protons, with a coupling constant of 2.63 Hz.[4] The amino protons appear at around 5.93 ppm.[4]
Infrared (IR) Spectroscopy
The IR spectra of these compounds exhibit characteristic absorption bands corresponding to the N-H stretching of the amine group, symmetric and asymmetric stretching of the nitro groups, and C-X (halogen) stretching.
UV-Vis Spectroscopy
The electronic absorption spectra of dinitroanilines are typically characterized by absorption maxima in the UV-visible region, arising from π-π* transitions within the aromatic system. The position of these maxima can be influenced by the nature of the halogen substituent.
Experimental Protocols
The following are generalized protocols for the characterization of halogenated dinitroanilines.
Synthesis of 2-Bromo-4,6-dinitroaniline
A common method for the synthesis of 2-Bromo-4,6-dinitroaniline involves the bromination of 2,4-dinitroaniline.[1] The reaction is typically carried out by suspending 2,4-dinitroaniline in water and treating it with bromine.[5]
Protocol:
-
Suspend 2,4-dinitroaniline in water in a reaction vessel.
-
Slowly add bromine to the suspension while stirring.
-
Control the reaction temperature, as the reaction can be exothermic.
-
After the addition is complete, continue stirring for a specified period to ensure complete reaction.
-
The solid product is then collected by filtration, washed with water to remove any unreacted starting materials and byproducts, and dried.
-
Recrystallization from a suitable solvent, such as acetic acid or ethanol, can be performed for further purification.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol:
-
Dissolve a small amount of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or benzene-d₆).
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H and ¹³C NMR spectra using a standard NMR spectrometer.
-
Process the spectra to determine chemical shifts, coupling constants, and integration values.
Infrared (IR) Spectroscopy
Protocol:
-
Prepare a sample of the compound as a KBr pellet or a mull in Nujol.
-
Alternatively, dissolve the sample in a suitable solvent for solution-phase IR spectroscopy.
-
Acquire the IR spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands for the functional groups present in the molecule.
Computational Analysis Workflow
A computational approach can provide deeper insights into the electronic structure and properties of these molecules.
Caption: Computational analysis workflow for substituted dinitroanilines.
Hypothetical Signaling Pathway Involvement
Dinitroaniline compounds have been investigated for their biological activities, including as herbicides and potential antiprotozoal agents, due to their ability to interfere with microtubule formation.[6][7] The following diagram illustrates a hypothetical signaling pathway where a dinitroaniline derivative might exert its effect.
Caption: Hypothetical signaling pathway for a dinitroaniline derivative.
This guide provides a foundational comparison of 2-Bromo-4,6-dinitroaniline with its chloro and fluoro analogs. Further experimental and computational studies would be beneficial for a more in-depth understanding of their properties and potential applications.
References
- 1. 2-Bromo-4,6-dinitroaniline | C6H4BrN3O4 | CID 15752 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3531-19-9 CAS MSDS (2-Chloro-4,6-dinitroaniline) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. 2,4-DINITRO-5-FLUOROANILINE | 367-81-7 [m.chemicalbook.com]
- 4. 2-Bromo-4,6-dinitroaniline(1817-73-8) 1H NMR [m.chemicalbook.com]
- 5. CN103787891A - Production technology of synthesizing 6-bromo-2,4-dinitroaniline - Google Patents [patents.google.com]
- 6. Synthesis, Biological Evaluation, and Molecular Modeling of 3,5-Substituted-N1-phenyl-N4, N4-di-n-butylsulfanilamides as Antikinetoplastid Antimicrotubule Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Trifluralin - Wikipedia [en.wikipedia.org]
A Comparative Study of Halogenated Dinitroanilines: Herbicidal Activity and Physicochemical Properties
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of several key halogenated dinitroaniline herbicides, including trifluralin, pendimethalin, oryzalin, and ethalfluralin. These compounds are widely utilized as pre-emergence herbicides for the control of annual grasses and some broadleaf weeds in a variety of agricultural applications. Their primary mechanism of action involves the disruption of microtubule polymerization, a critical process for cell division and elongation in plants. This guide presents a summary of their physicochemical properties, a comparison of their herbicidal efficacy, detailed experimental protocols for their synthesis and analysis, and a visualization of their molecular mechanism of action.
Quantitative Data Summary
The following tables summarize the key physicochemical and herbicidal properties of the selected halogenated dinitroanilines.
Table 1: Physicochemical Properties of Halogenated Dinitroanilines
| Property | Trifluralin | Pendimethalin | Oryzalin | Ethalfluralin |
| Chemical Structure | α,α,α-trifluoro-2,6-dinitro-N,N-dipropyl-p-toluidine | N-(1-ethylpropyl)-3,4-dimethyl-2,6-dinitrobenzenamine | 4-(dipropylamino)-3,5-dinitrobenzenesulfonamide | N-ethyl-N-(2-methyl-2-propenyl)-2,6-dinitro-4-(trifluoromethyl)benzenamine |
| Molecular Formula | C₁₃H₁₆F₃N₃O₄ | C₁₃H₁₉N₃O₄ | C₁₂H₁₈N₄O₆S | C₁₃H₁₄F₃N₃O₄ |
| Molecular Weight ( g/mol ) | 335.28 | 281.31 | 346.36 | 333.26 |
| Melting Point (°C) | 48.5 - 49 | 54 - 58 | 141 - 142 | 55 - 56 |
| Water Solubility (mg/L at 20-25°C) | 0.22 - 0.33[1] | 0.33[1] | 2.5 | 0.2 |
| Vapor Pressure (kPa at 25°C) | 9.5 x 10⁻³ | 1.94 x 10⁻³[1] | 1.33 x 10⁻⁷ | 1.17 x 10⁻² |
Table 2: Comparative Herbicidal Efficacy of Halogenated Dinitroanilines
| Herbicide | Target Weed Species | Efficacy/Observation |
| Trifluralin | Amaranthus retroflexus (Redroot Pigweed) | Effective control, but specific IC50 values are not readily available in comparative studies. |
| Echinochloa crus-galli (Barnyardgrass) | Effective control, but specific IC50 values are not readily available in comparative studies. | |
| Pendimethalin | Amaranthus retroflexus (Redroot Pigweed) | Effective control, but specific IC50 values are not readily available in comparative studies. |
| Echinochloa crus-galli (Barnyardgrass) | Effective control, but specific IC50 values are not readily available in comparative studies. | |
| Oryzalin | General (in vitro) | Inhibits plant tubulin polymerization with a Ki of approximately 2.59 x 10⁶ M[2]. |
| Ethalfluralin | General | Generally effective against annual grasses and some broadleaf weeds. |
Mechanism of Action: Microtubule Disruption
Halogenated dinitroanilines exert their herbicidal effects by binding to tubulin, the protein subunit of microtubules.[1] This binding disrupts the assembly and disassembly dynamics of microtubules, which are essential components of the plant cell cytoskeleton. The consequences of this disruption are severe, leading to an arrest of mitosis at pro-metaphase, inhibition of cell plate formation, and ultimately, the cessation of root and shoot growth.[3]
dot
Caption: Mechanism of action of halogenated dinitroanilines.
Experimental Protocols
General Synthesis of 2,6-Dinitroaniline Herbicides
This protocol describes a general method for the synthesis of 2,6-dinitroaniline derivatives, which can be adapted for specific compounds by varying the starting materials.
Materials:
-
Substituted 4-chloro-3,5-dinitrobenzotrifluoride or related chlorinated precursor
-
Appropriate primary or secondary amine (e.g., di-n-propylamine for trifluralin)
-
Anhydrous solvent (e.g., ethanol, acetonitrile)
-
Triethylamine (or other suitable base)
-
Standard laboratory glassware and reflux apparatus
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Recrystallization solvent (e.g., ethanol/water mixture)
Procedure:
-
Dissolve the chlorinated precursor (1 equivalent) in the anhydrous solvent in a round-bottom flask equipped with a magnetic stir bar and reflux condenser.
-
Add the desired amine (1.1 equivalents) and triethylamine (1.1 equivalents) to the reaction mixture.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove any salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by recrystallization from an appropriate solvent system to yield the pure 2,6-dinitroaniline derivative.
-
Characterize the final product by techniques such as NMR, IR, and mass spectrometry.
dot
Caption: General workflow for the synthesis of dinitroanilines.
Pre-emergence Herbicidal Activity Assay
This protocol outlines a method for evaluating the pre-emergence herbicidal activity of dinitroaniline compounds.
Materials:
-
Seeds of target weed species (e.g., Amaranthus retroflexus, Echinochloa crus-galli)
-
Potting soil or a sand/soil mixture
-
Pots or trays
-
Dinitroaniline compounds to be tested
-
Solvent for dissolving compounds (e.g., acetone)
-
Surfactant
-
Growth chamber or greenhouse with controlled temperature, light, and humidity
-
Spraying equipment calibrated for uniform application
Procedure:
-
Fill pots or trays with the soil mixture and sow the weed seeds at a uniform depth.
-
Prepare a series of concentrations for each dinitroaniline compound by dissolving them in the solvent and adding a surfactant to aid in dispersion. A control group with only solvent and surfactant should also be prepared.
-
Apply the herbicide solutions evenly to the soil surface using the calibrated sprayer. Ensure a consistent application volume across all treatments.
-
Place the pots or trays in the growth chamber or greenhouse under optimal conditions for weed germination and growth.
-
Water the pots as needed, taking care not to disturb the soil surface.
-
After a predetermined period (e.g., 14-21 days), assess the herbicidal activity. This can be done by:
-
Counting the number of emerged seedlings in each pot.
-
Visually rating the phytotoxicity on a scale (e.g., 0-100%, where 0 is no effect and 100 is complete kill).
-
Harvesting the above-ground biomass and measuring the fresh or dry weight.
-
-
Calculate the germination inhibition percentage or the growth reduction percentage for each treatment relative to the control.
-
If a dose-response study is conducted, the IC50 (concentration that causes 50% inhibition) can be calculated using appropriate statistical software.
dot
Caption: Workflow for pre-emergence herbicidal activity assay.
References
Stability Under Scrutiny: A Comparative Guide for 2-Bromo-3,5-dinitroaniline
For researchers, scientists, and professionals in drug development, understanding the chemical stability of a compound is paramount to ensuring its efficacy, safety, and shelf-life. This guide provides a comparative assessment of the predicted stability of 2-Bromo-3,5-dinitroaniline against a range of reagents and conditions. Due to the limited availability of direct experimental data for this specific isomer, this analysis draws upon data from structurally similar compounds, including other brominated dinitroanilines and related nitroaromatic compounds. All comparative data should be considered predictive and serve as a baseline for directing experimental validation.
Executive Summary
This compound is a nitroaromatic compound with potential applications in chemical synthesis and drug discovery. Its stability is a critical parameter influencing its storage, handling, and reactivity in various chemical environments. This guide outlines the expected stability profile of this compound in the presence of acids, bases, oxidizing agents, and reducing agents, and its susceptibility to thermal and photolytic degradation. The information presented is a consolidation of data from analogous compounds and established principles of chemical reactivity.
Predicted Chemical Stability Profile
The stability of this compound is largely dictated by the electron-withdrawing nature of the two nitro groups and the presence of the bromine atom on the aniline ring. These functional groups influence the molecule's susceptibility to nucleophilic attack, oxidation, and reduction.
| Reagent/Condition | Predicted Stability of this compound | Comparative Stability of Analogs (e.g., 2-Bromo-4,6-dinitroaniline, 3,5-Dinitroaniline) |
| Strong Acids | Expected to be relatively stable. The amino group will be protonated, deactivating the ring towards electrophilic attack. | Generally stable, though prolonged exposure to harsh acidic conditions could lead to slow decomposition.[1] |
| Strong Bases | Likely to undergo decomposition. The electron-deficient ring is susceptible to nucleophilic attack by hydroxide ions. | Dinitroanilines can react with strong bases, potentially leading to the displacement of nitro groups or other substituents. |
| Oxidizing Agents | The aniline moiety is susceptible to oxidation, which could lead to the formation of various oxidation products. | Aromatic amines are generally prone to oxidation. |
| Reducing Agents | The nitro groups are readily reduced to amino groups. Strong reducing agents can lead to the formation of di- or tri-amines. Flammable hydrogen gas may be generated with hydrides. | The reduction of nitro groups is a common reaction for nitroaromatic compounds. |
| Thermal Stress | Expected to be moderately stable. Dinitroanilines can decompose at elevated temperatures, and some are known to be explosive under heat or friction.[1] | 3,5-Dinitroaniline is reported to be stable under normal conditions but may decompose at high temperatures.[1] 2,4-Dinitroaniline may decompose violently at elevated temperatures.[2] |
| Photochemical Stress | Susceptible to photodegradation. Dinitroaniline herbicides are known to decompose in the presence of sunlight. | Dinitroanilines are generally susceptible to photodegradation.[3] |
Experimental Protocols for Stability Assessment
To experimentally validate the predicted stability of this compound, a series of forced degradation studies should be conducted. These studies intentionally stress the molecule to identify potential degradation pathways and establish its stability profile.
Solution State Stability in Acidic and Basic Conditions
-
Objective: To determine the rate of hydrolytic degradation in acidic and basic environments.
-
Protocol:
-
Prepare stock solutions of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).
-
Dilute the stock solution into separate aqueous solutions of 0.1 M HCl (acidic) and 0.1 M NaOH (basic).
-
Incubate the solutions at a controlled temperature (e.g., 40°C).
-
At specified time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw aliquots from each solution.
-
Neutralize the aliquots immediately to quench the reaction.
-
Analyze the samples by a stability-indicating HPLC method to quantify the remaining parent compound and identify any major degradants.
-
Oxidative Stability
-
Objective: To assess the susceptibility of the compound to oxidation.
-
Protocol:
-
Prepare a solution of this compound in a suitable solvent.
-
Add a solution of an oxidizing agent, such as 3% hydrogen peroxide.
-
Incubate the mixture at room temperature or slightly elevated temperature.
-
Monitor the reaction progress over time by HPLC, analyzing for the disappearance of the parent compound and the appearance of degradation products.
-
Reductive Stability
-
Objective: To evaluate the compound's reactivity with reducing agents.
-
Protocol:
-
Dissolve this compound in a suitable solvent.
-
Introduce a reducing agent, such as sodium borohydride or by catalytic hydrogenation.
-
Monitor the reaction at appropriate time points using HPLC to observe the reduction of the nitro groups.
-
Thermal Stability (Solid State)
-
Objective: To determine the thermal degradation profile of the solid compound.
-
Protocol:
-
Place a known amount of solid this compound in a controlled temperature oven.
-
Expose the sample to a range of elevated temperatures (e.g., 60°C, 80°C, 100°C) for a defined period.
-
At the end of the exposure period, dissolve the sample and analyze by HPLC to quantify any degradation.
-
Differential Scanning Calorimetry (DSC) can also be employed to determine the melting point and decomposition temperature.
-
Photostability
-
Objective: To assess the degradation of the compound upon exposure to light.
-
Protocol:
-
Expose a solution of this compound and a solid sample to a light source that meets ICH Q1B guidelines for photostability testing (e.g., a xenon lamp or a cool white fluorescent/near-UV lamp).
-
Simultaneously, keep control samples in the dark at the same temperature.
-
After a specified duration of exposure, analyze both the exposed and control samples by HPLC to determine the extent of photodegradation.
-
Visualizing Potential Degradation Pathways
The following diagram illustrates the potential reactivity and degradation pathways for a substituted dinitroaniline like this compound based on its functional groups.
References
A Comparative Guide to the X-ray Crystallography of Brominated Dinitroaniline Derivatives
A notable absence of crystallographic data exists for 2-Bromo-3,5-dinitroaniline in publicly accessible databases. Researchers seeking to understand the solid-state properties of this molecule may find value in comparative data from structurally similar compounds. This guide provides a detailed comparison of the X-ray crystallography data for two related brominated aniline derivatives: 2-Bromo-4,6-dinitroaniline and 4-Bromo-2,6-dimethylaniline.
This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive look at the available crystallographic data and the experimental protocols used to obtain it. The information presented for these alternative compounds can serve as a valuable reference point for predicting the structural characteristics of this compound.
Comparative Crystallographic Data
The following table summarizes the key crystallographic parameters for 2-Bromo-4,6-dinitroaniline and 4-Bromo-2,6-dimethylaniline, providing a clear and objective comparison of their solid-state structures.
| Parameter | 2-Bromo-4,6-dinitroaniline | 4-Bromo-2,6-dimethylaniline |
| Chemical Formula | C₆H₄BrN₃O₄ | C₈H₁₀BrN |
| Molecular Weight | 262.03 g/mol | 200.07 g/mol |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P 2₁/n | P 2₁/c |
| Unit Cell Dimensions | ||
| a | 6.6955 (2) Å | 20.141 (4) Å |
| b | 7.7720 (2) Å | 5.150 (1) Å |
| c | 16.0608 (4) Å | 17.300 (4) Å |
| α | 90° | 90° |
| β | 95.4182 (14)° | 111.53 (3)° |
| γ | 90° | 90° |
| Volume | 832.03 (4) ų | 1669.3 (7) ų |
| Z | 4 | 8 |
| Temperature | 173 K | 294 (2) K |
| Radiation Type | Mo Kα | Mo Kα |
| Diffractometer | Bruker APEXII CCD | Enraf–Nonius CAD-4 |
| R-factor | 0.033 | 0.064 |
| wR-factor | 0.083 | 0.166 |
Experimental Protocols
The methodologies employed in the crystallographic analysis of these compounds are crucial for understanding the reliability and context of the data.
2-Bromo-4,6-dinitroaniline:
Single crystals suitable for X-ray analysis were obtained by the slow evaporation of a solution of the compound in dichloromethane (CH₂Cl₂).[1] A yellow block-shaped crystal with dimensions 0.20 x 0.15 x 0.08 mm was selected for data collection.[1]
Data were collected on a Bruker APEXII CCD diffractometer using Mo Kα radiation (λ = 0.71073 Å) at a temperature of 173 K.[1] A multi-scan absorption correction was applied using SADABS.[1] The structure was solved using SHELXS97 and refined by full-matrix least-squares on F² using SHELXL2013.[1] All hydrogen atoms were positioned geometrically and refined using a riding model.[1]
4-Bromo-2,6-dimethylaniline:
The crystals of 4-Bromo-2,6-dimethylaniline were obtained by dissolving the compound in hexane and allowing the solvent to evaporate slowly at room temperature over approximately seven days.[2] A crystal with dimensions 0.40 x 0.20 x 0.20 mm was used for the X-ray diffraction study.[3]
Data collection was performed on an Enraf–Nonius CAD-4 diffractometer with Mo Kα radiation (λ = 0.71073 Å) at a temperature of 294 K.[3] An absorption correction was applied using ψ-scans.[2][3] The structure was solved with SHELXS97 and refined with SHELXL97.[3] Hydrogen atoms were positioned geometrically and refined as riding atoms.[3]
General Experimental Workflow for Single-Crystal X-ray Diffraction
The following diagram illustrates a typical workflow for determining the crystal structure of a small molecule, from crystal selection to data analysis and structure validation.
References
A Comparative Guide to the Elemental Analysis of 2-Bromo-3,5-dinitroaniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the elemental composition of 2-Bromo-3,5-dinitroaniline against two alternative dinitroaniline compounds: 2,4-Dinitroaniline and Trifluralin. The theoretical elemental composition is presented alongside typical experimental values to illustrate the expected results from modern analytical techniques. Detailed experimental protocols and a workflow diagram for elemental analysis are also included to support researchers in their analytical endeavors.
Elemental Composition Comparison
The elemental composition of an organic compound is a fundamental characteristic used to confirm its identity and purity. The following table summarizes the theoretical and typical experimental elemental percentages for this compound and two common alternatives.
| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Element | Theoretical Percentage (%) | Typical Experimental Percentage (%)* |
| This compound | C₆H₄BrN₃O₄ | 262.02 | Carbon (C) | 27.51 | 27.45 - 27.57 |
| Hydrogen (H) | 1.54 | 1.50 - 1.60 | |||
| Nitrogen (N) | 16.03 | 15.97 - 16.09 | |||
| Oxygen (O) | 24.42 | 24.36 - 24.48 | |||
| Bromine (Br) | 30.49 | Not typically measured by CHNS | |||
| 2,4-Dinitroaniline [1][2][3] | C₆H₅N₃O₄ | 183.12 | Carbon (C) | 39.35 | 39.29 - 39.41 |
| Hydrogen (H) | 2.75 | 2.71 - 2.81 | |||
| Nitrogen (N) | 22.94 | 22.88 - 23.00 | |||
| Oxygen (O) | 34.95 | 34.89 - 35.01 | |||
| Trifluralin [4][5][6] | C₁₃H₁₆F₃N₃O₄ | 335.28 | Carbon (C) | 46.57 | 46.51 - 46.63 |
| Hydrogen (H) | 4.81 | 4.77 - 4.87 | |||
| Nitrogen (N) | 12.53 | 12.47 - 12.59 | |||
| Oxygen (O) | 19.09 | 19.03 - 19.15 | |||
| Fluorine (F) | 17.00 | Not typically measured by CHNS |
*Typical experimental values are illustrative and represent the expected range of results from a modern CHNS elemental analyzer, which typically has an accuracy of ±0.3% of the theoretical value. The values for Oxygen and Bromine are calculated by difference and are not directly measured by standard CHNS combustion analysis.
Experimental Protocol: CHNS Elemental Analysis by Combustion
The determination of the elemental composition of organic compounds like this compound is most commonly performed using a CHNS elemental analyzer. This method is based on the complete combustion of the sample.
Principle:
A small, precisely weighed amount of the organic sample is combusted at a very high temperature (typically around 1000°C) in an oxygen-rich atmosphere. This process converts the carbon, hydrogen, nitrogen, and sulfur in the sample into their gaseous oxides (CO₂, H₂O, NOx, and SO₂). These combustion products are then passed through a reduction chamber where nitrogen oxides are converted to N₂ gas. The mixture of gases is then separated, and the amount of each gas is quantified using a thermal conductivity detector (TCD).
Instrumentation:
-
CHNS Elemental Analyzer
-
Microbalance (accurate to at least 0.001 mg)
-
Tin or silver capsules for sample weighing
Procedure:
-
Sample Preparation:
-
Ensure the sample is homogenous and dry. For solid samples, grinding to a fine powder is recommended.
-
Weigh approximately 1-3 mg of the sample into a tin or silver capsule using a microbalance.
-
Seal the capsule to enclose the sample.
-
-
Instrument Calibration:
-
Calibrate the instrument using a certified organic standard with a known elemental composition (e.g., acetanilide).
-
Run the standard multiple times to ensure the instrument is providing accurate and reproducible results.
-
-
Sample Analysis:
-
Place the encapsulated sample into the autosampler of the CHNS analyzer.
-
Initiate the analysis sequence. The instrument will automatically drop the sample into the combustion furnace.
-
The resulting gases (CO₂, H₂O, N₂, and SO₂) are carried by a helium stream through the analytical system.
-
The gases are separated chromatographically.
-
The thermal conductivity detector measures the concentration of each gas.
-
-
Data Processing:
-
The instrument's software calculates the percentage of C, H, N, and S in the original sample based on the detector's response and the initial sample weight.
-
The oxygen content is typically determined by difference, assuming the remaining mass is oxygen.
-
Visualizations
Experimental Workflow for CHNS Elemental Analysis
Caption: Workflow for CHNS elemental analysis.
Logical Relationship of Dinitroaniline Compounds
Caption: Relationship of the analyzed compounds.
References
- 1. 2,4-Dinitroaniline | C6H5N3O4 | CID 7321 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,4-Dinitroaniline - Wikipedia [en.wikipedia.org]
- 3. Benzenamine, 2,4-dinitro- [webbook.nist.gov]
- 4. Trifluralin | C13H16F3N3O4 | CID 5569 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Trifluralin - Wikipedia [en.wikipedia.org]
Comparative Analysis of Immunoassays for Dinitroaniline Compounds: A Focus on Cross-Reactivity with 2-Bromo-3,5-dinitroaniline
This guide provides a comparative analysis of immunoassay performance for the detection of dinitroaniline compounds, with a specific focus on the potential cross-reactivity of 2-Bromo-3,5-dinitroaniline. The information is intended for researchers, scientists, and drug development professionals involved in the development and validation of immunoassays for small molecule detection. The data presented is based on established methodologies for analogous compounds and serves as a representative model for assessing assay specificity.
Introduction
Immunoassays, particularly the competitive enzyme-linked immunosorbent assay (ELISA), are powerful tools for the sensitive and high-throughput detection of small molecules (haptens) like this compound. A critical performance characteristic of any immunoassay is its specificity, which is determined by the degree of cross-reactivity with structurally related compounds. High cross-reactivity can lead to false-positive results and inaccurate quantification. This guide outlines the experimental framework for evaluating such cross-reactivity and presents representative data to inform assay development.
Data Presentation: Cross-Reactivity Profile
The development of a monoclonal antibody specific for this compound would require rigorous testing against a panel of structurally similar molecules. The following table summarizes hypothetical, yet representative, cross-reactivity data for a competitive ELISA designed for the detection of this compound. The data is modeled on published studies for closely related dinitroaniline compounds.[1]
The cross-reactivity is calculated using the following formula:
Cross-Reactivity (%) = (IC50 of this compound / IC50 of test compound) x 100
| Compound | Chemical Structure | IC50 (µg/L) | Cross-Reactivity (%) |
| This compound | (Reference Compound) | 0.15 | 100 |
| 2-Bromo-4,6-dinitroaniline | 0.25 | 60 | |
| 3,5-Dinitroaniline | 1.5 | 10 | |
| 2-Chloro-3,5-dinitroaniline | 0.5 | 30 | |
| 2,4-Dinitroaniline | > 100 | < 0.15 | |
| 2,6-Dinitroaniline | > 100 | < 0.15 | |
| Aniline | > 1000 | < 0.015 |
Note: The IC50 value represents the concentration of the analyte that causes a 50% inhibition of the signal in the competitive immunoassay. Lower IC50 values indicate higher affinity of the antibody for the compound.
Experimental Protocols
The following is a detailed methodology for a competitive indirect ELISA, a standard format for determining the cross-reactivity of small molecule haptens.
Key Experiment: Competitive Indirect ELISA for Hapten Detection
1. Reagents and Materials:
-
Coating Antigen: this compound conjugated to a carrier protein (e.g., Bovine Serum Albumin, BSA).
-
Monoclonal Antibody (mAb): Specific for this compound.
-
Microtiter Plates: 96-well, high-binding polystyrene plates.
-
Buffers:
-
Coating Buffer: Carbonate-bicarbonate buffer (pH 9.6).
-
Washing Buffer: Phosphate-buffered saline (PBS) with 0.05% Tween 20 (PBST).
-
Blocking Buffer: PBS with 1% BSA.
-
Assay Buffer: PBS.
-
-
Standards: this compound and potential cross-reactants of known concentrations.
-
Secondary Antibody: Horseradish peroxidase (HRP)-conjugated anti-species antibody (e.g., anti-mouse IgG-HRP).
-
Substrate: TMB (3,3',5,5'-Tetramethylbenzidine) solution.
-
Stop Solution: 2 M Sulfuric Acid (H2SO4).
-
Plate Reader: Capable of measuring absorbance at 450 nm.
2. Procedure:
-
Coating: Dilute the coating antigen to an optimal concentration (e.g., 1 µg/mL) in coating buffer. Add 100 µL to each well of a 96-well microtiter plate. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with 300 µL of washing buffer per well.
-
Blocking: Add 200 µL of blocking buffer to each well. Incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step as in step 2.
-
Competitive Reaction:
-
Add 50 µL of standard solution (or sample) at various concentrations to the wells.
-
Add 50 µL of the primary monoclonal antibody (at a predetermined optimal dilution) to each well.
-
Incubate for 1 hour at 37°C. During this step, the free analyte in the standard/sample competes with the coated antigen for binding to the limited amount of antibody.
-
-
Washing: Repeat the washing step as in step 2.
-
Secondary Antibody Incubation: Add 100 µL of the HRP-conjugated secondary antibody (diluted in assay buffer) to each well. Incubate for 1 hour at 37°C.
-
Washing: Wash the plate five times with washing buffer.
-
Substrate Development: Add 100 µL of TMB substrate solution to each well. Incubate in the dark for 15-20 minutes at room temperature.
-
Stopping Reaction: Add 50 µL of stop solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader. The intensity of the color is inversely proportional to the concentration of the analyte in the sample.[2][3]
Mandatory Visualizations
The following diagrams illustrate the key processes described in this guide.
Caption: Workflow of a competitive indirect ELISA for hapten detection.
Caption: Logical workflow for assessing immunoassay cross-reactivity.
References
Safety Operating Guide
Safe Disposal of 2-Bromo-3,5-dinitroaniline: A Procedural Guide
For Immediate Reference: 2-Bromo-3,5-dinitroaniline is classified as a hazardous substance and requires specialized disposal procedures. Under no circumstances should this chemical be disposed of through standard waste or sewer systems. Discharge into the environment must be strictly avoided.[1] This guide provides essential information for the safe handling and disposal of this compound in a laboratory setting.
Hazard and Regulatory Information
This compound and related dinitroaniline compounds are categorized as hazardous due to their toxicity.[2] It is imperative to consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[3][4] The following table summarizes the key hazard classifications for dinitroanilines, which should be considered during transport and disposal.
| Hazard Classification | Description | UN Number | ADR Class | Packing Group |
| Toxic Substances | These materials are known to be toxic to humans and the environment. | 1596 | 6.1 | II |
Data sourced from Safety Data Sheets for dinitroaniline compounds.[2]
Pre-Disposal Handling and Storage
Proper handling and storage are critical to prevent contamination and ensure safety prior to disposal.
-
Storage: Store waste this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids, strong bases, and oxidizing agents.[5] Keep containers tightly closed and clearly labeled as "Hazardous Waste: this compound".[3][5]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., elbow-length PVC gloves), safety goggles, and a lab coat.[6] A full-face shield may be necessary for larger quantities.[6]
Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Minor Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, dampen the spilled material with water to prevent dusting.[6]
-
Carefully sweep or vacuum the material into a suitable, labeled container for disposal.[3][5][6] Ensure the vacuum cleaner is fitted with a HEPA filter.[6]
-
Decontaminate the area with soap and water.[7]
-
-
Major Spills:
-
Evacuate the area and restrict access.
-
Alert emergency responders and inform them of the location and nature of the hazard.[6]
-
Ensure the area is well-ventilated.
-
Step-by-Step Disposal Procedure
The disposal of this compound must be handled as hazardous waste.
-
Collection:
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste," the chemical name "this compound," and any other information required by your institution or local regulations.
-
-
Contact Environmental Health and Safety (EHS):
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal. It is crucial to follow their specific procedures.
-
-
Regulatory Consultation:
-
For specific recommendations, it may be necessary to contact your regional Department of Environmental Protection (DEP) or the Environmental Protection Agency (EPA).[7]
-
-
Transportation:
-
Transportation of this waste must adhere to regulations for toxic substances, as indicated by its hazard classification.[2]
-
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Navigating the Safe Handling of 2-Bromo-3,5-dinitroaniline: A Comprehensive Guide
For Immediate Reference: Essential Safety and Operational Protocols
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling 2-Bromo-3,5-dinitroaniline. The following procedures for personal protective equipment (PPE), operational handling, and disposal are based on data for structurally similar compounds due to the limited availability of a specific Safety Data Sheet (SDS) for this compound (CAS No. 116529-41-0). The provided information should be treated as a baseline, and a thorough risk assessment should be conducted before commencing any work.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to minimize exposure and ensure personal safety. The following table summarizes the recommended equipment for handling this compound, based on the hazards associated with analogous chemical structures, which include acute toxicity, and skin and eye irritation.[1][2][3]
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles or a full-face shield. | Protects against splashes and airborne particles that can cause severe eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber, Neoprene). | Prevents skin contact, which can lead to irritation and absorption of the toxic substance. |
| Body Protection | Laboratory coat or chemical-resistant apron. | Protects against contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is necessary. | Minimizes the inhalation of dust or vapors, which are presumed to be toxic. |
Operational Plan: From Handling to Disposal
A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.
Step 1: Preparation and Engineering Controls
-
Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to control airborne contaminants.[2]
-
Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible and in good working order.
-
Spill Kit: A spill kit containing appropriate absorbent materials (e.g., vermiculite, sand) should be available in the immediate vicinity.
Step 2: Chemical Handling
-
Avoid Dust Formation: Handle the solid chemical carefully to avoid generating dust.[3]
-
Portioning: If transferring the chemical, use a scoop or spatula in a way that minimizes aerosolization.
-
Container Management: Keep the container tightly closed when not in use to prevent contamination and accidental spillage.[2]
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn. Do not eat, drink, or smoke in the work area.
Step 3: Disposal Plan
-
Waste Segregation: All waste contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be collected in a designated, labeled, and sealed hazardous waste container.
-
Waste Disposal: Dispose of the hazardous waste through an approved environmental waste management company, following all local, state, and federal regulations. Do not dispose of it down the drain or in regular trash.[2]
Emergency Response Plan
Immediate and appropriate action is critical in the event of accidental exposure.
In Case of Skin Contact:
-
Immediately remove all contaminated clothing.
-
Wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes.[3]
-
Seek immediate medical attention.[3]
In Case of Eye Contact:
-
Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.
-
Remove contact lenses if present and easy to do.
-
Seek immediate medical attention.
In Case of Inhalation:
-
Move the individual to fresh air immediately.
-
If the person is not breathing, give artificial respiration.
-
Seek immediate medical attention.
In Case of Ingestion:
-
Do NOT induce vomiting.
-
If the person is conscious, rinse their mouth with water.
-
Seek immediate medical attention.
Safe Handling Workflow and Emergency Procedures
Caption: Workflow for safe handling and emergency response for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
